1-(4-Methoxyphenyl)guanidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFALHATLLBXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394385 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67453-80-9, 112677-02-8 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Guanidine Moiety as a Privileged Scaffold
Guanidines are a fascinating class of nitrogen-rich organic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural and electronic properties, particularly the profound basicity of the guanidine group, allow them to engage in a variety of non-covalent interactions, such as hydrogen bonding and charge pairing with biological targets like carboxylates and phosphates.[2] This versatility has established the guanidine moiety as a "privileged scaffold" in drug design, leading to the development of therapeutic agents across diverse areas, including oncology and infectious diseases.[1][2]
1-(4-Methoxyphenyl)guanidine is a specific derivative that combines this potent functional group with a methoxyphenyl ring. Understanding its core physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for any rational drug discovery and development program.[3][4] These properties—including basicity (pKa), lipophilicity (LogP), and solubility—govern a molecule's entire pharmacokinetic and pharmacodynamic profile, from its absorption and distribution in the body to its interaction with a target receptor.[5][6][7] This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, offers detailed protocols for their experimental determination, and synthesizes this information to offer field-proven insights for research professionals.
Section 1: Chemical Identity and Structural Elucidation
Accurate identification is the cornerstone of all subsequent chemical and biological investigation. This compound is commercially available as both a free base and a hydrochloride salt, each with distinct identifiers.
| Identifier | This compound (Free Base) | This compound Hydrochloride (Salt) |
| Synonyms | N-(4-Methoxyphenyl)guanidine | N-(4-Methoxyphenyl)guanidine HCl |
| CAS Number | 67453-80-9[8][9] | 73709-20-3[8] |
| Molecular Formula | C₈H₁₁N₃O[9] | C₈H₁₁N₃O·HCl[8] |
| Molecular Weight | 165.19 g/mol [9] | 201.65 g/mol [8] |
| SMILES | COC1=CC=C(C=C1)N=C(N)N[9] | COC1=CC=C(C=C1)N=C(N)N.Cl |
| InChI Key | VGFALHATLLBXIT-UHFFFAOYSA-N[10] | - |
Molecular Structure
The structure of this compound features a planar guanidine group attached to a p-methoxyphenyl ring. The guanidine core is a highly resonant system, which is key to its functionality.
Caption: Chemical structure of this compound.
The Guanidinium Cation: The Physiologically Relevant Form
The defining characteristic of the guanidine group is its extremely high basicity. With a pKa of the conjugate acid (guanidinium) around 13.6, it is one of the strongest organic bases in water.[11] This means that at physiological pH (~7.4), the guanidine moiety of this compound will be almost exclusively protonated, forming a stable guanidinium cation. This protonation is critical, as the resulting positive charge is delocalized across the central carbon and three nitrogen atoms through resonance, significantly influencing the molecule's solubility, membrane permeability, and ability to interact with biological targets.
Caption: Protonation equilibrium at physiological pH.
Section 2: Core Physicochemical Properties
While experimental data for this compound is sparse in publicly available literature, we can infer and predict its key properties based on its structure and data from analogous compounds. These parameters are crucial for predicting its behavior in biological systems.
| Property | Value / Observation | Source / Method |
| pKa (Conjugate Acid) | No experimental data available; predicted to be high (>12) | Inferred from guanidine (pKa ~13.6)[11] |
| cLogP (Free Base) | 1.87 | Predicted[8] |
| XlogP (Free Base) | 0.7 | Predicted[12] |
| Solubility | Hydrochloride salt is expected to be water-soluble. Free base likely has lower aqueous solubility but should be soluble in polar organic solvents (e.g., DMSO, Ethanol).[13] | Inferred from guanidine HCl[13] |
| Melting Point | Not available | -[8] |
Basicity (pKa): The Power of Resonance
The exceptional basicity of the guanidine group is due to the remarkable stability of its conjugate acid, the guanidinium cation. The positive charge is not localized on a single atom but is delocalized over the entire Y-shaped CN₃ core. This charge distribution, depicted by three major resonance contributors, makes the protonated form highly stable and, consequently, the neutral base very eager to accept a proton. For drug development professionals, this high pKa ensures that the molecule will carry a positive charge in most biological compartments, a critical factor for receptor binding and off-target interactions.
Caption: Resonance stabilization of the guanidinium cation.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.
-
LogP (Partition Coefficient): This value describes the lipophilicity of the neutral form of the molecule. The available predicted LogP values for the this compound free base are 1.87 and 0.7.[8][12] This discrepancy highlights the inherent uncertainty in predictive models and underscores the need for experimental validation.
-
LogD (Distribution Coefficient): Because this compound is overwhelmingly ionized at physiological pH, the LogD is a more biologically relevant parameter. LogD accounts for both the neutral and ionized forms at a given pH. Due to the high pKa, the LogD at pH 7.4 will be significantly lower (less lipophilic) than the LogP, as the charged guanidinium species will strongly prefer the aqueous phase over the lipid phase. This has profound implications, suggesting that passive diffusion across cell membranes may be limited, and transport could be reliant on other mechanisms.
Section 3: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in research. Spectroscopic data from a reported synthesis provides a reference for characterization.[14]
| Technique | Reported Data (Free Base) [14] | Interpretation |
| ¹H NMR | (400 MHz, CD₃OD): δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H) | Confirms the presence of the para-substituted aromatic ring protons and the methoxy group protons. |
| ¹³C NMR | (100 MHz, CD₃OD): δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0 | Shows signals for the guanidine carbon, the aromatic carbons (including the one attached to the methoxy group), and the methoxy carbon. |
| IR | (neat): 3353, 1673, 1513, 1244, 1028 cm⁻¹ | Indicates N-H stretching (3353 cm⁻¹), C=N stretching of the guanidine group (1673 cm⁻¹), and C-O stretching of the methoxy group (1244, 1028 cm⁻¹). |
| ESI-MS | m/z calcd for [M+H]⁺: 166.1; found: 166.1 | Confirms the molecular weight of the free base (165.19 g/mol ) via the mass of the protonated molecule. |
Section 4: Experimental Protocols for Physicochemical Characterization
Predictive models provide valuable guidance, but definitive data must be generated empirically. The following are standard, self-validating protocols for determining the core physicochemical properties of this compound hydrochloride.
Caption: General workflow for experimental physicochemical profiling.
Protocol 4.1: Determination of pKa by Potentiometric Titration
-
Rationale: This method determines the pKa by monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid). The pKa corresponds to the pH at which the compound is 50% ionized.
-
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of this compound HCl and dissolve it in ~50 mL of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve using appropriate software or by analyzing the first derivative of the curve. Due to the very high pKa, specialized techniques or co-solvents may be necessary to achieve a clear inflection point.
-
Protocol 4.2: Determination of LogD by the Shake-Flask Method (OECD 107)
-
Rationale: This classic method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer, representing lipid and aqueous environments, respectively.
-
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of this compound HCl in the pre-saturated buffer.
-
Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the compound-containing buffer.
-
Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). The concentration in the octanol phase is determined by mass balance.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Section 5: Synthesis and Stability Considerations
Synthesis Overview
A prevalent synthetic route to this compound involves the reaction of p-anisidine with cyanamide.[15] A modern, high-yield approach utilizes scandium(III) triflate as a catalyst in water, representing a greener chemistry alternative.[14][15] The reaction typically proceeds at an elevated temperature, and the resulting free base can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Stability and Storage
For researchers, maintaining the integrity of the compound is paramount.
-
Storage Conditions: this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[16] For long-term storage, refrigeration at 2-8°C is recommended.[16]
-
Signs of Degradation: Potential degradation may be indicated by a change in color (e.g., yellowing), clumping of the powder due to moisture absorption, or changes in solubility.[16] If such changes are observed, the purity of the compound should be re-verified analytically before use.
Conclusion
This compound is a molecule of significant interest due to its privileged guanidine scaffold. Its physicochemical profile is dominated by the extremely high basicity of this group, which dictates that it will exist as a charged guanidinium cation under physiological conditions. This has critical downstream effects on its solubility, lipophilicity (LogD), and membrane permeability. While predictive models offer initial guidance, this guide emphasizes the necessity of rigorous experimental determination of these properties. The provided protocols offer a validated framework for researchers to generate the robust data required for meaningful progress in drug discovery and development programs. A complete understanding of these foundational characteristics is the first and most vital step in unlocking the full therapeutic potential of this and other guanidine-based compounds.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Novel approaches to screening guanidine derivatives. PubMed.
- Importance of Physicochemical Properties In Drug Discovery. ResearchGate.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.
- What are the physicochemical properties of drug? LookChem.
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Hydrochloride. BenchChem.
- This compound | 67453-80-9. BLD Pharm.
- Novel approaches to screening guanidine derivatives. Taylor & Francis Online.
- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.
- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.
- This compound hydrochloride solubility issues and solutions. BenchChem.
- Technical Support Center: Synthesis of this compound Hydrochloride. BenchChem.
- 1-(4-methoxyphenyl)-2-(N-octylcarbamimidoyl)guanidine. Chemsrc.
- This compound. ChemicalBook.
- This compound CARBONATE AldrichCPR. Sigma-Aldrich.
- 2-(4-ethoxyphenyl)-1,3-bis(4-methoxyphenyl)guanidine. Guidechem.
- This compound carbonate (C8H11N3O). PubChemLite.
- N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook.
- 73709-20-3(N-(4-METHOXYPHENYL)GUANIDINEHYDROCHLORIDE) Product Description. ChemicalBook.
- This compound. BenchChem.
- Guanidine. Wikipedia.
- This compound hydrochloride stability and storage conditions. BenchChem.
Sources
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. What are the physicochemical properties of drug? [lookchem.com]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. 67453-80-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 67453-80-9 | Benchchem [benchchem.com]
- 11. Guanidine - Wikipedia [en.wikipedia.org]
- 12. PubChemLite - this compound carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 13. benchchem.com [benchchem.com]
- 14. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its ability to remain protonated under physiological conditions, thereby engaging in crucial hydrogen bonding interactions with biological targets. 1-(4-Methoxyphenyl)guanidine, as an exemplar of an aryl guanidine, serves as a valuable building block in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this compound Carbonate. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed, step-by-step protocol for both the formation of the guanidine free base and its subsequent conversion to the stable carbonate salt, and discuss methods for purification and characterization. Furthermore, this guide addresses critical safety considerations and briefly explores alternative synthetic routes, equipping researchers with the knowledge to confidently and safely produce this important chemical intermediate.
Introduction: The Significance of the Guanidinium Moiety
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group with a pKa typically ranging from 12.5 to 13.5. This high basicity ensures that it exists predominantly in its protonated guanidinium form at physiological pH. This cationic nature is fundamental to its biological role, most notably in the amino acid arginine, where it facilitates key interactions in protein structure and enzyme catalysis.
In the realm of drug development, the incorporation of a guanidine or guanidinium group can enhance a molecule's binding affinity to target receptors, improve aqueous solubility, and modulate pharmacokinetic properties. The 4-methoxyphenyl substituent, in particular, offers a balance of lipophilicity and electronic properties that can be advantageous in molecular design. The carbonate salt form is often preferred for its stability, ease of handling, and favorable dissolution characteristics compared to the free base or hydrochloride salt.
The Synthetic Strategy: A Mechanistic Perspective
The most direct and efficient route for the synthesis of 1-arylguanidines is the guanylation of the corresponding aniline. Our primary focus will be on the reaction of p-anisidine (4-methoxyaniline) with cyanamide, a versatile and fundamental C1 synthon for introducing the guanidine functionality.[1]
The Core Reaction: Catalytic Guanylation of p-Anisidine
The direct reaction between an amine and cyanamide proceeds via the nucleophilic attack of the amine's nitrogen on the nitrile carbon of cyanamide.[1] While this reaction can occur under thermal conditions, it is often slow and may require harsh conditions. The introduction of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), significantly enhances the reaction rate and allows for milder conditions, leading to higher yields and purity.[2][3]
The catalytic cycle is believed to proceed through the in-situ formation of a highly reactive carbodiimide intermediate. The Lewis acidic scandium catalyst activates the cyanamide, making it more susceptible to nucleophilic attack.[4]
Caption: Overall workflow for the synthesis of this compound Carbonate.
Protocol 1: Synthesis of this compound (Free Base)
This protocol is adapted from the method described by Tsubokura et al. (2014).[4]
-
To a sealable reaction tube, add p-anisidine (1.23 g, 10.0 mmol) and cyanamide (0.50 g, 12.0 mmol).
-
Add deionized water (25 mL) to the tube and stir until the solids are dissolved.
-
Add scandium(III) triflate (0.49 g, 1.0 mmol, 10 mol%) to the solution at room temperature.
-
Securely seal the reaction tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After 48 hours, cool the reaction mixture to room temperature.
-
Transfer the aqueous mixture to a separatory funnel and wash with chloroform (3 x 30 mL) to remove any unreacted p-anisidine and organic-soluble impurities.
-
Collect the aqueous layer, which contains the guanidinium triflate salt.
-
Concentrate the aqueous layer under reduced pressure using a rotary evaporator to remove the water. The resulting residue is the crude this compound, which can be used directly in the next step. A reported yield for this step is approximately 80%. [2][3]
Protocol 2: Formation and Purification of this compound Carbonate
This protocol is based on general procedures for forming guanidine carbonate salts.[5]
-
Dissolve the crude this compound from the previous step in a minimal amount of warm ethanol (approximately 20-30 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Gently bubble a stream of carbon dioxide gas through the stirred solution. A gas dispersion tube can be used for efficient delivery.
-
A white precipitate of this compound Carbonate will begin to form. Continue bubbling CO₂ for 30-60 minutes to ensure complete precipitation.
-
Once precipitation is complete, cool the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Set up a vacuum filtration apparatus with a Büchner funnel. [6]6. Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake with two portions of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the solid.
-
Transfer the purified solid to a watch glass and dry to a constant weight in a vacuum oven at 40-50°C.
Product Characterization and Validation
To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed. Characterization of the intermediate free base is crucial for validating the core guanylation reaction.
Representative Characterization Data for this compound (Free Base)
Data as reported by Tsubokura et al. (2014) for the free base.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CD₃OD) | δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H) |
| ¹³C NMR (100 MHz, CD₃OD) | δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0 |
| IR (neat, cm⁻¹) | 3353, 2158, 1673, 1513, 1244, 1028 |
| ESI-MS | m/z calculated for C₈H₁₁N₃O [M+H]⁺: 166.1; found: 166.1 |
Expected Characterization for this compound Carbonate (Final Product)
| Technique | Expected Observations |
| Appearance | White crystalline solid |
| Melting Point | Expected to be higher than the free base and likely decompose upon melting. Guanidine carbonate itself has a melting point >300 °C. [1] |
| IR (KBr, cm⁻¹) | Appearance of a strong, broad absorption band around 1400-1500 cm⁻¹ and 800-900 cm⁻¹, characteristic of the carbonate anion, in addition to the guanidinium and methoxyphenyl peaks. |
| ¹³C NMR | A peak corresponding to the carbonate carbon should appear around 160-170 ppm. [8] |
Alternative Synthetic Routes
While the cyanamide route is highly effective, it is valuable for researchers to be aware of alternative methods for constructing the guanidine functionality.
-
From Thioureas: Aryl thioureas can be converted to guanidines through desulfurization. This is often achieved using an activating agent like a metal salt (e.g., HgCl₂) or an oxidizing agent, followed by reaction with an amine. More modern methods utilize photocatalysts under visible light, offering a milder and more environmentally friendly approach. [9][10]* From Carbodiimides: The addition of an amine across the C=N double bond of a carbodiimide is a fundamental route to trisubstituted guanidines. This reaction can be catalyzed by various metal complexes. [11][12]* From Dicyandiamide: Dicyandiamide can also serve as a precursor to guanidines by reacting with amine salts, often under thermal conditions. [13]
Conclusion
This guide outlines a reliable and well-documented procedure for the synthesis of this compound Carbonate, a valuable intermediate for pharmaceutical and chemical research. The featured method, employing a scandium(III) triflate-catalyzed guanylation of p-anisidine followed by precipitation as the carbonate salt, represents an efficient and high-yielding approach. By understanding the underlying reaction mechanisms, adhering to the detailed experimental protocols, and implementing rigorous safety practices, researchers can successfully prepare this compound with a high degree of purity. The provided characterization data and discussion of alternative routes further equip scientists with the comprehensive knowledge required for their research endeavors.
References
-
Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Synlett, 25(09), 1302–1306. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Scandium(III) triflate Material Safety Data Sheet. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). p-anisidine GHS Safety Data Sheet. Retrieved from [Link]
-
Cyanamide_30654935_SDS_CPA_00_en_2-0 (2). (n.d.). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Scandium(III) trifluoromethanesulfonate, 97%. Retrieved from [Link]
-
PubChem. (n.d.). Scandium(III) triflate. Retrieved from [Link]
-
Tsubokura, K., et al. (2014). Direct guanylation of amino groups by cyanamide in water: Catalytic generation and activation of unsubstituted carbodiimide by scandium(iii) triflate. CORE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound carbonate (C8H11N3O). Retrieved from [Link]
- CN1385418A - Process for preparing guanidine carbonate. (n.d.).
- EP0560726A2 - Process for the production of guanidine derivatives. (n.d.).
- CN1286806C - Process for preparing guanidine carbonate. (n.d.).
-
ACS Publications. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Retrieved from [Link]
- US2417440A - Preparation of guanidine salts. (n.d.).
-
Justia Patents. (n.d.). Process for the preparation of guanidine carbonate. Retrieved from [Link]
-
Ziarani, G. M., Rahimifard, M., & Ghasemi, M. (2016). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 40, 1-38. Retrieved from [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]
- US3952057A - Process for the preparation of guanidine carbonate. (n.d.).
-
PubMed. (2016). An alternative route to the arylvinyltriazole nucleosides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- CN1286806C - Process for preparing guanidine carbonate. (n.d.). Google Patents.
-
Needham, J., Srisang, P., & Custelcean, R. (2017). CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. Angewandte Chemie International Edition, 56(4), 1042–1045. Retrieved from [Link]
Sources
- 1. Guanidine carbonate CAS#: 593-85-1 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanidine carbonate(593-85-1) IR Spectrum [chemicalbook.com]
- 4. PubChemLite - this compound carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 5. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. This compound CARBONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Guanidine carbonate(593-85-1) 13C NMR spectrum [chemicalbook.com]
- 9. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103641745A - Method for preparing guanidyl compound by dicyandiamide - Google Patents [patents.google.com]
The Biological Versatility of 1-(4-Methoxyphenyl)guanidine: A Technical Guide for Researchers
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The guanidine moiety is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties that facilitate interactions with a multitude of biological targets. This technical guide delves into the biological activities of 1-(4-Methoxyphenyl)guanidine, a notable member of the aryl guanidine family. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge on closely related phenylguanidine derivatives to provide a comprehensive and predictive overview of its potential antimicrobial, anticancer, cardiovascular, and neuroprotective activities. By examining structure-activity relationships and established experimental protocols, this guide serves as an essential resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its analogs.
Introduction: The Significance of the Guanidinium Moiety and the Phenylguanidine Scaffold
The guanidinium group, the protonated form of guanidine, is a highly basic and resonance-stabilized cation that is planar and can act as a multidentate hydrogen bond donor. These characteristics are fundamental to its ability to interact with various biological macromolecules, including enzymes, receptors, and nucleic acids. When incorporated into a phenylguanidine scaffold, the aromatic ring introduces opportunities for further molecular interactions, such as π-π stacking and hydrophobic interactions, and allows for fine-tuning of the molecule's electronic properties and ADME (absorption, distribution, metabolism, and excretion) profile through substitution.
The 4-methoxy substitution on the phenyl ring of this compound is of particular interest. The methoxy group is an electron-donating group that can influence the pKa of the guanidine moiety and enhance the molecule's lipophilicity, potentially impacting its membrane permeability and target engagement.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the guanylation of p-anisidine with cyanamide. This reaction can be catalyzed by various agents, with scandium(III) triflate in water being a noteworthy example of a green chemistry approach that can achieve high yields.[1]
General Synthesis Protocol:
-
Dissolve p-anisidine and cyanamide in a suitable solvent (e.g., water).
-
Add a catalyst, such as scandium(III) triflate.
-
Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated period (e.g., 48 hours).[1]
-
Upon completion, wash the mixture with an organic solvent (e.g., chloroform) to remove unreacted starting materials.
-
Concentrate the aqueous layer and purify the product, for instance, by silica gel chromatography.[2]
-
For the hydrochloride salt, treat the free base with hydrochloric acid.
It is imperative to handle cyanamide with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, as it is a reactive and toxic compound. p-Anisidine is also toxic and can be absorbed through the skin.[1]
Antimicrobial Activity: A Promising Frontier
Guanidine-containing compounds have a long history as effective antimicrobial agents. Their cationic nature is key to their mechanism of action, which primarily involves disruption of the negatively charged bacterial cell membrane.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of guanidine derivatives is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.[3] The positively charged guanidinium group is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This initial binding is followed by insertion into the lipid bilayer, leading to membrane depolarization, leakage of intracellular components, and ultimately, cell death.[3] The 4-methoxy group in this compound may enhance its lipophilicity, potentially facilitating its insertion into the bacterial membrane.
Caption: Proposed mechanism of antimicrobial action for phenylguanidines.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Anticancer Activity: Targeting Cell Proliferation and Survival
The guanidine scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[6] While specific data for this compound is currently unavailable, studies on related diaryl guanidinium derivatives suggest potential mechanisms of action.[7]
Potential Mechanisms of Anticancer Action
The anticancer effects of guanidine derivatives are often multifactorial and can involve:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through various signaling pathways, including the activation of caspases.
-
Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cells from proliferating. Guanidine derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M.[6]
-
Inhibition of Kinases: Kinases are crucial regulators of cell signaling pathways involved in cell growth and proliferation. Some guanidinium-based compounds have been investigated as kinase inhibitors.[8]
-
Interaction with DNA: The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.
Caption: Potential anticancer mechanisms of guanidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cardiovascular Effects: A Complex Interplay
Guanidine derivatives have a range of cardiovascular effects, with some acting as antihypertensive agents.[3] Their mechanisms of action often involve interaction with adrenergic receptors and ion channels.
Potential Cardiovascular Mechanisms
-
Adrenergic Receptor Modulation: Some guanidine compounds, like guanabenz and clonidine, are known to interact with α-adrenergic receptors, leading to a decrease in blood pressure.[9][10] Phenylguanidines have been shown to elicit reflex falls in blood pressure and heart rate.[11]
-
Ion Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels, which can have various effects on cardiovascular function.[12] The modulation of cardiac ion channels is a key mechanism for many antiarrhythmic drugs.[13]
Experimental Protocol: Isolated Langendorff Heart Preparation
The Langendorff-perfused isolated heart model is a classic ex vivo method to study the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.
Step-by-Step Methodology:
-
Heart Isolation:
-
Anesthetize a suitable animal model (e.g., rat or guinea pig).
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
-
Data Acquisition:
-
Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate, +dP/dt and -dP/dt).
-
Record an electrocardiogram (ECG) to assess electrical activity.
-
-
Compound Administration:
-
After a stabilization period, infuse this compound into the perfusion solution at various concentrations.
-
Record the changes in cardiac parameters.
-
Neuroprotective Potential: Modulating Neuronal Signaling
The guanidine moiety is found in compounds with neuroprotective properties. Their ability to interact with ion channels and receptors in the central nervous system is a key aspect of their activity.
Potential Mechanisms of Neuroprotection
-
NMDA Receptor Antagonism: Some substituted guanidines have been shown to have an affinity for the ion channel of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurological disorders.[14]
-
Modulation of Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative diseases. The modulation of inflammatory pathways in the brain, such as those involving microglia and astrocytes, is a potential therapeutic strategy.[14]
-
Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Guanidine derivatives with antioxidant properties can help protect neurons from damage caused by reactive oxygen species.[15]
Caption: Potential neuroprotective mechanisms of guanidine derivatives.
Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
Step-by-Step Methodology:
-
Primary Neuronal Culture:
-
Prepare primary cortical or hippocampal neuronal cultures from embryonic rodents.
-
Plate the neurons in culture dishes and allow them to mature for several days in vitro.
-
-
Compound Pre-treatment:
-
Pre-treat the neuronal cultures with various concentrations of this compound for a specified period.
-
-
Glutamate Exposure:
-
Expose the neurons to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 5-10 minutes) to induce excitotoxicity.[14]
-
-
Washout and Recovery:
-
Wash out the glutamate and replace it with fresh culture medium (containing the test compound).
-
Allow the neurons to recover for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure neuronal cell death using an appropriate assay, such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
-
Alternatively, use cell viability stains like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
-
Data Analysis:
-
Quantify the level of neuroprotection conferred by the compound by comparing the extent of cell death in treated versus untreated (glutamate only) cultures.
-
Determine the EC₅₀ value, the concentration of the compound that provides 50% neuroprotection.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader class of biologically active phenylguanidines. While direct experimental data on its specific activities are still limited, the structure-activity relationships derived from related compounds strongly suggest its potential as an antimicrobial, anticancer, cardiovascular, and neuroprotective agent. The 4-methoxy group is likely to play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.
Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to quantify its biological activities and elucidate its precise mechanisms of action. Such studies will be instrumental in validating its therapeutic potential and guiding the design of next-generation guanidine-based drugs with improved efficacy and safety profiles.
References
-
Dawes, G. S., & Fastier, F. N. (1959). Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, 14(3), 383–393. [Link]
-
Gualdani, R., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2828. [Link]
-
Marmo, E., et al. (1985). Interactions between guanabenz and clonidine in their cardiovascular effects in the rat. Current Therapeutic Research, 38(4), 563-571. [Link]
-
Swaminathan, P. D., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1046-1057. [Link]
-
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]
-
Diez-Cecilia, E., et al. (2016). Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation. PLoS One, 11(2), e0148153. [Link]
-
Veveris, M., et al. (1999). Cardioprotective effects of N-hydroxyguanidine PR5 in myocardial ischaemia and reperfusion in rats. British Journal of Pharmacology, 128(5), 1089–1097. [Link]
-
Ozawa, H., & Sato, S. (1964). [STUDIES ON STRUCTURE-ACTIVITY RELATIONSHIPS OF GUANIDINE DERIVATIVES. I. SYNTHESIS AND PHARMACOLOGY OF AMINOETHYLGUANIDINE DERIVATIVES]. Yakugaku Zasshi, 84, 421-425. [Link]
-
Zhang, Q., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 10(6), e03469-22. [Link]
-
Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. The Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-717. [Link]
-
Abdel-Hamid, M. K., et al. (2022). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]
-
Pérez-Tanoira, R., et al. (2020). Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. Antibiotics, 9(11), 752. [Link]
-
Sastre, E., et al. (1987). Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz. Journal of Pharmacy and Pharmacology, 39(7), 548-552. [Link]
-
PubChemLite. (n.d.). This compound carbonate. [Link]
-
Marquez-Holmberg, M., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemotherapy and Pharmacology, 92(4), 333-345. [Link]
-
Akocak, S., et al. (2024). Antibacterial, Antioxidant and DNA Cleavage Activity Evaluation of Substituted Phenylureido Sulfaguanidine and Sulfamethazine Derivatives. Molecules, 29(5), 1088. [Link]
-
Wang, C., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]
-
Montanari, J., et al. (2020). Development of a New and Improved Guanidine-based Rac1 Inhibitor with in Vivo Activity against Non-Small Cell Lung Cancer. ChemMedChem, 15(18), 1736-1745. [Link]
-
Steele, J. E., et al. (1994). In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. The Journal of Pharmacology and Experimental Therapeutics, 269(2), 693-700. [Link]
-
Dambrova, M., et al. (2002). The Novel Guanidine ME10092 Protects the Heart During Ischemia-Reperfusion. European Journal of Pharmacology, 445(1-2), 105-113. [Link]
-
Gavrilov, A. Y., et al. (2022). Cytotoxicity to tumor cell lines (mg/mL). Marine Drugs, 20(1), 54. [Link]
-
Wang, Y., et al. (2021). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. International Journal of Molecular Sciences, 22(24), 13399. [Link]
-
Larkin, J., et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Bioorganic & Medicinal Chemistry Letters, 22(24), 7545-7548. [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 26868. [Link]
-
Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(11), 2533-2542. [Link]
-
Wang, C., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Molecules, 24(21), 3913. [Link]
-
Priest, B. T., & McDermott, J. S. (2015). Cardiac Ion Channels. Channels, 9(6), 352-359. [Link]
-
Li, M., et al. (2025). Ventricular ion channels and arrhythmias: an overview of physiology, pathophysiology and pharmacology. Medical Reviews, 5(3), 231-243. [Link]
-
Crabtree, J. N., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101344. [Link]
-
ResearchGate. (n.d.). Guanidine based lead, 1, with MIC values of 2 μg mL⁻¹ against both MRSA.... [Link]
-
Saczewski, J., et al. (2020). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -... Molecules, 25(17), 3845. [Link]
-
Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525. [Link]
-
de Oliveira, C. B., et al. (2022). Leishmanicidal Activity of Guanidine Derivatives against Leishmania infantum. Pathogens, 11(11), 1339. [Link]
-
Wójtowicz, S., et al. (2023). Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Vaickelioniene, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]
-
Li, X., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(52), 31227-31235. [Link]
-
Sharma, S., et al. (2022). Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation. Molecules, 27(24), 8887. [Link]
-
Liu, Y., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules, 28(18), 6614. [Link]
-
Zhang, Q., et al. (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 10(6). [Link]
-
Stompor-Gorący, M., & Machowska, A. (2024). Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Popiolek, R., et al. (2018). Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species. Molecules, 23(5), 1148. [Link]/PMC6100438/)
Sources
- 1. Synthesis and antimicrobial activity of 1-aryl-2-amino-3-(4-arylthiazol-2-yl)/(benzothiazol-2-yl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. science.rsu.lv [science.rsu.lv]
- 10. Cardiovascular effects of alpha-adrenergic drugs: differences between clonidine and guanabenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. mdpi.com [mdpi.com]
- 13. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
1-(4-Methoxyphenyl)guanidine Derivatives: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidine moiety, a nitrogen-rich functional group, is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active natural products and synthetic drugs.[1][2] Its ability to form a stable, delocalized guanidinium cation at physiological pH allows for potent interactions with various biological targets through hydrogen bonding and electrostatic forces.[1][3] This guide focuses on a specific, highly promising subclass: 1-(4-methoxyphenyl)guanidine derivatives. We will provide an in-depth exploration of their synthesis, multifaceted biological significance, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. This document serves as a technical resource for professionals engaged in the design and development of novel therapeutic agents.
The Guanidine Group: A 'Privileged' Structural Motif
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. The guanidine group is a quintessential example of such a scaffold.[4][5] Found in natural products like the amino acid arginine and numerous marine alkaloids, its significance is deeply rooted in biology.[1][3]
The key to its function lies in the guanidinium cation. This planar, Y-shaped cation is exceptionally stable due to charge delocalization across three nitrogen atoms, and it remains protonated over a wide physiological pH range.[1] This persistent positive charge is crucial for its ability to interact with negatively charged biological macromolecules, such as the phosphate backbone of DNA and carboxylate residues in enzyme active sites.[5] This inherent reactivity has been harnessed in a wide array of approved drugs, from the antiviral Zanamivir to the antihypertensive Guanabenz and the antidiabetic agent Metformin.[6][7]
Synthesis of this compound Derivatives
The synthesis of the core this compound structure is straightforward, with several established protocols. The most common approach involves the reaction of p-anisidine with a guanylating agent like cyanamide.[8][9] More advanced derivatives can be created using modern cross-coupling reactions to introduce diverse aryl substituents.[10][11]
Experimental Protocol: Catalytic Synthesis of this compound
This protocol describes a high-yield, water-based synthesis using a scandium(III) triflate catalyst.[9]
Materials:
-
p-Anisidine
-
Cyanamide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Deionized Water
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of p-anisidine (e.g., 0.50 mmol) and cyanamide (e.g., 0.60 mmol) in deionized water (2.5 mL), add scandium(III) triflate (0.05 mmol) at room temperature.[9]
-
Stir the solution at 100°C for 48 hours.[9]
-
After cooling to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting materials.
-
Concentrate the aqueous layer in vacuo using a rotary evaporator.
-
Purify the residue by silica gel chromatography (eluent: Chloroform-Methanol, 20:1) to yield the pure this compound free base.[9] An 80% yield has been reported for this method.[8][9]
-
Confirmation: The identity and purity of the product can be confirmed using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.[8][9]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Significance & Therapeutic Applications
Derivatives of this compound exhibit a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.[2][12]
Anticancer Activity
The development of novel small-molecule therapeutics that can selectively target DNA to disrupt cancer cell proliferation remains a major goal in oncology.[13] Guanidine derivatives, including those with the 4-methoxyphenyl scaffold, have emerged as potent anticancer agents.[5][14]
Mechanism of Action: The primary anticancer mechanism for many guanidine derivatives is their interaction with the minor groove of the DNA helix.[5][13] The positively charged guanidinium group forms strong electrostatic and hydrogen-bond interactions with the negatively charged phosphate backbone of DNA.[5] This binding can disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Other reported mechanisms include the induction of reactive oxygen species (ROS) and mitochondrial-mediated apoptosis.[2][5]
Caption: Guanidine derivatives binding to the DNA minor groove to induce apoptosis.
Comparative Anticancer Activity: While data for the parent this compound is limited, modifications to the scaffold significantly impact potency.
| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 1-(4-Nitrophenyl)guanidine | MCF-7 | >100 |
| 2 | 3,4'-Disubstituted diaryl guanidinium | HL-60 | <10 (Potent) |
| 3 | N-(N-Cyclopropyl-N′-(aryl)) (7i) | (DNA Binding) | Kb = 3.49 x 10⁵ M⁻¹ |
| Table based on data from multiple sources.[4][13] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis. Guanidine derivatives have long been investigated as antimicrobial agents due to their high efficiency and broad-spectrum activity.[14][15][16]
Mechanism of Action: The antimicrobial action of guanidines is primarily attributed to their ability to disrupt bacterial cell membranes.[2][5][17] The cationic guanidinium group interacts with the negatively charged components of the bacterial membrane, such as phospholipids and lipopolysaccharides. This interaction compromises membrane integrity, leading to leakage of cellular contents and bacterial death.
Antimicrobial Spectrum: Derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.[15][18]
| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 |
| 9v | 3,4-Dichlorobenzyl | 0.5 | 4 |
| 10d | 3-(4-trifluoromethyl)-benzyloxy (hydrazone) | 1 | 16 |
| 10j | 4-tert-Butylbenzyl (hydrazone) | 4 | 4 |
| Data derived from a study on benzyl guanidine and aminoguanidine hydrazone derivatives.[15] |
Experimental Workflow: MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cardiovascular and Neurological Roles
The influence of the guanidine scaffold extends to the cardiovascular and nervous systems.
-
Ion Channel Modulation: Guanidine and its analogs can act as inhibitors of voltage-gated potassium (Kv) channels.[19] By blocking these channels, they enhance the release of neurotransmitters like acetylcholine, a mechanism that underlies the therapeutic use of guanidine in neuromuscular diseases such as Lambert-Eaton myasthenic syndrome.[19]
-
Antithrombotic Agents: The 1-(4-methoxyphenyl) moiety is a key component of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa.[20] While Apixaban itself is a more complex heterocyclic system, its discovery underscores the favorability of this specific phenyl ether substitution for potent binding in cardiovascular targets.
-
Norepinephrine Release: Structure-activity relationship studies have shown that simple guanidine derivatives can augment the release of norepinephrine by increasing calcium influx through voltage-sensitive channels.[21]
Structure-Activity Relationships (SAR)
Optimizing the therapeutic potential of this compound derivatives requires a deep understanding of their SAR.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring dramatically influence biological activity.[4] For instance, in anticancer studies, adding electron-withdrawing groups or bulky substituents can modulate DNA binding affinity and cellular uptake.[5][13]
-
Guanidine Modifications: While the core guanidine group is often essential for activity, its substitution can fine-tune properties.[11] N-alkylation or incorporation into a cyclic structure can alter basicity, lipophilicity, and target selectivity.[22]
-
Amphoteric Character: A key advantage of the guanidine moiety is its ability to act as both a Brønsted base and a mild acid, allowing it to participate in a diverse range of molecular interactions, which is pivotal for its pharmacological adaptability.[5]
Future Perspectives
The this compound scaffold and its derivatives represent a fertile ground for therapeutic innovation. The diverse biological activities, coupled with well-defined synthetic pathways, make this class of compounds highly attractive for further development. Future research should focus on:
-
Target Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms, receptor subtypes, or microbial species to minimize off-target effects.
-
Mechanism Elucidation: Deeper investigation into the downstream signaling pathways affected by these compounds to uncover novel mechanisms of action.
-
Pharmacokinetic Optimization: Modifying structures to improve oral bioavailability, metabolic stability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
References
- A Comparative Analysis of this compound Hydrochloride and Its Analogs in Preclinical Research. Benchchem.
- Technical Support Center: Synthesis of this compound Hydrochloride. Benchchem.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central.
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC - NIH.
- N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook.
- Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. NIH.
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.
- Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing.
- This compound | 67453-80-9. Benchchem.
- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.
- Biological activities of guanidine compounds. PubMed.
- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review.
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVZqdKAL3tcojTjFy6cHdmu_CH1mJPUV-jMcRuWyn5kJLFgK3ey-n9_UeUr4mQELjWg7LQyGH68PaBAIrRFMn7I9DJQsJl4RzmduPmVxiedWFf7e0E6AHOKI-nx40FwIdpZoEG_V0=
- Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. PubMed.
- Guanidine – Knowledge and References. Taylor & Francis.
- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH.
- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
- Biological activities of guanidine compounds | Request PDF. ResearchGate.
- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
- Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. PMC - NIH.
- (PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304. ResearchGate.
Sources
- 1. This compound | 67453-80-9 | Benchchem [benchchem.com]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [ouci.dntb.gov.ua]
- 15. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. mdpi.com [mdpi.com]
- 19. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
CAS number 67453-80-9 properties and suppliers
An In-Depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-piperidinopyrimidine 3-oxide, widely known as Minoxidil, is a potent vasodilator with a well-documented history in the treatment of hypertension and, more famously, androgenetic alopecia.[1] Initially developed as an oral medication for high blood pressure under the trade name Loniten, its unexpected side effect of promoting hair growth led to its reformulation as a topical solution (Rogaine) for treating hair loss.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and key experimental protocols related to Minoxidil, tailored for professionals in the fields of research, drug development, and pharmacology.
Chemical and Physical Properties
Minoxidil is a white or off-white crystalline powder.[2][3] It is slightly soluble in water and ethanol, and soluble in propylene glycol and methanol.[2] The stability of the compound as supplied is noted to be up to two years when protected from moisture, with solutions in DMSO or ethanol being stable for up to three months at -20°C.[2]
| Property | Value | Source |
| CAS Number | 38304-91-5 | [1][2] |
| Molecular Formula | C9H15N5O | [2][4] |
| Molecular Weight | 209.25 g/mol | [2][4] |
| Melting Point | 272-274 °C (decomposes) | [2] |
| Appearance | White or off-white crystalline powder | [2][3] |
| Solubility | Water (2.2 mg/ml), 100% ethanol (29 mg/ml), propylene glycol, acetone, DMSO (6.5 mg/ml), and methanol | [2] |
| Topological Polar Surface Area | 88.9 Ų | [4] |
Mechanism of Action
The precise molecular mechanism by which Minoxidil stimulates hair growth is not fully elucidated, though its function as a potassium channel opener is considered central to its activity.
Vasodilation and Increased Blood Flow
As a vasodilator, Minoxidil widens blood vessels, which can increase blood flow to the hair follicles when applied topically. This enhanced microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the follicles, potentially stimulating hair growth.
Potassium Channel Opening
Minoxidil is an ATP-sensitive potassium channel (KATP) opener. The opening of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium and results in relaxation of the muscle and vasodilation. In the context of hair follicles, it is hypothesized that the opening of potassium channels may prolong the anagen (growth) phase of the hair cycle and increase the size of miniaturized follicles.
Caption: Proposed mechanism of action for Minoxidil.
Applications in Research and Drug Development
Minoxidil serves as a valuable tool in several areas of research:
-
Hair Biology and Dermatology: It is a standard positive control in studies investigating hair growth and the mechanisms of alopecia.
-
Cardiovascular Research: Its function as a potassium channel opener makes it a useful pharmacological agent for studying ion channel function and vasodilation.
-
Drug Formulation and Delivery: Research is ongoing to improve the topical delivery of Minoxidil, reduce side effects, and enhance its efficacy. This includes the development of novel formulations like foams, gels, and microemulsions.[2]
Experimental Protocols
In Vitro Hair Follicle Culture
This protocol is a standard method to assess the direct effect of compounds on hair follicle growth.
Methodology:
-
Isolation of Hair Follicles: Human scalp skin samples are obtained with informed consent. Individual anagen hair follicles are isolated under a dissecting microscope.
-
Culture Conditions: Isolated follicles are cultured in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: Minoxidil (typically dissolved in DMSO and then diluted in culture medium) is added to the culture medium at various concentrations. A vehicle control (DMSO) is also included.
-
Assessment: Hair shaft elongation is measured daily for a defined period (e.g., 7-10 days). At the end of the culture period, follicles can be fixed and processed for histological or immunohistochemical analysis to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the hair bulb.
Caption: Workflow for in vitro hair follicle culture experiments.
Safety and Handling
Minoxidil is a potent pharmacological agent and should be handled with care.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Handling: Avoid breathing dust.[2] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately.[2]
-
Storage: Store in a cool, dry place, protected from moisture.[2]
Suppliers
Minoxidil (CAS 38304-91-5) is available from various chemical and pharmaceutical suppliers. When sourcing this compound, it is crucial to ensure the supplier provides a certificate of analysis to verify its purity and identity.
Selected Suppliers:
-
Shanghai Macklin Biochemical Co., Ltd.[2]
-
COLORCOM LTD.[3]
-
Shenzhen BST Science & Technology Co., Ltd.[5]
-
Dhyani Chemicals[6]
-
BOC Sciences
It is important to note that some suppliers may list the compound under its chemical name, 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
Conclusion
2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone in the treatment of androgenetic alopecia and a valuable tool in dermatological and cardiovascular research. Its mechanism of action, centered around its role as a potassium channel opener, continues to be an area of active investigation. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and experimental applications is essential for its effective and safe use in the laboratory and in the development of new therapeutic strategies.
References
-
2,4-Diamino-6-piperidino-pyrimidine-3-oxide - ChemBK. (n.d.). Retrieved from [Link]
-
2,4-Diamino-6-piperidino-pyrimidine-3-oxide - COLORCOM LTD. - LookChem. (n.d.). Retrieved from [Link]
-
2,4-Diamino 6-piperidinopyrimidine 3-oxide at ₹ 5000/kg | API Intermediate in Surat | ID. (n.d.). Retrieved from [Link]
-
Minoxidil - Wikipedia. (n.d.). Retrieved from [Link]
-
2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide, CasNo.38304-91-5 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
- 4. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. echemi.com [echemi.com]
- 6. m.indiamart.com [m.indiamart.com]
The Therapeutic Potential of Aryl Guanidine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Aryl Guanidine Scaffold
The guanidine functional group, with its unique electronic and structural properties, has long been recognized as a privileged scaffold in medicinal chemistry. Its ability to form strong, charge-assisted hydrogen bonds and participate in various non-covalent interactions makes it an ideal pharmacophore for engaging with a multitude of biological targets.[1] When incorporated into an aryl-containing molecule, the resulting aryl guanidine structure offers a powerful combination of rigidity and flexibility, allowing for the fine-tuning of pharmacological activity. This technical guide provides an in-depth exploration of the diverse therapeutic applications of aryl guanidine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource to inspire and inform the design of next-generation therapeutics based on this versatile chemical motif.
I. Anticancer Applications: Targeting the Core of Malignancy
Aryl guanidine derivatives have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic mechanisms that extend beyond simple DNA interaction.[1] Their therapeutic potential is being explored in various cancer types, with preclinical studies demonstrating efficacy in leukemia, breast, cervical, and colorectal carcinomas.[2]
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of aryl guanidine compounds is often attributed to their ability to interact with DNA. Spectroscopic studies have shown that these compounds can bind to the minor groove of the DNA helix, leading to alterations in its secondary structure and subsequent inhibition of DNA replication and transcription.[1][3] This interaction is often stabilized by a combination of electrostatic interactions between the protonated guanidinium group and the negatively charged phosphate backbone of DNA, as well as van der Waals forces and hydrogen bonding.
Beyond direct DNA binding, aryl guanidine derivatives can induce cancer cell death through various other pathways. These include the disruption of mitochondrial function, leading to the release of pro-apoptotic factors, and the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage.[1] Furthermore, some aryl guanidine compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[2]
Signaling Pathway: Aryl Guanidine Induced Apoptosis
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aryl guanidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
II. Neurodegenerative Disorders: A Glimmer of Hope
The application of aryl guanidine compounds is also being explored in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). [4][5]The focus of this research has been on inhibiting key enzymes involved in the pathological cascade of AD.
Mechanism of Action: Targeting BACE1
A primary target for aryl guanidine-based inhibitors in AD is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). [4][5]This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of AD patients. By inhibiting BACE1, aryl guanidine compounds can reduce the production of Aβ peptides, thereby potentially slowing the progression of the disease. [4]The guanidine or amidine moiety of these inhibitors often forms strong hydrogen bonds with the catalytic dyad of BACE1. [4]
Clinical Development and Challenges
Several guanidine-containing BACE1 inhibitors, such as Lanabecestat (an acyl guanidine) and Elenbecestat, have progressed to clinical trials. [4]While early-phase trials showed promising results in reducing Aβ levels in the cerebrospinal fluid, later-phase trials were unfortunately discontinued due to a lack of cognitive benefits and the emergence of adverse effects. [4]These outcomes highlight the complexities of targeting the amyloid cascade and the challenges of translating preclinical efficacy into clinical success for AD.
III. Inflammatory Diseases: Modulating the Immune Response
The anti-inflammatory properties of aryl guanidine compounds are an emerging area of research, with potential applications in conditions such as asthma. [6]
Mechanism of Action: MSK1 Inhibition
One of the key targets for the anti-inflammatory effects of aryl guanidines is the Mitogen- and Stress-Activated Kinase 1 (MSK1). [6]MSK1 is a nuclear kinase that plays a role in the activation of the pro-inflammatory transcription factor NF-κB. By inhibiting MSK1, aryl guanidine derivatives can suppress the production of pro-inflammatory cytokines, such as IL-6, thereby dampening the inflammatory response. [6][7] Signaling Pathway: MSK1-Mediated Inflammation
Caption: Aryl guanidines can inhibit MSK1, reducing pro-inflammatory cytokine release.
Experimental Protocol: In Vitro Kinase Assay
To evaluate the inhibitory activity of aryl guanidine compounds against kinases like MSK1, a robust in vitro kinase assay is essential. [2][3][8][9][10] Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase (e.g., MSK1), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer. Prepare serial dilutions of the aryl guanidine inhibitor.
-
Kinase Reaction Setup: In a microplate, add the kinase and the inhibitor dilutions. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) to sequester the Mg2+ ions necessary for kinase activity.
-
Signal Detection: Detect the phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity). The signal intensity is inversely proportional to the inhibitory activity of the compound.
IV. Other Therapeutic Avenues
The therapeutic potential of aryl guanidine compounds extends to a variety of other disease areas, including:
-
Antimicrobial Agents: Aryl guanidines have demonstrated activity against a range of bacteria and fungi. [8]Their mechanism of action often involves the disruption of microbial cell membranes.
-
Cardiovascular Diseases: Certain aryl guanidine derivatives have been investigated for their cardioprotective effects. [11][12]* GPCR Ligands: The aryl guanidine scaffold has been utilized to develop ligands for G-protein coupled receptors (GPCRs), such as α2-adrenoceptors and muscarinic receptors. [13][14][15]
Conclusion and Future Perspectives
Aryl guanidine compounds represent a highly versatile and promising class of molecules with a broad spectrum of therapeutic applications. Their ability to engage with a diverse range of biological targets, coupled with the tunability of their physicochemical properties through synthetic modification, makes them an attractive starting point for drug discovery programs. While challenges remain, particularly in translating preclinical findings into clinical success, the continued exploration of the rich chemical space of aryl guanidines holds great promise for the development of novel and effective therapies for a wide range of human diseases. The experimental protocols and SAR insights provided in this guide are intended to equip researchers with the foundational knowledge to advance this exciting field of medicinal chemistry.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Malik, R., & Kumar, S. (2022). Guanidine-based β amyloid precursor protein cleavage enzyme 1 (BACE-1) inhibitors for the Alzheimer's disease (AD): A review. Bioorganic & Medicinal Chemistry, 74, 117047. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2020). Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. Molecules, 25(24), 6030. [Link]
-
Svenson, J. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi, 8(10), 1081. [Link]
-
Bollenbach, M., Nemska, S., Wagner, P., Camelin, G., Daubeuf, F., Obrecht, A., Villa, P., Rognan, D., Bihel, F., Bourguignon, J. J., Schmitt, M., & Frossard, N. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391. [Link]
-
Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531. [Link]
-
ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]
-
Bollenbach, M., Nemska, S., Wagner, P., Camelin, G., Daubeuf, F., Obrecht, A., Villa, P., Rognan, D., Bihel, F., Bourguignon, J. J., Schmitt, M., & Frossard, N. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 391. [Link]
-
Kiss, R., Gmelin, G., & Schunack, W. (2002). The Novel Guanidine ME10092 Protects the Heart During Ischemia-Reperfusion. General Pharmacology: The Vascular System, 35(1), 1-8. [Link]
-
Gmelin, G., & Schunack, W. (2003). Investigations on the pharmacology of the cardioprotective guanidine ME10092. Pharmacological Research, 48(1), 1-10. [Link]
- Hussain, Z., Yousif, E., & Ahmed, A. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
- Badshah, A., Khan, S., & Khan, A. (2014). Ferrocene-based guanidine-containing complexes as antifungal agents. Journal of Organometallic Chemistry, 760, 133-139.
-
Roleira, F. M. F., Tavares-da-Silva, E. J., Varela, C. L., Pires, A. S., & Gomes, A. R. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]
-
Zhong, J., Chen, W., & Li, Y. (2019). Inhibition of MSK1 Promotes Inflammation and Apoptosis and Inhibits Functional Recovery After Spinal Cord Injury. Neuroscience, 406, 384-394. [Link]
-
Rozas, I., & Brea, J. (2022). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. International Journal of Molecular Sciences, 23(18), 10589. [Link]
-
Stark, H., & Schunack, W. (2019). Structure-Activity Relationship of Hetarylpropylguanidines Aiming at the Development of Selective Histamine Receptor Ligands. Archiv der Pharmazie, 352(3-4), 1800285. [Link]
-
Saeed, A., Shahid, M., & Zaman, H. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26757-26772. [Link]
-
Roleira, F. M. F., Tavares-da-Silva, E. J., Varela, C. L., Pires, A. S., & Gomes, A. R. (2023). Selected examples of guanidine-based drugs. ResearchGate. Retrieved from [Link]
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine-based β amyloid precursor protein cleavage enzyme 1 (BACE-1) inhibitors for the Alzheimer's disease (AD): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MSK1 Promotes Inflammation and Apoptosis and Inhibits Functional Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [lenus.ie]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guanidine Alkaloids: A Comprehensive Technical Guide to Their Chemistry, Biology, and Therapeutic Potential
This guide provides an in-depth exploration of the fascinating world of guanidine alkaloids, a diverse and potent class of natural products. From their intricate structures and unique biosynthetic origins to their significant pharmacological activities and the elegant strategies developed for their synthesis, we will delve into the core scientific principles that make these molecules a fertile ground for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of natural products.
The Enduring Allure of the Guanidinium Group in Nature
The guanidine functional group, with a pKa of approximately 13.6, is one of the strongest organic bases found in nature.[1][2] This high basicity means it is protonated under physiological conditions, forming the resonance-stabilized guanidinium cation. This cation is a key player in molecular recognition, capable of forming strong hydrogen bonds and electrostatic interactions with biological targets such as proteins and nucleic acids.[3][4] Nature has masterfully incorporated this versatile moiety into a vast and structurally diverse array of secondary metabolites, collectively known as guanidine alkaloids.
These natural products are found across a wide range of biological sources, from terrestrial microorganisms and plants to a remarkable abundance in marine invertebrates, particularly sponges.[1][2][5][6] The structural complexity of these compounds spans from simple acyclic derivatives to elaborate and stereochemically rich polycyclic systems.[1] This structural diversity is mirrored by a broad spectrum of potent biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties, making them highly attractive leads for drug development.[1][3][7][8]
Structural Diversity: A Tour of Nature's Guanidine-Containing Architectures
The structural landscape of guanidine alkaloids is vast and can be broadly classified based on the nature of the guanidine-containing ring system. This classification provides a framework for understanding structure-activity relationships and for devising synthetic strategies.
Acyclic and Monocyclic Guanidine Alkaloids
The simplest members of this family feature an acyclic guanidine moiety or a simple monocyclic ring. Despite their relative structural simplicity, these compounds exhibit significant biological activities. For instance, the nitensidine family, isolated from the terrestrial plant Pterogyne nitens, possesses a unique monocyclic guanidine core attached to a monoterpene derivative and has been a subject of total synthesis studies.[1]
Bicyclic, Tricyclic, and Polycyclic Guanidine Alkaloids
The true architectural ingenuity of nature is showcased in the more complex polycyclic guanidine alkaloids. These are often found in marine sponges and display formidable structures that have challenged and inspired synthetic chemists for decades.[1][2][5]
-
Bicyclic Systems: Compounds like saxitoxin and tetrodotoxin, potent neurotoxins, feature bicyclic guanidinium cores that are responsible for their potent sodium channel blocking activity.[5]
-
Tricyclic Scaffolds: The batzelladines and ptilocaulins, isolated from marine sponges, are prominent examples of tricyclic guanidine alkaloids.[9][10] These compounds often exhibit intriguing biological profiles, including antimicrobial and antiviral activities.[1][9] The batzelladines, for instance, are characterized by a tricyclic guanidine core often linked to another guanidine-containing moiety via an ester bond.[10]
-
Pentacyclic Architectures: Arguably the most structurally complex are the pentacyclic guanidinium alkaloids (PGAs), such as ptilomycalin A and crambescidin.[11] These molecules possess a dense and highly functionalized polycyclic core and a long spermidine-derived side chain, presenting significant synthetic challenges.[11]
Biosynthesis: Nature's Blueprint for Guanidine Alkaloid Construction
Understanding the biosynthetic pathways of guanidine alkaloids provides crucial insights into their structural origins and offers potential avenues for biocatalysis and metabolic engineering. While the biosynthesis of many of these complex molecules is still under investigation, significant progress has been made, particularly in cyanobacteria.[3][12]
The guanidine group in these natural products is often derived from arginine or a related precursor.[5] Enzymatic transformations then install and tailor this moiety into the final complex structure. These transformations can include prenylations, cyclizations, and the formation of intricate polycyclic systems.[3][12] For example, the biosynthesis of guadinomine B in Streptomyces involves a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, starting with the formation of guanidinoacetate.[5]
Pharmacological Activities: A Treasure Trove for Drug Discovery
The potent and diverse biological activities of guanidine alkaloids are the primary driver for the intense research in this field. The guanidinium group's ability to engage in specific molecular interactions underpins their pharmacological effects.[3][4]
| Biological Activity | Representative Alkaloid(s) | Source Organism(s) | Noteworthy Effects & Therapeutic Potential |
| Antimicrobial | Batzelladines, Ptilocaulin | Marine Sponges (Monanchora, Ptilocaulis) | Activity against a range of bacterial and fungal pathogens.[1] Potential for developing new antibiotics to combat resistant strains. |
| Antiviral | Batzelladine L, Dopargimine | Marine Sponge (Monanchora unguifera), Tunicate | Batzelladine L shows broad-spectrum antiviral activity.[1] Dopargimines have emerged as hits in antiviral screening campaigns.[13] |
| Anticancer | Ptilomycalin A, Crambescidins | Marine Sponges (Ptilocaulis, Crambe) | Cytotoxic to various human cancer cell lines.[14] May act through novel mechanisms of action. |
| Immunosuppressive | Batzelladine F and I | Marine Sponge | Dissociation of p56lck-CD4, suggesting potential for treating autoimmune diseases.[1] |
| Neuroprotective/Neuromodulatory | Mellpaladines, Dopargimine | Tunicate | Possible modulators of neuronal receptors.[13] |
| Antiprotozoal | Batzelladines | Marine Sponge | Active against parasites like Leishmania infantum and Trypanosoma cruzi.[15] |
Table 1: Summary of Key Pharmacological Activities of Guanidine Alkaloids.
Isolation and Structure Elucidation: Unveiling Nature's Secrets
The journey from a biological source to a pure, structurally characterized guanidine alkaloid is often a challenging endeavor due to their complex structures, polarity, and often low natural abundance.
Experimental Protocol: A Generalized Isolation Workflow
The following protocol outlines a typical workflow for the isolation of guanidine alkaloids from marine sponges. The causality behind each step is crucial for success.
-
Sample Collection and Preparation:
-
Step 1: Collect the marine sponge and immediately freeze it in liquid nitrogen or store it in ethanol. Rationale: This step is critical to quench enzymatic degradation of the target metabolites.
-
Step 2: Lyophilize the frozen sample to remove water. Rationale: Water can interfere with the extraction efficiency of organic solvents and can promote hydrolysis of sensitive functional groups.
-
Step 3: Grind the dried sponge into a fine powder. Rationale: Increasing the surface area enhances the efficiency of the subsequent extraction process.
-
-
Extraction:
-
Step 4: Perform a sequential extraction with solvents of increasing polarity, for example, n-hexane, dichloromethane, and methanol. Rationale: This initial fractionation separates compounds based on their polarity, simplifying the subsequent purification steps. Guanidine alkaloids, being polar, are typically found in the more polar fractions (e.g., methanol).
-
-
Chromatographic Purification:
-
Step 5: Subject the polar extract to vacuum liquid chromatography (VLC) or flash chromatography over silica gel or a reversed-phase C18 stationary phase. Rationale: This is a primary, low-resolution purification step to separate major classes of compounds.
-
Step 6: Further purify the fractions containing the target alkaloids using high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column. Rationale: HPLC provides the high resolution necessary to isolate pure compounds from complex mixtures. The choice of a C18 column is effective for separating moderately polar to nonpolar compounds, and by using appropriate mobile phase modifiers (e.g., trifluoroacetic acid), the peak shape of the basic guanidine alkaloids can be improved.
-
-
Structure Elucidation:
-
Step 7: Determine the molecular formula using high-resolution mass spectrometry (HRMS).
-
Step 8: Elucidate the planar structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy. Rationale: These NMR techniques provide information on proton and carbon environments and their connectivity, allowing for the assembly of the molecular skeleton.
-
Step 9: Determine the relative and absolute stereochemistry using techniques such as NOESY/ROESY NMR, X-ray crystallography, or by comparing experimental and calculated electronic circular dichroism (ECD) spectra. Rationale: Establishing the correct 3D structure is paramount for understanding biological activity and for total synthesis.
-
Caption: A simplified schematic of the tethered Biginelli condensation approach to the core of batzelladine D.
The first synthesis of (±)-ptilocaulin was achieved by adding guanidine to a polyketonide chain, demonstrating a different, yet effective, approach to constructing a tricyclic guanidine system. [16]These examples highlight how the specific architecture of the target molecule dictates the optimal synthetic strategy.
Future Perspectives and Conclusion
Guanidine alkaloids continue to be a vibrant and rewarding area of natural product research. The discovery of new structural classes with novel biological activities is ongoing, particularly from unexplored marine environments. Advances in analytical techniques will undoubtedly accelerate the structure elucidation of these complex molecules.
From a synthetic perspective, the development of new, more efficient, and stereoselective methods for the construction of guanidine-containing ring systems remains a key objective. Furthermore, a deeper understanding of the biosynthetic pathways of these alkaloids could pave the way for their production through metabolic engineering, overcoming the supply limitations often associated with natural product isolation.
References
- Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC - NIH. (n.d.).
- The Chemistry and Biology of Guanidine Natural Products - RSC Publishing. (2015, November 4).
- Biologically active guanidine alkaloids - ScienceOpen. (2025, August 13).
- The chemistry and biology of guanidine secondary metabolites - Natural Product Reports (RSC Publishing). (n.d.).
- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC - PubMed Central. (2017, October 24).
- Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022, September 17).
- Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022, September 17).
- The chemistry and biology of guanidine natural products - PubMed. (n.d.).
- Biosynthesis of guanidine-containing natural products in cyanobacteria - PubMed. (n.d.).
- The chemistry and biology of guanidine natural products - Stockton University. (n.d.).
- Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids. (n.d.).
- The chemistry and biology of guanidine natural products | Request PDF - ResearchGate. (n.d.).
- Dopamine-Derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis, and Biological Activities | The Journal of Organic Chemistry - ACS Publications. (2024, April 1).
- (PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. (2025, August 5).
- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PubMed. (2017, October 24).
- Biological activities of guanidine compounds - PubMed. (n.d.).
- The Guanidinium Group: Its Biological Role and Synthetic Analogs - Semantic Scholar. (n.d.).
- Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed. (n.d.).
- Enantioselective total synthesis of the polycyclic guanidine-containing marine alkaloid (-)-batzelladine D - PubMed. (n.d.).
- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - MDPI. (n.d.).
- Biological activities of guanidine compounds | Request PDF - ResearchGate. (2025, August 7).
- The guanidine metabolites of and related compounds; isolation and synthesis - Chemical Society Reviews (RSC Publishing). (2000, January 11).
- Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022, September 17).
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The chemistry and biology of guanidine secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, synthesis and biological properties of the pentacyclic guanidinium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of guanidine-containing natural products in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of N,N'-Disubstituted Guanidines
Introduction: The Enduring Importance of the Guanidinium Moiety
The guanidine functional group is a cornerstone in medicinal chemistry and drug development, recognized for its unique structural and electronic properties.[1][2] As a strong base at physiological pH, the resulting guanidinium cation can engage in crucial hydrogen bonding and electrostatic interactions, making it a key pharmacophore in a vast array of biologically active natural products and synthetic drugs.[2] The development of efficient, robust, and scalable synthetic routes to substituted guanidines is therefore a critical endeavor for researchers in the pharmaceutical and life sciences sectors. This application note provides an in-depth guide to contemporary one-pot methodologies for synthesizing N,N'-disubstituted guanidines, offering detailed protocols, mechanistic insights, and a comparative analysis of leading strategies to aid researchers in selecting the optimal method for their specific needs.
Strategic Approaches to One-Pot Guanidinylation
The direct, one-pot synthesis of N,N'-disubstituted guanidines offers significant advantages in terms of operational simplicity, time efficiency, and resource management by circumventing the need for intermediate isolation and purification. Several powerful strategies have emerged, primarily revolving around the use of thioureas, carbodiimides, or multi-component reactions.
Method 1: The Thiourea-to-Guanidine Conversion: A Versatile and Common Strategy
The conversion of N,N'-disubstituted thioureas into guanidines is a widely employed and highly versatile method. This approach hinges on the activation of the thiourea sulfur atom, transforming it into a good leaving group and rendering the central carbon atom susceptible to nucleophilic attack by a primary or secondary amine. The choice of activating agent is critical and dictates the reaction conditions and substrate scope.
The general mechanism involves the activation of the thiourea to form a reactive carbodiimide intermediate or a related species. This is then attacked by an amine to furnish the final guanidine product.
Diagram: General Workflow for Thiourea-Based Guanidinylation
Caption: Workflow for thiourea-based guanidine synthesis.
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent for the conversion of thioureas to guanidines is a well-established and reliable method.[1][3] This protocol is particularly advantageous due to its mild reaction conditions and the water-soluble nature of the urea byproduct, which simplifies purification.
Materials:
-
N,N'-Disubstituted thiourea (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
EDCI (1.5 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
To a solution of the N,N'-disubstituted thiourea in DCM, add the amine and TEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted guanidine.
For syntheses requiring protected guanidines, the use of N,N'-di-Boc-thiourea is a common strategy.[4][5] Cyanuric chloride (TCT) serves as an inexpensive and environmentally benign activating agent, offering an alternative to heavy-metal reagents like mercuric chloride.[4]
Materials:
-
N,N'-di-Boc-thiourea (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Cyanuric chloride (TCT) (0.4 equiv)
-
N-methylmorpholine (NMM) (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N,N'-di-Boc-thiourea in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TCT to the solution and stir at room temperature for 1 hour.
-
In a separate flask, dissolve the amine, NMM, and DMAP in anhydrous THF.
-
Add the amine solution dropwise to the activated thiourea mixture at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N,N'-di-Boc-protected guanidine.
Method 2: The Carbodiimide Route: A Direct Approach
The direct reaction of a carbodiimide with an amine provides a straightforward route to N,N'-disubstituted guanidines.[6][7] This method is atom-economical as it does not generate a leaving group from the guanidine-forming carbon.
The reaction proceeds via a stepwise mechanism involving the nucleophilic attack of the amine on the central carbon atom of the carbodiimide.[8] This forms a tetrahedral intermediate which then rearranges to the thermodynamically stable guanidine.
Diagram: Carbodiimide-Amine Reaction Mechanism
Caption: Mechanism of guanidine formation from a carbodiimide.
This protocol describes the general procedure for the synthesis of N,N'-disubstituted guanidines from a commercially available or pre-synthesized carbodiimide.
Materials:
-
Carbodiimide (e.g., Dicyclohexylcarbodiimide - DCC, or Diisopropylcarbodiimide - DIC) (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Aprotic solvent (e.g., DCM, THF, or Acetonitrile)
-
(Optional) Lewis acid catalyst (e.g., CuCl₂)
Procedure:
-
Dissolve the carbodiimide in the chosen aprotic solvent.
-
Add the amine to the solution. For less reactive amines, the addition of a catalytic amount of a Lewis acid may be beneficial.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N,N'-disubstituted guanidine.
Method 3: A Novel One-Pot, Three-Component Synthesis
A recently developed sequential one-pot approach utilizes N-chlorophthalimide, isocyanides, and amines to construct N,N'-disubstituted guanidines.[6][9][10] This method is notable for its mild conditions and broad substrate scope, providing access to a diverse range of guanidines.[6][9][10]
This multi-component reaction is thought to proceed through an initial reaction between N-chlorophthalimide and the isocyanide to form a reactive intermediate. This intermediate is then sequentially attacked by two different amines to build the guanidine core, followed by the removal of the phthaloyl protecting group.
Diagram: Three-Component Guanidine Synthesis Workflow
Caption: Workflow for the three-component synthesis of guanidines.
This protocol is based on the work by Kanizsai and coworkers and offers an efficient route to diverse N,N'-disubstituted guanidines.[6][10]
Materials:
-
N-Chlorophthalimide (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Methylhydrazine (for deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-chlorophthalimide and the isocyanide in DCM and stir at room temperature for 30 minutes.
-
Add the primary amine and TEA to the reaction mixture.
-
Stir at room temperature for 2-4 hours until the formation of the N-phthaloylguanidine intermediate is complete (monitor by TLC or LC-MS).
-
Add methylhydrazine to the reaction mixture to effect the removal of the phthaloyl group.
-
Stir for an additional 1-2 hours at room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the N,N'-disubstituted guanidine, often as its hydrochloride salt, which can facilitate isolation.[6]
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Thiourea (EDCI) | Thiourea, Amine | EDCI, Base | Mild conditions, readily available reagents, water-soluble byproduct.[3] | Can require longer reaction times, purification may be necessary. |
| Thiourea (TCT) | Boc-Thiourea, Amine | TCT, NMM, DMAP | Inexpensive activator, avoids heavy metals, good for protected guanidines.[4] | Requires pre-synthesized Boc-thiourea. |
| Carbodiimide | Carbodiimide, Amine | (Optional) Catalyst | Atom-economical, direct, simple procedure.[7] | Carbodiimides can be moisture-sensitive, may require a catalyst for less reactive amines. |
| Three-Component | N-Chlorophthalimide, Isocyanide, Amine | TEA, Methylhydrazine | High diversity, mild conditions, one-pot efficiency.[6][9] | Isocyanides can be toxic and have unpleasant odors. |
Troubleshooting and Expert Insights
-
Low Yields in Thiourea-Based Methods: Ensure all reagents are anhydrous, particularly the solvent and amine. The presence of water can hydrolyze the reactive intermediates. Consider increasing the amount of activating agent or base.
-
Steric Hindrance: Highly sterically hindered amines may react slowly or not at all.[3] In such cases, switching to a more reactive guanidinylating agent or employing harsher reaction conditions (e.g., higher temperature) may be necessary.
-
Purification Challenges: Guanidines are basic and can be challenging to purify by silica gel chromatography. It is often advantageous to convert them to a salt (e.g., hydrochloride or trifluoroacetate) prior to purification. The use of Boc-protected intermediates significantly simplifies purification by masking the basicity of the guanidine moiety.[5]
-
Safety Precautions: Many reagents used in these syntheses are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Isocyanides, in particular, are volatile and toxic and should be handled with extreme care.
Conclusion
The one-pot synthesis of N,N'-disubstituted guanidines is a dynamic field with a range of effective methodologies available to the modern researcher. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and following these detailed protocols, scientists and drug development professionals can confidently and efficiently synthesize a diverse array of guanidine-containing compounds to advance their research programs.
References
- A facile and practical one-pot 'catch and release' synthesis of substituted guanidines. (n.d.). Google Books.
- A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. (n.d.). Organic Chemistry Portal.
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
- A stepwise mechanism in the reaction of amines with carbodi-imides to form guanidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (n.d.). Avidin Biotech.
- Electrochemical NaI-mediated one-pot synthesis of guanidines from isothiocyanates via tandem addition-guanylation. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of Substituted Guanidines Using Boc. (n.d.). Benchchem.
- Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (2001). PubMed.
-
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582. [Link]
- One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (n.d.). Semantic Scholar.
- Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–). (n.d.). Royal Society of Chemistry.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Google Books.
- A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (n.d.). PMC - NIH.
-
Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2143-2149. [Link]
- A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. (n.d.). ResearchGate.
- Electrocatalytic Desulfurizative Amination of Thioureas to Guanidines. (n.d.). ResearchGate.
- Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
- Ultrasound-Assisted Synthesis of Substituted Guanidines from Thioureas. (n.d.). ResearchGate.
- Carbodiimide. (n.d.). In Wikipedia.
- Desulfurization of thiourea into guanidines and benzoxazoles using ele. (n.d.). Chula Digital Collections.
- Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes. (n.d.). Chemical Communications.
- Desulfurization of thiourea into guanidines and benzoxazoles using electrochemical oxidation processes. (n.d.). Chula Digital Collections.
- N-Bromosuccinimide promoted one-pot synthesis of guanidine: scope and mechanism. (n.d.). PubMed.
- Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. PubMed.
- A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. (n.d.). ACS Publications.
- (PDF) One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -. (n.d.). ResearchGate.
- One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent. (n.d.). JOCPR.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
- N-Bromosuccinimide Promoted One-Pot Synthesis of Guanidine: Scope and Mechanism. (n.d.). Organic Chemistry Portal.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central.
- What is the mechanism of carbodiimide coupling reactions?. (n.d.). Benchchem.
- One-pot synthesis of guanine. (n.d.). Google Patents.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates [organic-chemistry.org]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. A stepwise mechanism in the reaction of amines with carbodi-imides to form guanidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines | AVIDIN [avidinbiotech.com]
- 10. One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Boc-Protected Guanidines
Introduction: The Strategic Importance of Boc-Protected Guanidines in Modern Synthesis
The guanidinium functional group is a cornerstone in medicinal chemistry and the synthesis of complex natural products.[1][2] Its prevalence in the amino acid arginine underscores its critical role in biological interactions, primarily through hydrogen bonding and electrostatic interactions facilitated by its protonated state at physiological pH.[2][3] However, the high basicity and nucleophilicity of the guanidine moiety present significant challenges during synthetic endeavors, often leading to unwanted side reactions.[2][4]
The use of the tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile strategy to temporarily mask the reactivity of the guanidine group.[2][5] This protection reduces the basicity and polarity of the molecule, simplifying purification and rendering it compatible with a wider array of reaction conditions.[6][7] The key advantage of the Boc group lies in its acid lability, which establishes an orthogonal relationship with other common protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl).[4] This orthogonality is paramount for the strategic and selective deprotection required in complex multi-step syntheses, particularly in peptide chemistry.[4][8][9][10]
This guide provides detailed protocols and mechanistic insights for the synthesis of N,N'-di-Boc-protected guanidines, targeting researchers, scientists, and drug development professionals. We will explore several field-proven methods, elucidating the causality behind experimental choices to ensure both technical accuracy and practical success.
Core Synthetic Strategies and Guanylating Agents
The synthesis of Boc-protected guanidines typically involves the reaction of a primary or secondary amine with an electrophilic guanylating agent.[6] The choice of reagent and methodology depends on the amine's reactivity, steric hindrance, and the desired reaction conditions.
Commonly Employed Boc-Guanidinylating Reagents
A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of amines.[1]
| Reagent Name | Structure | Typical Application |
| N,N'-Di-Boc-thiourea | (Structure Unavailable) | Used with an activating agent (e.g., TCT, HgCl₂, NIS, I₂) to form a reactive carbodiimide intermediate for guanidinylating a broad range of amines.[1][11][12] |
| N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine | (Structure Unavailable) | A highly reactive and efficient crystalline reagent for the guanidinylation of a wide range of amines under mild conditions.[1][13] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | (Structure Unavailable) | A powerful guanidinylating agent capable of reacting with even weakly nucleophilic or sterically hindered amines.[1][2][14] |
| N,N'-Bis(Boc)-S-methylisothiourea | (Structure Unavailable) | A common, commercially available reagent for the guanidinylation of primary and secondary amines.[2] |
Protocol 1: Guanylation using N,N'-Di-Boc-thiourea with TCT Activation
This modern protocol offers a mild, inexpensive, and environmentally benign alternative to traditional methods that use toxic heavy-metal reagents like mercuric chloride (HgCl₂).[6][11][15] The method relies on the activation of N,N'-di-Boc-thiourea with cyanuric chloride (TCT) to form a reactive intermediate, likely a bis-Boc-carbodiimide, which is then attacked by the amine.[11]
Reaction Mechanism
The proposed mechanism involves the activation of the thiourea by TCT, followed by elimination to form a highly electrophilic carbodiimide intermediate. This intermediate is then readily attacked by a primary or secondary amine to furnish the desired N,N'-di-Boc-protected guanidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guanylation of Amines [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. 5z.com [5z.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Guanidine synthesis by guanylation [organic-chemistry.org]
Introduction: The Significance of Guanidine Derivative Quantification
An Application Guide to Analytical Methods for the Quantification of Guanidine Derivatives
Abstract: This comprehensive guide provides a detailed exploration of analytical methodologies for the accurate quantification of guanidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind method selection and experimental design. We will cover a range of techniques from foundational spectroscopic methods to advanced hyphenated chromatography, ensuring that the described protocols are robust, reliable, and adhere to the highest standards of scientific integrity as outlined by international regulatory bodies.
The guanidinium group, characterized by its resonant planar Y-shaped C(N)₃ core, is a ubiquitous functional group in both natural and synthetic molecules. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, a property that governs its biological interactions and analytical behavior. Accurate quantification of guanidine derivatives is critical across various scientific domains:
-
Pharmaceutical Development: Metformin, a biguanide derivative, is a first-line treatment for type 2 diabetes. Its precise quantification in formulations and biological fluids is essential for quality control and pharmacokinetic studies.[1][2]
-
Clinical Diagnostics: Endogenous guanidino compounds, such as guanidinoacetic acid and asymmetric dimethylarginine (ADMA), are crucial biomarkers for renal function and cardiovascular disease.[3][4]
-
Environmental Science: Guanidine derivatives are emerging as persistent and mobile organic compounds (PMOCs) in aquatic environments, necessitating sensitive methods for their detection and monitoring.[5][6]
This guide provides the technical foundation and practical protocols to address these diverse analytical challenges.
Chapter 1: Foundational Principles of Method Selection
The selection of an appropriate analytical method is not a trivial choice; it is a decision guided by the specific question being asked. The "fitness for purpose" of a method is paramount and is defined by several key factors.[7] Before proceeding to specific techniques, a scientist must consider the Analytical Target Profile (ATP)—a concept that defines the method's required performance characteristics in advance.[8]
Key considerations include:
-
Analyte Properties: Is the derivative highly polar? Does it possess a chromophore? Is it thermally stable?
-
Sample Matrix: Is the analyte in a simple matrix like purified water, a complex pharmaceutical formulation with excipients, or a challenging biological fluid like plasma?[9] Matrix components can interfere with analysis and often dictate the extent of sample preparation required.
-
Sensitivity Requirements: Are you quantifying a bulk active pharmaceutical ingredient (API) or trace-level biomarkers? The required Limit of Quantification (LOQ) will immediately rule out certain techniques.
-
Regulatory Context: Assays intended for regulatory submissions must be validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]
The following diagram illustrates a logical decision-making process for method selection.
Caption: Decision tree for selecting an analytical method for guanidine derivatives.
Chapter 2: Chromatographic Techniques: The Workhorse of Guanidine Analysis
Chromatography is the cornerstone of modern analytical chemistry, offering powerful separation of analytes from complex mixtures. Due to the polar and basic nature of the guanidinium group, several chromatographic strategies can be successfully employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique in pharmaceutical quality control due to its robustness and reproducibility.[1] However, the high polarity of many guanidine derivatives makes them poorly retained on traditional C18 columns.
Causality Behind Experimental Choices: To overcome poor retention, two primary strategies are used:
-
Ion-Pairing Chromatography: An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) is added to the mobile phase.[13] It forms a neutral ion pair with the protonated guanidinium cation, which has a higher affinity for the nonpolar stationary phase, thereby increasing retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique, discussed next, is often a superior alternative for highly polar compounds.[14]
Principle: This method uses ion-pairing RP-HPLC with UV detection to quantify Metformin.[2][15][16]
Apparatus and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Monobasic Potassium Phosphate, Sodium Dodecyl Sulphate (SDS)
-
Orthophosphoric acid
-
Metformin Hydrochloride Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH adjusted to 5.1). Mix with Acetonitrile. A common mobile phase is a mixture of Acetonitrile and 0.01M Sodium Dodecyl Sulphate (40:60% v/v).[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of Metformin HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-25 µg/mL) by serially diluting the stock solution with the mobile phase.[15]
-
Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Metformin HCl to a 100 mL volumetric flask.[15]
-
Add ~75 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
Parameter Value Column ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[2] Mobile Phase Acetonitrile : 0.01M SDS (40:60 v/v), pH 5.1[2] Flow Rate 2.0 mL/min[2] Detection UV at 235 nm[2] Injection Volume 20 µL | Column Temp. | Ambient |
-
System Suitability: Inject the middle calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of Metformin in the sample solution from the curve.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative to RP-HPLC for retaining and separating highly polar compounds.[17]
Causality Behind Experimental Choices: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[18] A water-rich layer forms on the surface of the stationary phase. Polar analytes, like guanidines, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which is the opposite of RP-HPLC.[19] This mechanism provides excellent separation for compounds that would otherwise elute in the void volume in reversed-phase mode.[20]
Principle: This method uses a HILIC column to separate a mixture of polar guanidino compounds, which are then detected by UV or mass spectrometry.[6]
Apparatus and Reagents:
-
LC system (UPLC/UHPLC recommended for better efficiency)
-
HILIC Column (e.g., TSKgel NH2-100 or Amide-80)[20]
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate or Ammonium acetate
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
-
Standard and Sample Preparation: Dissolve standards and samples in a solution that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.
-
Chromatographic Conditions:
Parameter Value Column HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm) Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 Mobile Phase B 10 mM Ammonium Formate in Acetonitrile, pH 3.0 Gradient 95% B to 50% B over 10 minutes Flow Rate 0.4 mL/min Detection UV at 210 nm or Mass Spectrometer Injection Volume 5 µL | Column Temp. | 40 °C |
-
Analysis: The elution order will be from least polar to most polar, the reverse of what is expected in RP-HPLC.[17] Quantification is performed using an external calibration curve.
Gas Chromatography (GC)
GC is typically reserved for volatile and thermally stable compounds. Guanidines, being salts, are non-volatile. Therefore, their analysis by GC is only possible after a chemical derivatization step to convert them into volatile analogues.[21]
Causality Behind Experimental Choices: Derivatization is mandatory. Reagents like glyoxal or a combination of hexafluoroacetylacetone and ethyl chloroformate react with the guanidinium group to form stable, nonpolar, and volatile cyclic compounds that are amenable to GC separation and detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).[22][23][24]
Principle: Guanidino compounds in a deproteinized serum sample are derivatized with glyoxal to form volatile imidazolone derivatives. These are then extracted and analyzed by GC-FID.[23][24][25]
Apparatus and Reagents:
-
Gas Chromatograph with FID
-
HP-5 column (or similar 5% phenyl-methylpolysiloxane)
-
Glyoxal solution (e.g., 2% v/v in methanol)
-
Methanol, Chloroform
-
Centrifuge and micro-centrifuge tubes
Procedure:
-
Sample Preparation (Serum):
-
To 1 mL of serum, add 2 mL of methanol to precipitate proteins.
-
Vortex and centrifuge at 3000 g for 20 minutes.[23]
-
Collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add a known amount of internal standard.
-
Adjust the pH to ~7.5.[23]
-
Add 2 mL of 2% glyoxal solution.
-
Heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion.
-
-
Extraction:
-
After cooling, add 4 mL of chloroform and vortex vigorously to extract the derivatives.[23]
-
Centrifuge to separate the layers.
-
Carefully transfer the lower chloroform layer to a clean vial for injection.
-
-
Chromatographic Conditions:
Parameter Value Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film)[23] Carrier Gas Nitrogen, flow rate 3 mL/min[24] Injector Temp. 250 °C Detector Temp. 270 °C Oven Program 100 °C for 2 min, then ramp at 20 °C/min to 250 °C[24] | Injection | 1 µL, split mode |
-
Analysis: Identify peaks based on retention times relative to derivatized standards. Quantify using the internal standard method to correct for variations in derivatization efficiency and injection volume.
Caption: Workflow for GC analysis of guanidino compounds, highlighting the critical derivatization step.
Chapter 3: High-Sensitivity Quantification with Mass Spectrometry (MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of clinical biomarkers or detection of environmental contaminants, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality Behind Experimental Choices: LC-MS/MS provides exceptional performance through two layers of mass filtering. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺, for guanidines). This ion is fragmented in the collision cell (Q2), and the second mass analyzer (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces chemical noise, enabling quantification at picogram or nanogram levels.[5] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction recovery.[5]
Principle: This protocol describes the quantification of the endogenous biomarker GAA in human plasma. The method involves protein precipitation followed by HILIC-LC-MS/MS analysis.[3]
Apparatus and Reagents:
-
LC-MS/MS system (Triple Quadrupole) with Electrospray Ionization (ESI) source
-
HILIC column
-
Acetonitrile, Formic Acid (LC-MS grade)
-
Guanidinoacetic Acid Reference Standard
-
Guanidinoacetic Acid-¹³C₂,¹⁵N₃ (or other stable isotope-labeled) Internal Standard (IS)
-
Human Plasma (control)
Procedure:
-
Standard Stock Solutions: Prepare stock solutions of GAA and the IS in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration and QC Sample Preparation:
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 200 µL of Acetonitrile containing the IS at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 g for 10 minutes).
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
Parameter Value Column HILIC (e.g., Acquity BEH HILIC, 1.7 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Start at 90% B, hold for 1 min, decrease to 40% B over 3 min Flow Rate 0.5 mL/min Ionization Mode ESI Positive | MRM Transitions | GAA: e.g., m/z 118.1 → 76.1; IS: e.g., m/z 123.1 → 80.1 |
-
Analysis and Quantification:
-
Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression.
-
Calculate the concentration of GAA in the unknown samples using the regression equation from the calibration curve.
-
Caption: Experimental workflow for the bioanalysis of guanidino compounds by LC-MS/MS.
Chapter 4: Spectroscopic Methods for Routine Analysis
While chromatography offers superior separation, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for the quantification of guanidine derivatives in less complex matrices, such as bulk drug substances or simple formulations.[26]
Causality Behind Experimental Choices: These methods rely on a chemical reaction that produces a colored product (a chromophore). The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. A common approach involves reacting the guanidine derivative with an alkaline solution of sodium nitroprusside and an oxidizing agent like hydrogen peroxide to form a colored complex.[27]
Principle: This method is based on the color-forming reaction between the guanidine derivative, alkaline sodium nitroprusside, and hydrogen peroxide. The absorbance of the resulting colored solution is measured.[27]
Apparatus and Reagents:
-
UV-Vis Spectrophotometer
-
1% Sodium Nitroprusside in 0.1 M KOH (freshly prepared)
-
3% Hydrogen Peroxide solution
-
0.1 M Potassium Hydroxide (KOH) solution
-
Guanidine derivative reference standard
Procedure:
-
Standard Stock Solution: Prepare a stock solution of the guanidine derivative in purified water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the guanidine derivative in purified water to achieve a concentration within the expected calibration range.
-
Color Development:
-
In a series of test tubes, place an aliquot (e.g., 1 mL) of each standard, sample, and a blank (purified water).
-
To each tube, add 1 mL of 1% alkaline sodium nitroprusside solution and mix.
-
Add 1 mL of 3% hydrogen peroxide solution and mix.
-
Add 2 mL of 0.1 M KOH solution, mix well, and allow the color to develop for a specified time (e.g., 15 minutes).
-
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined by scanning a mid-range standard (e.g., ~415 nm).[26]
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard and sample.
-
-
Analysis: Construct a calibration curve of absorbance vs. concentration. Determine the concentration of the unknown sample from the curve.
Chapter 5: Method Validation: Ensuring Trustworthy Results
A protocol is only as reliable as its validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10][28] The principles laid out by the ICH (specifically guideline Q2(R1), with Q2(R2) being the modern revision) and the FDA provide a framework for this process.[7][10][11][12][29]
The Pillars of a Self-Validating System: Every protocol must be a self-validating system. This means incorporating checks and acceptance criteria that confirm the method is performing as expected during routine use.
-
System Suitability: Performed before any sample analysis, these tests (e.g., replicate injections of a standard) confirm that the instrument and chromatographic system are operating correctly on that day.
-
Quality Controls (QCs): Spiked samples at multiple concentrations are analyzed alongside unknown samples to ensure the accuracy and precision of the results for that specific batch.
The core validation characteristics are summarized below.
| Validation Parameter | Causality and Purpose | Common Acceptance Criteria (for Assay) |
| Specificity/Selectivity | To demonstrate that the signal being measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis; No interfering peaks at the analyte retention time in blank/placebo samples. |
| Linearity & Range | To confirm a proportional relationship between analyte concentration and the method's response over a defined range. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by spike-recovery in a matrix or analysis of a certified reference material. | % Recovery typically within 98.0 - 102.0%. |
| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. Repeatability (intra-assay) assesses performance in one run; Intermediate precision assesses variations between days, analysts, or equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be determined with acceptable accuracy and precision. | Typically Signal-to-Noise ratio of 10:1; Accuracy and precision criteria must be met. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), indicating its reliability during normal usage. | System suitability parameters remain within acceptance criteria. |
This table is a general guide; specific criteria may vary based on the application (e.g., trace analysis vs. bulk assay).[10][11]
Conclusion
The quantification of guanidine derivatives is a diverse field requiring a thoughtful, tailored approach to analytical method selection. For high-concentration, routine QC of pharmaceuticals, a well-validated RP-HPLC method with UV detection is often the most robust and efficient choice. For highly polar analytes that are challenging in reversed-phase, HILIC offers a superior chromatographic solution. When volatility is not a concern after derivatization, GC can be a viable option. For ultimate sensitivity and selectivity in complex biological or environmental matrices, LC-MS/MS is the undisputed gold standard. Finally, for simple, cost-effective assays where high throughput is needed, UV-Vis spectrophotometry remains a valuable tool.
The foundation of any of these techniques is a rigorous validation that demonstrates the method is fit for its intended purpose, ensuring that the data generated is accurate, reliable, and scientifically sound.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Miyawaki, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
- ICH. (n.d.). Quality Guidelines.
- Avari, J. G., & Bhalerao, P. P. (n.d.). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Journal of Young Pharmacists.
- El-Gindy, A., et al. (1993). Spectrophotometric analysis of some guanidino drugs by acid-dye and charge-transfer complexation methods. Journal of Pharmaceutical and Biomedical Analysis.
- Charles River Laboratories. (n.d.). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin.
- Miyawaki, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Slideshare. (n.d.).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ijrpr. (n.d.).
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S.
- Khuhawar, M. Y., & Zounr, R. A. (2012). Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents.
- Patent RU2487346C2. (2013). Method for quantitative determination of guanidine derivatives.
- Majidano, S. A., & Khuhawar, M. Y. (2012). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent.
- Arayne, M. S., et al. (n.d.). Development and validation of RP-HPLC method for analysis of metformin.
- Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- FDA. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Beardsley, R. L., & Reilly, J. P. (2002). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Journal of Proteome Research.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Gstir, R., et al. (2024).
- Krishna, P. S., et al. (2023). Bioanalytical RP-HPLC Method Development and Validation for the Determination of Metformin Hydrochloride in Spiked Human Plasma. International Journal of Pharmaceutical Sciences Review and Research.
- Lucy, C. A., et al. (n.d.).
- Wagh, S. A., et al. (2025). Analytical Method Development and Validation of Metformin by using RP-HPLC System.
- Majidano, S. A., & Khuhawar, M. Y. (2012). Gas chromatographic determination of guanidino compounds in uremic patients using glyoxal as derivatizing reagent.
- Lab Manager. (2025).
- AMPAC Fine Chemicals. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
- Qiu, J., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection.
- ResearchGate. (n.d.).
- Chromatography Online. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity.
- Sigma-Aldrich. (n.d.).
- R Discovery. (2024).
- Majidano, S. A., & Khuhawar, M. Y. (2012).
- Buchberger, W., & Ferdig, M. (2004). Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Guanidine-Chemical. (2025).
- Bollenbach, A., et al. (2020). GC-MS and LC-MS/MS pilot studies on the guanidine (NG)-dimethylation in native, asymmetrically and symmetrically NG-dimethylated arginine-vasopressin peptides and proteins in human red blood cells.
- Thermo Fisher Scientific. (n.d.).
- Chromatography Forum. (2005).
- SIELC. (n.d.).
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. criver.com [criver.com]
- 4. GC-MS and LC-MS/MS pilot studies on the guanidine (NG)-dimethylation in native, asymmetrically and symmetrically NG-dimethylated arginine-vasopressin peptides and proteins in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. jnsparrowchemical.com [jnsparrowchemical.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Gas chromatographic determination of guanidino compounds in uremic patients using glyoxal as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Spectrophotometric analysis of some guanidino drugs by acid-dye and charge-transfer complexation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]
- 28. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 29. fda.gov [fda.gov]
Application Notes & Protocols: 1-(4-Methoxyphenyl)guanidine as a Versatile Organocatalyst
Introduction: The Guanidinium Moiety as a Catalytic Powerhouse
Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized as some of the strongest organic superbases.[1] This potent basicity, combined with the unique ability of their conjugate acids—guanidinium ions—to form multiple, charge-assisted hydrogen bonds, makes them exceptional organocatalysts.[1] 1-(4-Methoxyphenyl)guanidine is an accessible, acyclic guanidine that leverages these properties for a range of synthetic transformations.
The catalytic prowess of guanidines stems from a bifunctional activation mechanism.[2][3] In a typical catalytic cycle, the neutral guanidine acts as a Brønsted base, deprotonating a pronucleophile. The resulting guanidinium cation then serves as a Brønsted acid and a hydrogen-bond donor, activating the electrophile and stabilizing the transition state through a network of non-covalent interactions.[1][4] This cooperative "push-pull" mechanism lowers the activation energy of the reaction, often proceeding with high efficiency and selectivity.
This guide provides an in-depth look at the application of this compound in key organic reactions, complete with detailed, field-tested protocols for immediate implementation in a research or drug development setting.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | [5] |
| Molecular Weight | 165.19 g/mol | N/A |
| CAS Number | 67453-80-9 | [6] |
| Appearance | Typically a solid | N/A |
| pKa (Conjugate Acid) | ~13.5 (Estimated for guanidines) | [1] |
| Key Features | Strong organic base; H-bond donor/acceptor | [1][3] |
Core Catalytic Mechanism
The general catalytic cycle of this compound involves the activation of both a nucleophile (Nu-H) and an electrophile. The guanidine base initiates the cycle by deprotonating the nucleophile, creating a highly reactive nucleophilic species and the protonated guanidinium catalyst. This guanidinium ion then complexes with the electrophile, typically through hydrogen bonds, activating it for nucleophilic attack. This dual activation is the cornerstone of its catalytic efficiency.
Caption: General Catalytic Cycle of Guanidine Organocatalysis.
Application I: The Asymmetric Michael Addition
The Michael or 1,4-addition reaction is a cornerstone of C-C bond formation. Guanidine catalysts have proven highly effective in promoting the addition of soft nucleophiles, such as 1,3-dicarbonyl compounds, to conjugated nitroalkenes.[7][8] The catalyst's role is to generate the enolate nucleophile and simultaneously activate the nitroalkene via hydrogen bonding to the nitro group, controlling the stereochemical outcome.
Mechanistic Pathway: Michael Addition
Caption: Catalytic pathway for the Michael addition reaction.
Protocol: 1,4-Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol describes a representative Michael addition reaction.
Materials and Reagents:
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Dimethyl malonate (Nucleophile)
-
Toluene, anhydrous (Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware (round-bottom flask, magnetic stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add this compound (8.3 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous toluene (5.0 mL) to dissolve the catalyst. Sequentially add dimethyl malonate (114 μL, 1.0 mmol, 1.0 eq) followed by trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 eq).
-
Reaction: Stir the resulting mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Michael adduct.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting:
-
Low Yield: Ensure all reagents and the solvent are anhydrous. The guanidine base can be deactivated by water. Consider increasing catalyst loading to 10 mol%.
-
Slow Reaction: Gently warming the reaction to 40 °C may increase the rate, but could potentially reduce stereoselectivity in asymmetric variants.
-
Side Products: Impurities in the starting materials can lead to side reactions. Ensure the purity of the nitrostyrene and malonate.
Application II: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine catalysts are highly effective due to their ability to deprotonate the weakly acidic nitroalkane, generating a nitronate intermediate that adds to the carbonyl electrophile.[9] The guanidinium ion plays a crucial role in coordinating both the nitronate and the carbonyl compound, facilitating the reaction and influencing the stereochemical outcome.[10]
Mechanistic Pathway: Henry Reaction
Caption: Catalytic pathway for the Henry (nitroaldol) reaction.
Protocol: Henry Reaction between Benzaldehyde and Nitromethane
This protocol provides a method for a standard Henry reaction.
Materials and Reagents:
-
This compound (Catalyst)
-
Benzaldehyde (Electrophile)
-
Nitromethane (Nucleophile/Solvent)
-
Tetrahydrofuran (THF), anhydrous (Co-solvent, optional)
-
Standard glassware and inert atmosphere setup
-
TLC and column chromatography supplies
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, add this compound (16.5 mg, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add benzaldehyde (102 μL, 1.0 mmol, 1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Nucleophile Addition: Add nitromethane (270 μL, 5.0 mmol, 5.0 eq). Using nitromethane in excess also allows it to serve as the solvent. Alternatively, use 1.2 equivalents of nitromethane in 3 mL of anhydrous THF.
-
Reaction: Stir the reaction at 0 °C. The reaction progress should be monitored by TLC. Low temperatures are often crucial for achieving good diastereoselectivity.[9] The reaction may take 24-72 hours.
-
Workup: After the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired β-nitro alcohol.
-
Characterization: Analyze the final product by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio.
Troubleshooting:
-
Retro-Henry Reaction: The product can revert to starting materials. Perform the workup at low temperatures and avoid strongly basic or acidic conditions during purification.
-
Poor Diastereoselectivity: Ensure the reaction temperature is kept low and constant. The choice of solvent can also influence selectivity.
-
Dehydration Side Product: Overly acidic workup or purification conditions (e.g., on acidic silica gel) can lead to the elimination of water to form a nitroalkene. Use neutralized silica gel if this is a problem.
Conclusion and Outlook
This compound is a powerful and versatile organocatalyst for promoting important bond-forming reactions. Its strong basicity and the ability of its conjugate acid to direct reactions via hydrogen bonding provide a robust platform for catalysis. The protocols detailed here for the Michael and Henry reactions serve as a reliable starting point for researchers. The principles of guanidine catalysis can be extended to a wide array of other transformations, and the development of chiral guanidines based on this scaffold is an active area of research for asymmetric synthesis.[4][8][11] The accessibility and effectiveness of simple aryl guanidines make them valuable tools for both academic and industrial chemists.
References
- Tan, C. H. (2007).
- BenchChem. (2025).
- Tan, C. H. (n.d.).
- ACS Publications. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics.
- BenchChem. (2025). Technical Support Center: Synthesis of this compound Hydrochloride. Benchchem.
- Selig, P., & Iskikawa, T. (2013). Guanidine Organocatalysis.
- ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. chemicalbook.com.
- NIH. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
- BLD Pharm. (n.d.). 67453-80-9|this compound. bldpharm.com.
- PubChemLite. (n.d.). 1-(4-methoxyphenyl)
- PubMed. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55.
- ResearchGate. (n.d.).
- ResearchGate. (2006).
- Terada, M., Ube, H., & Yaguchi, Y. (2006). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society, 128(5), 1454-1455.
- MDPI. (n.d.).
- Ube, H., & Terada, M. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Bioorganic & Medicinal Chemistry Letters, 19(14), 3895-3898.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 6. 67453-80-9|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes [organic-chemistry.org]
- 9. Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Robust HPLC Method for the Quantification of Guanidine in Protein Matrices
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of guanidine in complex protein matrices. Guanidine hydrochloride is widely used as a protein denaturant in various biopharmaceutical processes, including protein refolding and purification.[1][2] Its effective removal and accurate monitoring are critical for final product quality and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining two robust HPLC-based protocols: a primary cation-exchange chromatography method with UV detection and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The protocols are designed to be self-validating, with a focus on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability. All methodologies are grounded in established bioanalytical validation principles as outlined by the FDA and ICH guidelines.[3][4][5][6]
Introduction: The Challenge of Guanidine Analysis
Guanidine is a highly polar, strongly basic (pKa ≈ 12.5) compound, which presents several analytical challenges.[7][8] Its high polarity makes it difficult to retain on traditional reversed-phase HPLC columns, and its lack of a strong chromophore necessitates sensitive detection methods, often at low UV wavelengths (e.g., <200 nm), where many mobile phase components and matrix interferents can also absorb.[7]
The presence of a high concentration of protein in the sample matrix further complicates the analysis. Proteins can precipitate in the HPLC system, leading to column fouling, backpressure issues, and interference with the analyte signal. Therefore, a robust sample preparation strategy is paramount for a successful and reproducible method.
This guide addresses these challenges by providing detailed protocols that emphasize:
-
Effective Protein Removal: Ensuring the longevity of the analytical column and minimizing matrix effects.
-
Optimized Chromatographic Separation: Achieving selective retention and resolution of guanidine from other matrix components.
-
Sensitive and Specific Detection: Enabling accurate quantification at relevant concentration levels.
The validation of such an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[9] This application note is written in alignment with the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[3][4][6][10]
Choosing the Right Analytical Strategy
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the nature of the sample matrix. Below is a comparative overview of common strategies for guanidine analysis.
| Chromatographic Mode | Principle | Advantages | Considerations |
| Cation-Exchange | Separation based on the interaction of the positively charged guanidinium ion with a negatively charged stationary phase. | High selectivity for basic compounds, robust separation from neutral and acidic interferences.[11] | Requires a specific ion-exchange column, mobile phase pH control is critical. |
| HILIC | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase. | Good retention for highly polar compounds like guanidine, compatible with volatile mobile phases suitable for mass spectrometry.[12][13] | Can be sensitive to mobile phase composition and water content, may require longer equilibration times. |
| Ion-Pair Reversed-Phase | An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, which is then retained on a reversed-phase column.[14] | Utilizes common reversed-phase columns, offers flexibility in adjusting retention. | Ion-pairing reagents can be difficult to remove from the column and can suppress MS signals. |
| Derivatization-Based | Chemical modification of guanidine to introduce a fluorescent or UV-active tag, enhancing detection sensitivity.[15][16] | Significantly improves sensitivity and specificity.[15] | Adds an extra step to the workflow, derivatization reaction must be complete and reproducible.[15] |
For routine clearance testing of guanidine in biopharmaceutical products, direct analysis without derivatization is often preferred for its simplicity and speed. This application note will focus on Cation-Exchange Chromatography as the primary recommended method due to its high selectivity and robustness, and HILIC as a viable alternative.
Experimental Workflow Overview
The overall analytical process can be broken down into three key stages: Sample Preparation, HPLC Analysis, and Data Processing.
Figure 1: General experimental workflow for the analysis of guanidine in protein matrices.
Protocol 1: Cation-Exchange Chromatography with UV Detection
This method is based on a well-established protocol for the analysis of guanidine in high salt and protein matrices and is highly recommended for its robustness and sensitivity.[11]
Rationale
Guanidine exists as a positively charged guanidinium ion at acidic pH. This allows for strong retention and excellent separation on a cation-exchange column. The use of a simple acidic mobile phase, such as methanesulfonic acid, provides a stable baseline and is compatible with low UV detection.[11]
Materials and Reagents
-
Guanidine Hydrochloride (ACS grade or higher)
-
Methanesulfonic Acid (MSA)
-
Deionized Water (18.2 MΩ·cm)
-
Protein-containing sample
-
Centrifugal filter units with a molecular weight cutoff (MWCO) of 30 kDa or less (e.g., NanoSep®)
Sample Preparation Protocol
Causality: The primary goal of sample preparation is the complete removal of proteins, which can irreversibly bind to and damage the HPLC column. Centrifugal ultrafiltration is a simple and effective mechanical method to separate small molecules like guanidine from large protein molecules without introducing chemical contaminants.[11]
-
Transfer an appropriate volume (e.g., 500 µL) of the protein sample into a centrifugal filter unit (≤30 kDa MWCO).
-
Centrifuge the unit at approximately 15,000 x g for 20-30 minutes, or according to the manufacturer's instructions.[11]
-
Collect the filtrate, which now contains guanidine and other small molecules, free from protein.
-
If necessary, dilute the filtrate with the mobile phase to bring the guanidine concentration within the calibration range.
-
Transfer the final sample to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | Dionex IonPac™ CS14 Cation-Exchange (4 x 250 mm) with a guard column (4 x 50 mm)[11][17] |
| Mobile Phase | 3.75 mM Methanesulfonic Acid (MSA) in deionized water[11] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 50 µL[11] |
| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |
| Detection | UV at 195 nm[11] |
| Run Time | ~25 minutes (to ensure elution of all matrix components)[11] |
Calibration Standards
Prepare a stock solution of Guanidine HCl (e.g., 1000 mg/L) in deionized water. Perform serial dilutions with the mobile phase to create a set of calibration standards. A typical calibration range is 0.25 mg/L to 10 mg/L.[11]
Expected Results
Under these conditions, guanidine should be well-retained and elute as a sharp, symmetrical peak. The limit of quantitation (LOQ) for this method has been reported to be approximately 0.25 mg/L.[11] The method demonstrates good accuracy in matrices containing high concentrations of salts, making it suitable for various biopharmaceutical samples.[11]
Protocol 2: HILIC with UV Detection
This method serves as an excellent alternative, particularly when a cation-exchange column is not available or if compatibility with mass spectrometry is desired in the future.
Rationale
In HILIC mode, a high organic content in the mobile phase creates a water-enriched layer on the surface of a polar stationary phase. Highly polar analytes like guanidine can partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13]
Figure 2: Simplified diagram of the HILIC retention mechanism for a polar analyte like guanidine.
Materials and Reagents
-
Guanidine Hydrochloride (ACS grade or higher)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sample preparation materials as described in Protocol 1.
Sample Preparation Protocol
Follow the same sample preparation protocol as described in Section 4.3 to remove proteins. It is crucial that the final sample diluent is compatible with the initial HILIC mobile phase (i.e., high organic content) to ensure good peak shape. If the filtrate is purely aqueous, it may need to be mixed with acetonitrile before injection.
HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 100mm)[8] |
| Mobile Phase | 50% Acetonitrile / 50% DI Water / 0.1% Formic Acid[8] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 1-5 µL[8] |
| Column Temperature | Ambient |
| Detection | UV at 195 nm[8] |
| Run Time | ~10-15 minutes |
Calibration Standards
Prepare a stock solution of Guanidine HCl in the mobile phase. Perform serial dilutions with the mobile phase to create calibration standards spanning the expected sample concentration range.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the chosen analytical method must be validated according to established guidelines.[3][4][6]
Key Validation Parameters
The validation should assess the following parameters as defined by ICH Q2(R1):[4][6]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing blank and spiked matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Assessed by analyzing spiked matrix samples at different concentration levels (e.g., Low, Mid, High QC).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
System Suitability Testing
Before running any sample sequence, a system suitability test must be performed to ensure the HPLC system is performing correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of injections | ≤ 2.0% for ≥5 replicate injections | Demonstrates the precision of the injector and the stability of the system. |
Conclusion
This application note provides two robust and reliable HPLC methods for the quantification of guanidine in protein-rich matrices. The primary method, utilizing cation-exchange chromatography, offers excellent selectivity and is ideal for routine quality control environments. The alternative HILIC method provides a valuable option with compatibility for different column selectivities and potential hyphenation with mass spectrometry. By following the detailed protocols and adhering to the principles of analytical method validation, researchers can confidently and accurately monitor guanidine levels, ensuring the quality and safety of their biopharmaceutical products.
References
-
Palaitis, W., & Curran, J. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science, 22(3), 99–103. [Link][15][16]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][5]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][18][19]
-
HELIX Chromatography. HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. [Link][12]
-
Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263–267. [Link][11]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][10]
-
HELIX Chromatography. HPLC Methods for analysis of Guanidine. [Link][13]
-
SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link][7]
-
MicroSolv Technology Corporation. (2024). Guanidine analyzed with HPLC- AppNote. [Link][8]
-
ResearchGate. Figure S7 Analysis of guanidine using HPLC. [Link][17]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link][14]
Sources
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 15. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. hhs.gov [hhs.gov]
Application Notes and Protocols for the Synthesis of Chiral Guanidines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral Guanidines in Modern Asymmetric Catalysis
In the landscape of contemporary organic synthesis, the quest for efficient and highly selective methods to construct chiral molecules remains a paramount objective. Among the privileged classes of organocatalysts that have emerged, chiral guanidines have carved a distinct and powerful niche.[1][2] Their potent Brønsted basicity, coupled with their capacity to act as hydrogen-bond donors, allows them to activate a wide array of substrates and steer chemical reactions towards a desired stereochemical outcome with remarkable precision.[1][2][3] This unique dual-activation capability has propelled the development of a diverse and structurally rich family of chiral guanidine catalysts, encompassing bicyclic, monocyclic, and acyclic frameworks.[2][4][5]
This comprehensive guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis of chiral guanidines and their practical application in asymmetric catalysis. We will delve into the mechanistic underpinnings of their catalytic activity, explore robust synthetic protocols for their preparation, and present exemplary applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols described herein are intended to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and facilitate further innovation in the field.
Mechanistic Principles: The Dual Power of Brønsted Basicity and Hydrogen Bonding
The efficacy of chiral guanidines in asymmetric catalysis stems from their unique electronic and structural features. The guanidinyl group is one of the strongest organic bases due to the substantial resonance stabilization of its protonated form, the guanidinium ion. This inherent basicity allows for the efficient deprotonation of even weakly acidic pronucleophiles, generating highly reactive intermediates.
Simultaneously, the N-H protons of the guanidine or the protonated guanidinium moiety can engage in hydrogen-bonding interactions with the electrophilic partner in the reaction. This dual activation model, where the guanidine catalyst concurrently activates both the nucleophile and the electrophile, is a recurring theme in many guanidine-catalyzed transformations and is crucial for achieving high levels of stereocontrol.
Diagram: Generalized Dual Activation by a Chiral Guanidine Catalyst
Caption: Dual activation model in chiral guanidine catalysis.
Synthetic Strategies for Chiral Guanidines
The synthesis of chiral guanidines has evolved significantly, with several reliable methods now available for their preparation. The choice of synthetic route often depends on the desired structural complexity of the target guanidine, ranging from readily accessible acyclic derivatives to more rigid and stereochemically defined cyclic systems.
Guanidinylation of Chiral Amines
A common and versatile approach to chiral guanidines involves the reaction of a chiral amine with a guanidinylating agent. This method allows for the direct installation of the guanidine moiety onto a pre-existing chiral scaffold.
Key Guanidinylating Reagents:
-
N,N'-Di-Boc-thiourea: A mild and effective reagent that reacts with amines in the presence of a coupling agent like HgCl₂ or Mukaiyama's reagent to afford the protected guanidine, which can be subsequently deprotected under acidic conditions.
-
1H-Pyrazole-1-carboxamidine hydrochloride: A commercially available and stable reagent that reacts with primary and secondary amines to yield the corresponding guanidines.
-
Triflylguanidines: Highly reactive guanidinylating agents that can be used for the synthesis of sterically hindered guanidines.
Protocol 1: Synthesis of a Chiral Acyclic Guanidine from a Chiral Diamine
This protocol details the synthesis of a C₂-symmetric chiral guanidine derived from a commercially available chiral diamine.
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Guanidinylation: To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equiv.) and triethylamine (2.2 equiv.) in dichloromethane at 0 °C, add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected chiral guanidine.
-
Deprotection: Dissolve the purified Boc-protected guanidine in DCM and cool to 0 °C.
-
Add trifluoroacetic acid (10 equiv.) dropwise and stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral guanidine.
Synthesis of Chiral Bicyclic Guanidines
Chiral bicyclic guanidines are highly sought-after catalysts due to their rigid structures, which often lead to higher enantioselectivities in catalytic reactions. A prominent example is the synthesis of guanidines derived from chiral amino acids.[6]
Protocol 2: Synthesis of a Chiral Bicyclic Guanidine from (R)-Phenylglycine [6]
This protocol outlines the synthesis of a well-established chiral bicyclic guanidine catalyst.
Materials:
-
(R)-Phenylglycine methyl ester hydrochloride
-
Ammonia in methanol (7 N)
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Lithium aluminum hydride (LiAlH₄)
-
Thiophosgene
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous toluene
Procedure:
-
Amide Formation: Stir (R)-phenylglycine methyl ester hydrochloride in a saturated solution of ammonia in methanol for 24 hours at room temperature to form the corresponding amide.
-
Trityl Protection: Protect the primary amine with trityl chloride in the presence of triethylamine.
-
Reduction: Reduce the amide to the corresponding diamine using LiAlH₄ in refluxing diethyl ether.
-
Thiocarbonylation: React the resulting diamine with thiophosgene to form a cyclic thiourea.
-
Guanidinylation: The final cyclization to the bicyclic guanidine is typically achieved through a multi-step sequence involving activation of the thiourea and subsequent intramolecular reaction.
Applications in Asymmetric Catalysis
Chiral guanidines have demonstrated remarkable efficacy in a wide range of asymmetric transformations. Below are representative applications with key performance data.
Application 1: Asymmetric Michael Addition
The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a classic carbon-carbon bond-forming reaction catalyzed efficiently by chiral guanidines.[3][7] The guanidine catalyst activates the dicarbonyl compound through deprotonation and directs the enantioselective addition to the nitroolefin via hydrogen bonding.[3]
Representative Reaction:
Table 1: Performance of Chiral Guanidines in Asymmetric Michael Additions
| Catalyst Type | Substrate (Dicarbonyl) | Nitroolefin | Yield (%) | ee (%) | Reference |
| Bicyclic | Dimethyl malonate | β-Nitrostyrene | 95 | 92 | [6] |
| Axially Chiral | Acetylacetone | 2-Nitrophenylpropenone | 99 | 98 | [7] |
| Acyclic | Diethyl malonate | trans-β-Nitrostyrene | 98 | 91 | [4][5] |
Application 2: Asymmetric Strecker Reaction
The Strecker reaction, the synthesis of α-aminonitriles from imines and hydrogen cyanide, is another area where chiral guanidines have proven to be highly effective catalysts.[6] The guanidine facilitates the addition of cyanide to the imine in a highly enantioselective manner.
Diagram: Workflow for a Chiral Guanidine-Catalyzed Asymmetric Strecker Reaction
Caption: Experimental workflow for the asymmetric Strecker synthesis.
Table 2: Enantioselective Strecker Synthesis using a Bicyclic Guanidine Catalyst [6]
| Imine Substrate (Ar-CH=N-BH) | Yield of Aminonitrile (%) | ee (%) |
| N-Benzhydrylbenzaldimine | 95 | 98 |
| N-Benzhydryl-p-methoxybenzaldimine | 92 | 97 |
| N-Benzhydryl-p-chlorobenzaldimine | 96 | 99 |
Conclusion and Future Outlook
Chiral guanidines have firmly established themselves as a versatile and powerful class of organocatalysts. Their strong basicity and hydrogen-bonding capabilities enable a broad spectrum of asymmetric transformations with high levels of enantiocontrol. The synthetic routes to these catalysts are becoming increasingly sophisticated and efficient, allowing for the rational design of new catalysts with improved activity and selectivity.
Future research in this area will likely focus on the development of novel chiral guanidine scaffolds, the expansion of their catalytic applications to new and challenging reactions, and the elucidation of more subtle mechanistic details through a combination of experimental and computational studies. The continued exploration of chiral guanidines holds immense promise for advancing the field of asymmetric catalysis and enabling the synthesis of complex chiral molecules for applications in medicine, materials science, and beyond.
References
- Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025). Accounts of Chemical Research.
- Application Notes and Protocols for Chiral Guanidines in Asymmetric C
- Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025). Accounts of Chemical Research.
- Chiral guanidines and their derivatives in asymmetric synthesis. (2018).
- Chiral guanidines and their derivatives in asymmetric synthesis. (2018). Chemical Society Reviews.
- Chapter 23. Chiral Guanidines as Asymmetric Organocatalysts. (n.d.).
- Structures of guanidine catalysts for asymmetric reactions. (n.d.).
- Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. (2005). Journal of the American Chemical Society.
- Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Guanylation of Primary Amines Using N,N'-di-Boc-thiourea: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Guanidinium Moiety
The guanidinium functional group is a recurring and vital structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Its significance stems from its strong basicity, which ensures it is protonated under physiological conditions, and its ability to form multiple hydrogen bonds. These properties allow guanidinium-containing molecules to engage in specific and high-affinity interactions with biological targets such as enzymes and receptors.[3] Consequently, the development of robust and versatile methods for the introduction of the guanidine group is of paramount interest in medicinal chemistry and drug discovery.[2][4]
This guide provides an in-depth exploration of a widely adopted and efficient method for the guanylation of primary amines: the use of N,N'-di-Boc-thiourea. The tert-butoxycarbonyl (Boc) protecting groups play a crucial role by masking the high basicity of the guanidine moiety during synthesis, thereby broadening the scope of compatible chemical transformations and simplifying purification.[2][5]
The Reaction Mechanism: Activation and Nucleophilic Attack
The guanylation of a primary amine with N,N'-di-Boc-thiourea is not a direct displacement reaction. It necessitates the activation of the thiourea to convert the thiocarbonyl group into a more electrophilic species, susceptible to nucleophilic attack by the amine.[6] A common and effective method involves the in-situ formation of a reactive carbodiimide intermediate.[1][7]
Several activating agents can be employed, with a notable shift away from toxic heavy-metal reagents like mercuric chloride (HgCl₂) towards milder and more environmentally benign options.[1][3][7] Cyanuric chloride (TCT) has emerged as a cost-effective and efficient activating agent for this transformation.[1][3][7][8] The reaction mechanism, when using TCT as the activator, can be summarized as follows:
-
Activation of N,N'-di-Boc-thiourea: N,N'-di-Boc-thiourea reacts with cyanuric chloride in the presence of a base, such as N-methylmorpholine (NMM), to form a highly reactive intermediate.
-
Formation of the Carbodiimide: This intermediate eliminates a sulfur-containing byproduct to generate the N,N'-di-Boc-carbodiimide.
-
Nucleophilic Attack by the Primary Amine: The primary amine then acts as a nucleophile, attacking the electrophilic carbon of the carbodiimide.
-
Formation of the Protected Guanidine: This attack leads to the formation of the desired N,N'-di-Boc-protected guanidine derivative.
Caption: Proposed mechanism for the TCT-activated guanylation of a primary amine.
Alternative Activation Methods
While TCT offers a robust and scalable activation method, other reagents have also been successfully employed. These include:
-
Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent is also effective for activating thioureas towards nucleophilic attack.[3][7]
-
Iodine (I₂): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), iodine can catalyze the guanylation of primary amines with N,N'-di-Boc-thiourea.[9][10][11] This method avoids the need for a separate base to neutralize the HI byproduct.[11]
-
N-Iodosuccinimide (NIS): NIS has been shown to be an attractive alternative to heavy metal or Mukaiyama's reagent for promoting the guanylation reaction.[7]
The choice of activating agent can depend on the specific substrate, desired reaction conditions, and scale of the synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Guanylation of Primary Amines using TCT Activation
This protocol is adapted from the work of Porcheddu, De Luca, and Giacomelli and provides a reliable method for the synthesis of N,N'-di-Boc-protected guanidines.[1][3][8]
Materials:
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Primary amine
-
N-Methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of cyanuric chloride (1.0 mmol) in dry THF (20 mL) under an argon atmosphere at 0 °C, add N-methylmorpholine (3.0 mmol) with vigorous stirring. A white suspension will form.
-
Addition of Thiourea: To this suspension, add a solution of N,N'-di-Boc-thiourea (3.0 mmol) and N-methylmorpholine (6.0 mmol) in anhydrous THF (20 mL).
-
Activation: Stir the reaction mixture at reflux for 12 hours.
-
Amine Addition: Cool the slurry to room temperature. Add the primary amine (4.5 mmol) and a catalytic amount of DMAP (e.g., 10 mg).
-
Reaction: Stir the mixture at room temperature for an additional 8 hours, or until the reaction is judged complete by TLC analysis.
-
Workup:
-
Filter the solid material by suction and wash it with a minimal amount of THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic solution successively with water, 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Iodine-Catalyzed Guanylation of Primary Amines
This protocol is based on the method developed by Rong et al. and offers a mild, base-free alternative.[9]
Materials:
-
N,N'-di-Boc-thiourea
-
Primary amine
-
Iodine (I₂)
-
70% aqueous tert-butyl hydroperoxide (TBHP)
-
Toluene (PhMe)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N,N'-di-Boc-thiourea (0.24 mmol) in toluene (2 mL) at room temperature, add the primary amine (0.2 mmol), iodine (0.02 mmol), and 70% aq. TBHP (0.3 mmol) sequentially.
-
Reaction: Stir the solution at room temperature for 0.5-12 hours. Monitor the reaction progress by TLC, visualizing the amine with ninhydrin.
-
Workup:
-
Upon consumption of the amine, add 50 mL of DCM.
-
Wash the organic phase with water (10 mL).
-
Dry the organic layer with Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired product.
Deprotection of Boc-Protected Guanidines
The final step in the synthesis of the target guanidine is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.[5]
Protocol 3: General Procedure for Boc Deprotection
Materials:
-
N,N'-di-Boc-protected guanidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected guanidine in anhydrous DCM (e.g., 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM).
-
Deprotection: Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate with toluene or DCM (3 times).
-
Precipitate the resulting TFA salt by adding cold diethyl ether.
-
Collect the solid by filtration or centrifugation and wash with cold ether.
-
For neutralization, the crude salt can be dissolved in an appropriate solvent and washed with a mild base like saturated aqueous sodium bicarbonate.[12]
-
Caution: The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions, particularly with nucleophilic residues like tryptophan or methionine in peptide synthesis. The use of scavengers may be necessary in such cases.[5][12][13]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the guanylation of various primary amines using N,N'-di-Boc-thiourea with TCT activation.
| Amine Substrate | Activating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzylamine | TCT | THF | Reflux (activation), RT (guanylation) | 12 (activation), 8 (guanylation) | 95 | [3] |
| 4-Methoxybenzylamine | TCT | THF | Reflux (activation), RT (guanylation) | 12 (activation), 8 (guanylation) | 92 | [3] |
| Cyclohexylamine | TCT | THF | Reflux (activation), RT (guanylation) | 12 (activation), 8 (guanylation) | 88 | [3] |
| Aniline | TCT | THF | Reflux (activation), RT (guanylation) | 12 (activation), 8 (guanylation) | 75 | [3] |
Experimental Workflow Visualization
Caption: General workflow for the TCT-activated guanylation protocol.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. Key checkpoints include:
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting amine and formation of the desired product.
-
Spectroscopic Characterization: The identity and purity of the final N,N'-di-Boc-protected guanidine and the deprotected product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][3][9] The spectroscopic data should be consistent with the expected structure.
-
Yield Optimization: The provided protocols offer a starting point. For novel or challenging substrates, optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary to maximize the yield and purity of the product.
Conclusion
The guanylation of primary amines using N,N'-di-Boc-thiourea is a powerful and versatile method for the synthesis of guanidine-containing molecules. The use of modern, non-toxic activating agents like cyanuric chloride and catalytic iodine provides efficient, mild, and environmentally conscious alternatives to older methods. The Boc protecting groups offer the significant advantage of masking the basicity of the guanidine moiety, facilitating subsequent synthetic manipulations and simplifying purification. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.
References
-
ResearchGate. (n.d.). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Retrieved January 2, 2026, from [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N¢-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]
-
Rong, H.-J., Yang, C.-F., Chen, T., Xu, Z.-G., Su, T.-D., Wang, Y.-Q., & Ning, B.-K. (2019). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. Organic & Biomolecular Chemistry, 17(42), 9280-9283. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Iodine-Catalyzed Guanylation of Amines with N,N′-Di-Boc-thiourea. Retrieved January 2, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 2, 2026, from [Link]
-
Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Retrieved January 2, 2026, from [Link]
-
PubMed. (2019, October 30). Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds | Request PDF. Retrieved January 2, 2026, from [Link]
-
Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 64(23), 8483-8485. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of common guanylating reagents. Retrieved January 2, 2026, from [Link]
-
Cativiela, C., García, J. I., & Pérez, Y. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6549. [Link]
Sources
- 1. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodine-catalyzed guanylation of amines with N,N'-di-Boc-thiourea [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
LC-MS/MS analysis of guanidine compounds in water samples
An Application Guide for the Trace-Level Quantitation of Guanidine Compounds in Water Samples by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
Guanidine compounds are emerging as significant environmental contaminants due to their high water solubility and persistence, posing a threat to water resource quality.[1][2] Their unique physicochemical properties, particularly their high polarity, present considerable challenges for traditional analytical methods. This guide provides a comprehensive, field-proven protocol for the robust analysis of various guanidine derivatives in diverse water matrices using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection, ensuring a self-validating and highly accurate analytical system. This document is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for the trace-level quantification of these persistent and mobile organic compounds.
Introduction: The Challenge of Guanidine Compounds in Aquatic Environments
Guanidine (CH₅N₃) and its derivatives are a class of strongly basic organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They enter aquatic environments from various sources, including industrial applications, such as the production of plastics and as vulcanizing agents (e.g., 1,3-diphenylguanidine, DPG), and agricultural uses.[1][3] Many of these compounds are classified as Persistent and Mobile Organic Compounds (PMOCs) because they are resistant to degradation and are highly soluble in water, allowing them to easily contaminate surface water, groundwater, and even drinking water.[1][2]
The analytical challenge stems directly from these properties. The high polarity of guanidine compounds makes them difficult to extract from water using conventional liquid-liquid extraction and challenging to retain on standard reversed-phase liquid chromatography (RPLC) columns.[1][4] Furthermore, their low molecular weight and the complexity of environmental water matrices necessitate a highly selective and sensitive detection method like tandem mass spectrometry to achieve reliable quantification at environmentally relevant concentrations (ng/L levels).[5][6]
Core Analytical Strategy: From Sample to Signal
A robust method for analyzing these challenging compounds requires a multi-step approach that systematically addresses concentration, cleanup, separation, and detection. The logical workflow is designed to isolate the target analytes from a complex matrix and present them in a suitable form for the highly sensitive MS detector.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Protocol: SPE using Mixed-Mode Weak Cation Exchange (WCX)
-
Internal Standard (IS) Spiking: Fortify a 100 mL water sample with isotope-labeled internal standards (e.g., DPG-d₁₀, Cyanoguanidine-¹⁵N₄) to a final concentration of ~50 ng/L. The use of stable isotope-labeled internal standards is critical for achieving high accuracy as they co-extract with the native analytes and compensate for both extraction losses and matrix-induced signal suppression or enhancement. [1][2]2. Cartridge Conditioning: Condition a mixed-mode WCX SPE cartridge (e.g., Waters Oasis WCX, 60 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes. This step is crucial to remove residual water before elution with an organic solvent.
-
Elution: Elute the retained guanidine compounds with 5 mL of an acidified organic solvent (e.g., 5% formic acid in methanol). The acid ensures the analytes are in their protonated state, facilitating their release from the cation-exchange sorbent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid) for LC-MS/MS analysis.
Part B: Liquid Chromatography (LC) Separation
Expertise & Rationale: The primary challenge in the chromatography of guanidine compounds is their poor retention on conventional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation. [1][7]HILIC columns have a polar stationary phase, which retains polar analytes like guanidines using a high-organic mobile phase. The analytes are then eluted by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach provides excellent retention and peak shape for these compounds. [1][2] Table 1: Recommended LC Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | ACQUITY UPLC or equivalent | High-pressure system for efficient separation with small particle columns. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | A HILIC column providing excellent retention for polar basic compounds. [1] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium formate is a volatile salt ideal for MS, and formic acid ensures analytes remain protonated for good peak shape and ESI+ response. [4] |
| Mobile Phase B | 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water | High organic content for analyte retention on the HILIC phase. |
| Flow Rate | 0.3 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | |
| Gradient | 0-1 min (95% B), 1-7 min (95-50% B), 7-8 min (50% B), 8-8.1 min (50-95% B), 8.1-12 min (95% B) | Gradient starts with high organic content to retain analytes, then increases aqueous content to elute them. A re-equilibration step is crucial for reproducibility. |
Part C: Tandem Mass Spectrometry (MS/MS) Detection
Expertise & Rationale: Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity. [1][8]The guanidino functional group is strongly basic and readily accepts a proton in the electrospray ionization (ESI) source, making analysis in positive ion mode (ESI+) highly effective. [9]In MRM mode, the first quadrupole (Q1) is set to isolate the protonated molecule of a specific analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is unique to the analyte, virtually eliminating matrix interferences and ensuring confident identification and quantification.
Table 2: Example MS/MS Parameters (Instrument Dependent)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Guanidine | 60.1 | 43.1 | 20 | 15 |
| Cyanoguanidine (CG) | 85.1 | 68.1 | 25 | 12 |
| 1,3-Diphenylguanidine (DPG) | 212.1 | 93.1 | 30 | 22 |
| DPG-d₁₀ (IS) | 222.2 | 103.1 | 30 | 22 |
Note: These values are illustrative. Voltages and energies must be optimized for the specific instrument and compound.
Method Validation and Quality Assurance
A trustworthy protocol must be a self-validating system. Rigorous validation and ongoing quality control (QC) are essential.
-
Linearity: The method should demonstrate linearity over the expected concentration range (e.g., 1-500 ng/L) with a coefficient of determination (r²) > 0.995. [1]* Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentrations. Recoveries should typically be within 70-130%, with a relative standard deviation (RSD) of <15%. [1][2]* Limits of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration at which an analyte can be reliably detected (Signal-to-Noise ≈ 3), while the LOQ is the lowest concentration that can be accurately quantified (S/N ≈ 10). For environmental monitoring, LOQs in the low ng/L range are often required. [10][11]* Matrix Effects: The use of co-eluting, stable isotope-labeled internal standards is the most effective way to compensate for matrix-induced ion suppression or enhancement, ensuring data accuracy across different water types (e.g., surface water, wastewater effluent, tap water). [1]* Quality Control: Each analytical batch should include:
-
Method Blanks: Ultrapure water processed through the entire procedure to check for contamination. Note that DPG and CG have been reported as common contaminants even in high-purity water, requiring careful monitoring. [1][2] * Calibration Curve: A fresh calibration curve should be run with each batch.
-
Laboratory Control Spikes (LCS): A clean matrix spiked with a known concentration of analytes to verify method accuracy.
-
Matrix Spikes/Duplicates: Analysis of a real sample in duplicate and spiked to assess precision and accuracy within that specific matrix.
-
Table 3: Typical Method Performance Data
| Parameter | Typical Result | Source |
| Analyte Recovery | 73% – 137% | [1][2] |
| Precision (RSD) | 2.1% – 5.8% | [1][2] |
| LODs | 0.05 – 0.5 ng/L | [1][8] |
| LOQs | 0.15 – 1.5 ng/L | [1][11] |
Conclusion
The protocol detailed herein provides a robust and validated solution to the challenges posed by the analysis of polar guanidine compounds in environmental water samples. By combining a selective mixed-mode solid-phase extraction with the superior separation of HILIC and the high sensitivity and specificity of tandem mass spectrometry, this method enables accurate and reliable quantification at trace levels. The foundational principles—especially the use of isotope-labeled internal standards and rigorous quality control—ensure the trustworthiness and defensibility of the resulting data, providing a critical tool for monitoring the fate and impact of these emerging contaminants in the aquatic environment.
References
-
Nakayama, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 2275–2287. [Link]
-
Nakayama, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Institutes of Health. [Link]
-
Linhart, C., et al. (2014). Trace analysis of biocidal oligoguanidines in environmental water samples. Journal of Chromatography A, 1327, 53-60. [Link]
-
Klingler, J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. [Link]
-
Pietari, J. M., et al. (2011). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 136(16), 3323-3329. [Link]
-
Nakayama, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. ResearchGate. [Link]
-
Klingler, J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. R Discovery. [Link]
-
MtoZ Biolabs. Can Guanidine Hydrochloride Be Used in Mass Spectrometry. [Link]
-
National Institute of Standards and Technology (NIST). Guanidine. NIST WebBook. [Link]
-
SIELC Technologies. Separation of 1,3-Bis(2-methylphenyl)guanidine on Newcrom R1 HPLC column. [Link]
-
Klingler, J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. [Link]
-
Li, Y., et al. (2023). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Molecules, 28(8), 3482. [Link]
-
Chromatography Forum. (2005). Guanidine derivatives. [Link]
-
ResearchGate. (2018). Chromatography of guanidino compounds. [Link]
-
Guanidine Carbonate Blog. (2025). What information can be obtained from the mass spectrum of Guanidine Carbonate?. [Link]
-
Anapharm Bioanalytics. (2022). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]
-
LCGC International. (2011). A New Perspective on the Challenges of Mass Spectrometry. [Link]
-
Vogeser, M., & Seger, C. (2016). Mass Spectrometry in the Clinical Laboratory—Challenges for Quality Assurance. Clinical Chemistry, 62(1), 21-28. [Link]
Sources
- 1. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Guanidine [webbook.nist.gov]
- 4. Guanidine derivatives - Chromatography Forum [chromforum.org]
- 5. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Trace analysis of biocidal oligoguanidines in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Comprehensive Guide to the Physicochemical Characterization of Guanidine Salts for Pharmaceutical Applications
Introduction: The Critical Role of Guanidine Salts in Drug Development
The guanidinium group, characterized by its resonant planar structure and high basicity, is a cornerstone in medicinal chemistry and drug development. When an ionizable drug candidate is formulated as a guanidine salt, its physicochemical properties can be significantly altered, impacting everything from manufacturing to clinical efficacy.[1][2] Salt formation is a primary strategy to enhance properties such as solubility, stability, and bioavailability.[3][4] A thorough and systematic characterization of these properties is not merely a regulatory requirement but a fundamental necessity for selecting the optimal salt form and ensuring the development of a safe, stable, and effective drug product.[1][2]
This guide provides a detailed framework and experimental protocols for the essential physicochemical evaluation of guanidine salts. It is designed for researchers, formulation scientists, and drug development professionals, offering both the "how" and the "why" behind each critical measurement.
Core Physicochemical Properties: A Foundation for Rational Drug Development
The selection of an appropriate salt form is a multi-parameter optimization process. The following properties are paramount in this evaluation, as they collectively dictate the performance and viability of a guanidine salt as a drug substance.
-
pKa (Acid Dissociation Constant): The pKa of the guanidinium ion is a measure of its acidity. This value is critical for predicting the salt's ionization state at different physiological pH values, which directly influences its solubility, absorption, and interaction with biological targets.[4][5] A general guideline, often called the "pKa rule," suggests that a stable salt is formed when the difference between the pKa of the base and the pKa of the acid is greater than two or three.[4]
-
Aqueous Solubility: As a primary determinant of bioavailability for orally administered drugs, solubility is arguably one of the most critical properties. For salts, solubility can be a complex function of pH, temperature, and the potential for the salt to convert to a less soluble free form.[3][6]
-
Hygroscopicity: This refers to the tendency of a solid material to absorb moisture from the atmosphere.[7] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, posing significant challenges for handling, manufacturing, and storage.[][9][10]
-
Thermal Properties (Melting Point & Stability): The melting point is a key indicator of a compound's purity and identity. Thermal stability, assessed by techniques like Thermogravimetric Analysis (TGA), determines the temperature at which the salt begins to decompose, which is vital information for processing and storage.[11][12]
-
Solid-State Structure (Crystallinity & Polymorphism): Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties, including solubility and stability. Characterizing the crystal structure is essential to ensure batch-to-batch consistency and control the solid form throughout the drug product's lifecycle.[13][14]
Integrated Workflow for Physicochemical Characterization
A systematic approach is essential for an efficient and comprehensive evaluation. The following workflow illustrates the logical progression of experiments, from fundamental properties to detailed solid-state analysis.
Caption: Integrated workflow for the physicochemical characterization of guanidine salts.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the key physicochemical properties of guanidine salts.
Protocol for pKa Determination by Potentiometric Titration
Principle: This method involves titrating a solution of the guanidinium salt (a weak acid) with a standardized strong base. The pH is monitored throughout the titration, and the resulting curve is used to determine the pKa. The pKa is the pH at which 50% of the guanidinium ions have been neutralized.[15]
Materials and Equipment:
-
Guanidinium salt sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Workflow Diagram:
Caption: Workflow for the experimental determination of pKa by potentiometric titration.
Step-by-Step Procedure:
-
Preparation: Accurately weigh a sufficient amount of the guanidinium salt to prepare 50 mL of a ~0.1 M solution in deionized water.[15]
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 7.00 and 10.00) according to the manufacturer's instructions. This step is critical for ensuring the accuracy of the pH measurements.
-
Setup: Place the beaker containing the salt solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of NaOH added and the corresponding pH.[15]
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately define the equivalence point, which is the point of maximum slope on the titration curve.
-
Completion: Continue the titration until the pH value plateaus, indicating that the neutralization is complete.
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq). This can be found by identifying the steepest point of the curve or by calculating the first derivative of the plot.
-
The half-equivalence point occurs at Veq / 2.
-
The pKa of the guanidinium ion is equal to the pH of the solution at the half-equivalence point.[15]
Protocol for Equilibrium Aqueous Solubility (Shake-Flask Method)
Principle: This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid salt in a specific solvent (e.g., water, buffer) over a set period. The concentration of the dissolved salt in the supernatant is then measured.[16]
Materials and Equipment:
-
Guanidinium salt sample
-
Relevant aqueous media (e.g., purified water, pH buffers)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UPLC-MS)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the guanidinium salt to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a time-point study initially to determine how long it takes to reach a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step must be performed quickly to prevent temperature changes that could cause precipitation.
-
Analysis: Dilute the filtered sample as needed and analyze its concentration using a validated analytical method, such as HPLC. Simultaneously, measure the pH of the saturated solution, as this is a critical parameter for salt solubility.[3]
-
Solid Phase Analysis: It is highly recommended to recover the remaining solid and analyze it by PXRD to check for any phase transformations during the experiment, as the salt may convert to the free form or a different polymorph.[3][6]
Data Analysis:
-
Calculate the concentration of the dissolved salt in mg/mL or M based on the analytical results and a standard calibration curve.
-
Report the solubility as the mean of at least three replicate experiments, along with the final pH of the solution and the temperature of the experiment.
Protocol for Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)
Principle: GSA measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This provides a detailed profile of the material's interaction with water vapor.[7][9]
Materials and Equipment:
-
Gravimetric Sorption Analyzer (also known as Dynamic Vapor Sorption, DVS)
-
Microbalance
-
Guanidinium salt sample (typically 5-15 mg)
Step-by-Step Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) onto the microbalance pan within the GSA instrument.[10]
-
Initial Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a set temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass baseline.
-
Sorption Phase: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[10]
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH to measure the desorption isotherm.
-
Data Collection: The instrument automatically records the sample mass at each RH step, generating sorption and desorption isotherms.
Data Analysis:
-
Plot the percentage change in mass ((wet mass - dry mass) / dry mass * 100) on the y-axis against the RH (%) on the x-axis.
-
The resulting plot shows the moisture sorption-desorption profile. The degree of hygroscopicity can be classified based on the mass increase at a specific RH (e.g., 80% RH) according to pharmacopeial standards.
-
Analyze the shape of the isotherm. Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate physical changes like hydrate formation or amorphization.
Hygroscopicity Classification (Based on European Pharmacopoeia):
| Classification | % Weight Gain (at 25°C/80% RH after 24h) |
|---|---|
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Protocol for Thermal Analysis (DSC and TGA)
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify mass loss due to decomposition, dehydration, or desolvation.[9]
Materials and Equipment:
-
DSC instrument
-
TGA instrument
-
Sample pans (typically aluminum for DSC, platinum or ceramic for TGA)
-
Guanidinium salt sample (typically 2-5 mg)
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).
-
Sample Preparation: Accurately weigh 2-5 mg of the guanidinium salt into the appropriate sample pan.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place the sample pan into the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range under a nitrogen purge.
-
Record the mass loss as a function of temperature.
-
Data Analysis:
-
DSC Thermogram:
-
Identify endothermic peaks (heat absorption), which typically correspond to melting or desolvation. The onset temperature of the melting peak is generally reported as the melting point.
-
Identify exothermic peaks (heat release), which may indicate crystallization or decomposition.
-
-
TGA Thermogram:
-
Analyze the curve for stepwise mass losses. The temperature at which mass loss begins indicates the onset of decomposition or desolvation.
-
Quantify the percentage of mass lost at each step to determine, for example, the amount of water in a hydrate.
-
Protocol for Solid-State Structure by Powder X-Ray Diffraction (PXRD)
Principle: PXRD is a non-destructive technique used to analyze the crystalline nature of a solid. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that can be used for identification, polymorph screening, and assessment of crystallinity.[13]
Materials and Equipment:
-
Powder X-ray diffractometer with a detector (e.g., Cu Kα radiation)
-
Sample holder
-
Guanidinium salt sample (finely powdered)
Step-by-Step Procedure:
-
Sample Preparation: Gently grind the sample to a fine, uniform powder to ensure random orientation of the crystallites.
-
Mounting: Pack the powdered sample into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the angular range (e.g., 2° to 40° 2θ), step size, and scan speed.
-
Initiate the scan to collect the diffraction pattern.
-
Data Analysis:
-
Plot the diffraction intensity versus the diffraction angle (2θ).
-
A pattern with sharp, well-defined peaks indicates a crystalline material. A pattern with a broad, diffuse halo indicates an amorphous material.
-
Compare the obtained PXRD pattern to reference patterns of known polymorphs or to patterns of the material before and after stability or solubility studies to detect any changes in the solid form. The peak positions (2θ values) are characteristic of the crystal lattice structure.
References
- BOC Sciences. (n.d.). Hygroscopicity Testing.
-
Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3243-3252. [Link]
- BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.
-
Al-Gousous, J., & Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]
- CD Formulation. (n.d.). Hygroscopicity Evaluation.
- Alfa Chemistry. (n.d.). Hygroscopicity Assessment.
-
Haas, D. J., Harris, D. R., & Hitterman, H. H. (1965). CRYSTALLOGRAPHIC STUDIES OF SOME GUANIDIUM SALTS BY X-RAY DIFFRACTION. Acta Crystallographica, 19(4), 676-679. [Link]
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
-
Mason, S. A. (2017). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. [Link]
-
Kumar, L. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Singh, L., & Sharma, V. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(8). [Link]
-
Patil, S. (2013). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Journal of Pharmaceutical Sciences and Research, 4(10), 3740-3749. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties Selection and Use. Verlag Helvetica Chimica Acta/Wiley-VCH. [Link]
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
-
Tabisz, Ł., Rozwadowski, Z., Katrusiak, A., & Łęska, B. (2020). Exploring ion-ion preferences through structure-property correlations: amino acid-derived, bis(guanidinium) disiloxane salts. CrystEngComm, 22(1), 108-119. [Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Physiochemical assessment of pharmaceutical salt forms. Molecules, 23(7), 1719. [Link]
-
Kumar, A., Pradeep, C. P., & Hosur, M. V. (2019). X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. International Journal of Biological Macromolecules, 123, 119-127. [Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]
-
MacKay, J. A. (2011). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Massachusetts Institute of Technology. [Link]
-
Haas, D. J., Harris, D. R., & Hitterman, H. H. (1965). The crystal structure of guanidinium chloride. Acta Crystallographica, 19(4), 676-679. [Link]
-
National Center for Biotechnology Information. (n.d.). Guanidine. PubChem Compound Database. [Link]
-
Lazzaroni, S., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling, 58(5), 1019-1027. [Link]
-
Özen, C., et al. (2020). Calculated and Experimental pKa Values of Three Cyclic Guanidine Superbases. ResearchGate. [Link]
-
Lazzaroni, S., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ResearchGate. [Link]
-
Yoda, R., & Matsushima, Y. (1987). BIS(
-UETL-2-TBIAZOLYL)GUANIDINES. PREPARATION AND PEYSICOCREWICAL PROPERTIES. Heterocycles, 26(11), 2865-2872. [Link] -
Carreño, A., et al. (2015). Guanidine hydrochloride and urea effects upon thermal stability of Glossoscolex paulistus hemoglobin (HbGp). International Journal of Biological Macromolecules, 72, 979-985. [Link]
- Wikipedia. (n.d.). Urea.
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924-5929. [Link]
-
Yamanaka, T., Horio, T., & Okunuki, K. (1962). Effects of guanidine salts on the spectral properties of cytochrome c. The Journal of Biochemistry, 51(6), 426-430. [Link]
-
Delmau, L. H., et al. (2016). Thermal Stability Study of a New Guanidine Suppressor for the Next-Generation Caustic-Side Solvent Extraction Process. Oak Ridge National Laboratory. [Link]
-
West, S., Guise, A. D., & Chaudhuri, J. (1997). A Comparison of the Denaturants Urea and Guanidine Hydrochloride on Protein Refolding. Semantic Scholar. [Link]
- American Chemical Society. (n.d.). Journal of Agricultural and Food Chemistry.
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfachemic.com [alfachemic.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. Guanidine hydrochloride and urea effects upon thermal stability of Glossoscolex paulistus hemoglobin (HbGp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urea - Wikipedia [en.wikipedia.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Versatile Role of Guanidine Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of C-C bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[1] The efficiency of this palladium-catalyzed transformation is critically dependent on the supporting cast of ligands, bases, and solvents. This guide delves into the multifaceted applications of guanidine derivatives in this context. Far from being simple auxiliaries, guanidines and their derivatives serve as potent N-donor ligands, robust organobases, and effective catalyst stabilizers.[2] Their unique electronic and steric properties—stemming from the highly basic, resonance-stabilized guanidinium core—allow for the development of highly active, stable, and often recyclable catalytic systems.[3] This document provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for leveraging guanidine derivatives to enhance Suzuki-Miyaura reactions.
The Underlying Chemistry: Why Guanidines?
Guanidines are distinguished by a central carbon atom bonded to three nitrogen atoms. This arrangement leads to a remarkable set of properties relevant to catalysis:
-
Exceptional Basicity: Guanidines are among the strongest organic, non-ionic bases. Protonation results in a guanidinium cation where the positive charge is delocalized across all three nitrogen atoms, leading to significant resonance stabilization.[3] This high basicity is crucial for the transmetalation step in the Suzuki-Miyaura cycle.
-
Potent σ-Donating Ligands: As N-donor ligands, guanidines are strong σ-donors, which can stabilize the palladium center and facilitate the oxidative addition step, particularly with challenging substrates like aryl chlorides.[2][4]
-
Tunable Steric and Electronic Properties: The three nitrogen atoms can be substituted with a wide variety of alkyl or aryl groups. This allows for the fine-tuning of the steric bulk and electronic environment of the guanidine, enabling the rational design of ligands for specific catalytic challenges.[5][6]
-
Ionic Liquid and Nanoparticle Stabilization: Guanidinium salts, particularly those with long alkyl chains, can form ionic liquids (GILs) that act as excellent media for catalysis. They can form micelles in aqueous solutions, which serve to stabilize palladium nanoparticles, prevent their aggregation, and act as phase-transfer agents, enhancing reaction rates and enabling catalyst recycling.[7][8][9]
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura reaction is essential to appreciate the impact of guanidine derivatives. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][11]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Guanidine derivatives can intervene and enhance each of the key steps: Oxidative Addition (by acting as an electron-donating ligand), Transmetalation (by serving as the base to activate the organoboron species), and overall catalyst stability.
Application Modes of Guanidine Derivatives
Guanidines as Homogeneous Ligands
Simple, sterically accessible guanidines can serve as highly effective ligands for palladium, forming well-defined, air-stable catalysts. The strong σ-donating character of the guanidine nitrogen atoms enhances the electron density at the palladium center, which is known to accelerate the rate-limiting oxidative addition step.[4][10] A notable example is the complex formed between Pd(OAc)₂ and 1,1,3,3-tetramethyl-2-n-butylguanidine, which creates a highly efficient, water-soluble catalyst for room-temperature Suzuki couplings.[12]
Figure 2: Logical workflow showing the role of a guanidine as a homogeneous ligand.
Protocol 1: Room-Temperature Suzuki-Miyaura Coupling Using a Guanidine/Pd(OAc)₂ Catalyst System
This protocol is adapted from the highly efficient aqueous system developed by Song and co-workers.[12]
-
Materials:
-
Palladium(II) acetate, Pd(OAc)₂
-
Guanidine ligand (e.g., 1,1,3,3-tetramethyl-2-n-butylguanidine)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent: Deionized water or a mixture of water/organic co-solvent (e.g., EtOH) (3-5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
-
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst stock solution. Dissolve Pd(OAc)₂ (e.g., 0.001 mmol, 0.1 mol%) and the guanidine ligand (0.002 mmol, 0.2 mol%, 2 equiv relative to Pd) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Add the remaining solvent to bring the total volume to 3-5 mL.
-
Seal the vessel and stir the mixture vigorously at room temperature (20-25 °C) under an air atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. Reactions with activated aryl halides are often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Guanidines as Heterogeneous Catalyst Supports
Immobilizing the palladium catalyst on a solid support offers significant advantages in terms of catalyst separation, recovery, and recycling, which is crucial for industrial applications. Guanidine moieties are excellent for this purpose due to their strong coordination ability with palladium.[2] They can be grafted onto various supports, including magnetic nanoparticles (e.g., Fe₃O₄) and metal-organic frameworks (MOFs).[13][14] A guanidine-functionalized support acts as a robust anchor for palladium ions or nanoparticles, preventing leaching and aggregation while maintaining high catalytic activity.[15]
Figure 3: Workflow for the synthesis and application of a guanidine-supported heterogeneous catalyst.
Protocol 2: Suzuki-Miyaura Coupling Using a Magnetically Recoverable Fe₃O₄@Guanidine-Pd Catalyst
This protocol is based on the work describing guanidine-functionalized Fe₃O₄ nanoparticles for aqueous-phase Suzuki reactions.[13][15]
-
Materials:
-
Fe₃O₄@Guanidine-Pd catalyst (e.g., 0.2-0.5 mol% Pd loading)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv)
-
Solvent: Water or Water/EtOH (1:1) (3 mL)
-
Reaction vessel with a magnetic stirrer
-
-
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (1.5 mmol), and the Fe₃O₄@Guanidine-Pd catalyst.
-
Add the solvent (3 mL) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 20-60 minutes.[13]
-
Upon completion, cool the mixture to room temperature.
-
Place a strong magnet against the side of the reaction vessel. The black catalyst particles will be attracted to the magnet, allowing the clear supernatant solution to be decanted or pipetted off.
-
The isolated solution can then be worked up by standard extraction with an organic solvent (e.g., ethyl acetate).
-
The recovered magnetic catalyst can be washed with water and ethanol, dried, and reused for subsequent reactions.
-
Guanidinium Salts as Ionic Liquids and Surfactants
Hexaalkylguanidinium salts can function as ionic liquids (GILs) or surfactants that form micelles in aqueous media.[7][9] In this role, the GIL performs a dual function: it acts as a stabilizer for palladium nanoparticles formed in situ from a precursor like Pd(OAc)₂, and the micelles act as "nanoreactors".[8] The hydrophobic core of the micelle concentrates the organic substrates (aryl halide and boronic acid), while the hydrophilic exterior ensures solubility in water. This phase-transfer function dramatically enhances reaction rates in aqueous media.[7][16]
Table 1: Performance of a Guanidinium Ionic Liquid (GIL)-Stabilized Palladium Micelle Catalyst (Data adapted from studies on aqueous Suzuki reactions[7][9])
| Entry | Aryl Halide | Arylboronic Acid | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 70 | >95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4 | 80 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | 70 | 98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 3 | 70 | 90 |
Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), K₂CO₃ (2.5 mmol), GIL (5 mmol), H₂O/EtOH solvent system.
Troubleshooting and Key Considerations
-
Choice of Guanidine: For use as a ligand, sterically hindered guanidines can slow down catalyst turnover.[17] For use as a base, steric hindrance is beneficial to avoid acting as a nucleophile.[18]
-
Base Compatibility: While guanidines can act as the sole base, they are often used as ligands in conjunction with an inorganic base (e.g., K₂CO₃, Cs₂CO₃). The choice of inorganic base is still critical and must be optimized.[19]
-
Solvent Choice: Many guanidine-based systems are designed for aqueous media, which aligns with green chemistry principles.[12][20] However, the solubility of all components must be considered. Co-solvents like ethanol are often used to aid substrate solubility.
-
Catalyst Deactivation: In homogeneous systems, palladium black precipitation can occur. The use of guanidine ligands or GIL stabilizers is specifically intended to mitigate this issue. If deactivation is observed, increasing the ligand-to-palladium ratio may help.
Conclusion
Guanidine derivatives are exceptionally versatile and powerful tools for enhancing the Suzuki-Miyaura cross-coupling reaction. Their utility spans from acting as simple, yet highly effective, N-donor ligands to forming the backbone of sophisticated, recyclable heterogeneous catalysts and nanoparticle stabilizers. By understanding their fundamental chemical properties, researchers can strategically employ guanidines to overcome common challenges in cross-coupling, such as low reactivity of aryl chlorides, catalyst deactivation, and the need for harsh reaction conditions. The protocols and insights provided herein serve as a guide for scientists to successfully integrate these remarkable compounds into their synthetic workflows, paving the way for more efficient, robust, and sustainable chemical synthesis.
References
-
Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. ResearchGate. Available at: [Link]
-
Microwave-assisted Palladium-micelle-catalyzed Suzuki Cross-coupling Reaction in Water. Chemical Research in Chinese Universities. Available at: [Link]
-
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. ACS Omega. Available at: [Link]
-
ChemInform Abstract: Enhancing Activity of Suzuki Reactions in Water by Using Guanidinium Ionic Liquid Stabilized Palladium Micelle Catalyst. ResearchGate. Available at: [Link]
-
Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]
-
Microwave-assisted Palladium-micelle-catalyzed Suzuki Cross-coupling Reaction in Water. Chinese Journal of Chemistry. Available at: [Link]
-
PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. National Institutes of Health. Available at: [Link]
-
Guanidinates as Alternative Ligands for Organometallic Complexes. PubMed Central. Available at: [Link]
- Process for the preparation of organo guanidinium salts. Google Patents.
-
Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. MDPI. Available at: [Link]
-
Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. PubMed. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Synthesis and properties of a series of sterically hindered guanidine bases. RSC Publishing. Available at: [Link]
-
Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organometallic Chemistry of Guanidines. Encyclopedia.pub. Available at: [Link]
-
Direct guanidinylation of aryl and heteroaryl halides via copper-catalyzed cross-coupling reaction. PubMed. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. Available at: [Link]
-
A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. MDPI. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PubMed Central. Available at: [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PubMed Central. Available at: [Link]
-
Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PubMed Central. Available at: [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Available at: [Link]
-
Guanidine Chemistry. J-Stage. Available at: [Link]
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. Available at: [Link]
-
Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Publishing. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. worldscientific.com [worldscientific.com]
- 6. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Microwave-assisted Palladium-micelle-catalyzed Suzuki Cross-coupling Reaction in Water [crcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-assisted Palladium-micelle-catalyzed Suzuki Cross-coupling Reaction in Water [crcu.jlu.edu.cn]
- 17. Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Substituted Nitroguanidines
Welcome to the technical support center for the synthesis of substituted nitroguanidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds, known for their applications in pharmaceuticals, agriculture (e.g., neonicotinoid insecticides), and energetic materials.[1][2][3][4]
This resource provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges during synthesis and purification. Our goal is to explain the causality behind experimental choices, enabling you to rationalize and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when approaching the synthesis of substituted nitroguanidines.
Q1: What are the primary synthetic routes to N-substituted nitroguanidines? There are two main strategies:
-
Route A: Nitration of a Substituted Guanidine. This involves preparing a substituted guanidine salt and then nitrating it. This method is common for preparing N-alkyl-N'-nitroguanidines.[5] The challenge lies in controlling the highly exothermic nitration step and preventing side reactions.[6][7]
-
Route B: Nucleophilic Substitution on a Nitroguanidine Precursor. This involves reacting an amine with a reagent that installs the nitroguanidine moiety. A common approach is the reaction of an amine with nitroguanidine itself or a derivative like N-methyl-N'-nitroguanidine, often under buffered conditions.[8] Another method uses reagents like 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine for guanylation.
Q2: My nitration reaction of guanidine nitrate with sulfuric acid is giving very low yields. What's the most likely cause? The most critical parameter in this reaction is temperature control. The dehydration of guanidine nitrate with concentrated sulfuric acid is highly exothermic.[6][9] If the temperature rises above 10-20°C, nitroguanidine can undergo rapid hydrolysis and decomposition, leading to poor yields and the evolution of NOx fumes upon quenching.[9][10] Ensure you are using an efficient cooling bath (ice/salt) and adding the guanidine nitrate portion-wise to the cooled acid, never the other way around.[10]
Q3: How can I effectively purify my crude substituted nitroguanidine? Recrystallization is the most common and effective method.[11] Nitroguanidine and its simple alkyl derivatives have significantly different solubilities in hot versus cold water, making water an excellent solvent for this purpose.[10][11] For more nonpolar derivatives, organic solvent systems (e.g., ethanol, isopropanol, acetonitrile) may be necessary. If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can remove colored impurities.[11]
Q4: What is the best way to handle the needle-like crystals often formed during purification? The characteristic long, hollow, needle-like crystals of nitroguanidine can trap solvent and acid, making them difficult to filter and dry.[12][13] This morphology also leads to low bulk density.[13][14] To obtain more uniform, polygonal crystals, consider adding crystallization-modifying agents like polyvinyl alcohol (PVA) during recrystallization.[12][13] Additionally, controlling the cooling rate—allowing the solution to cool slowly rather than crash-cooling—can promote the growth of more well-defined crystals.[10]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis of substituted nitroguanidines.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield | 1. Ineffective Nitration: Temperature too high, leading to decomposition. Insufficient reaction time or acid strength.[5][9] | Solution: Maintain strict temperature control (0–10°C) during nitration.[9] Ensure guanidine salt is fully dissolved before quenching (may take several hours).[10] Use high-purity, concentrated sulfuric acid (96-98%). |
| 2. Hydrolysis: Product is decomposing during workup or purification in acidic or strongly basic aqueous media. | Solution: Quench the reaction mixture into a large volume of ice/water to rapidly dilute the acid and dissipate heat.[10] Wash the crude product thoroughly with cold water to remove residual acid. Avoid prolonged heating during recrystallization. | |
| 3. Incomplete Substitution Reaction: (For Route B) Poor nucleophilicity of the amine, steric hindrance, or incorrect pH. | Solution: For reactions of amines with nitroguanidine, buffering the solution is crucial; a pH between 11.5 and 13.0 is often optimal.[8] Consider using a more reactive guanylating agent or increasing the reaction temperature and time. | |
| Product Impurity (e.g., Discoloration, Starting Material Present) | 1. Side Reactions/Over-nitration: Uncontrolled exotherms or overly harsh nitrating conditions can lead to byproducts. | Solution: Improve temperature control. Use a slight excess of the limiting reagent rather than a large excess of the nitrating agent. Analyze crude product by TLC or LC-MS to identify byproducts and adjust conditions accordingly. |
| 2. Trapped Acid/Impurities: The crystalline structure, especially if needle-like, can trap mother liquor and acid.[12] | Solution: Recrystallize the product from a suitable solvent (e.g., hot water).[11][15] If impurities persist, consider a second recrystallization or column chromatography. Washing the filtered crystals with a small amount of ice-cold solvent can remove surface impurities. | |
| 3. Thermal Decomposition: Product may be degrading during drying. | Solution: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40–50°C) until a constant weight is achieved.[11] Avoid excessive heat. | |
| Runaway Reaction / Poor Exotherm Control | 1. Reagent Addition Rate: Adding the guanidine salt to the acid too quickly.[9] | Solution: Add reagents slowly and portion-wise, monitoring the internal reaction temperature with a thermometer. Ensure the cooling bath has sufficient capacity to absorb the heat generated. |
| 2. Inadequate Mixing: Poor stirring can create localized hot spots where decomposition can initiate. | Solution: Use a mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous and heat is dissipated efficiently. | |
| Poor Crystal Quality / Low Bulk Density | 1. Rapid Precipitation: Quenching the reaction or cooling the recrystallization solution too quickly. | Solution: For recrystallization, allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] This promotes the growth of larger, more ordered crystals. |
| 2. Intrinsic Crystal Habit: Nitroguanidine and its derivatives naturally form acicular (needle-like) crystals.[13] | Solution: Introduce a crystallization modifier like polyvinyl alcohol (PVA) in small amounts (e.g., 0.1-0.5 wt%) to the recrystallization solvent. PVA can inhibit growth on certain crystal faces, resulting in more compact, polygonal crystals with higher bulk density.[12][13] |
Visualized Workflow: Troubleshooting Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues in substituted nitroguanidine synthesis.
Caption: A decision-tree diagram for troubleshooting synthesis outcomes.
Key Experimental Protocols
The following are generalized but detailed protocols that serve as a validated starting point for synthesis. Always perform a thorough risk assessment before conducting any experiment.
Protocol 1: Synthesis of Nitroguanidine (NQ) via Dehydration of Guanidine Nitrate
This protocol is based on the well-established method of treating guanidine nitrate with concentrated sulfuric acid.[4][10]
Materials:
-
Guanidine Nitrate
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water & Ice
Procedure:
-
Preparation: In a flask equipped with a mechanical stirrer and an internal thermometer, add 500 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice/salt bath and cool the acid to below 5°C with vigorous stirring.
-
Addition: Slowly add 560 g of guanidine nitrate in small portions over 2-3 hours. CRITICAL: Maintain the internal temperature below 20°C (ideally <10°C) throughout the addition.[9][10] The mixture will become a thick, milky slurry.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature. It will slowly become a clear, homogeneous solution. This may take 15-20 hours.[10]
-
Precipitation: Prepare a large beaker containing 6 L of an ice/water mixture. With vigorous stirring, slowly pour the reaction mixture into the ice/water. A white precipitate of nitroguanidine will form immediately.
-
Isolation: Collect the crude nitroguanidine by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).
-
Purification (Recrystallization): Transfer the crude, moist product to a large flask. Add the minimum amount of boiling water required for complete dissolution (approx. 4-5 L). Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystallization.
-
Final Steps: Collect the purified needle-like crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 40-50°C to a constant weight. Expected yield: 75-90%.[10]
Protocol 2: Synthesis of N-methyl-N'-nitroguanidine (MeNQ)
This protocol is adapted from methods involving the reaction of nitroguanidine with aqueous methylamine under buffered conditions.[8]
Materials:
-
Nitroguanidine (water-moist)
-
Aqueous Methylamine Solution (40%)
-
Sulfuric Acid (e.g., 20% solution)
-
Deionized Water
Procedure:
-
Suspension: In a reaction flask, suspend 65 g (0.5 mol, assuming 80% strength water-moist) of nitroguanidine in 75 mL of water. Cool the mixture to 5°C in an ice bath.
-
Amine Addition: While maintaining the temperature at 5°C, add 59 g (0.75 mol) of 40% aqueous methylamine solution.
-
Buffering: Slowly add 24.8 g (0.1 mol) of 20% sulfuric acid to buffer the solution. The pH should be in the range of 11.5-13.0.[8]
-
Reaction: Warm the mixture to 25°C and stir for 8-10 hours at this temperature. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture back down to 5°C to precipitate the product.
-
Filtration & Washing: Collect the N-methyl-N'-nitroguanidine by vacuum filtration. Wash the filter cake with ice-cold water.
-
Purification: The product can be further purified by recrystallization from water or an alcohol/water mixture if necessary to remove inorganic impurities.[8] Dry under vacuum at a low temperature.
General Reaction Pathway
The synthesis of a generic N,N'-disubstituted nitroguanidine can be visualized as follows.
Sources
- 1. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroguanidine - Wikipedia [en.wikipedia.org]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. Nitroguanidine Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 7. polybluechem.com [polybluechem.com]
- 8. US6720451B2 - Method for producing N-methyl-Nâ²-nitroguanidine - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Nitroguanidine from guanidine nitrate dehydration - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. alpenfalke.com [alpenfalke.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. US1679752A - Finely-divided nitroguanidine and method of making same - Google Patents [patents.google.com]
troubleshooting low yield in Boc-guanidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Guanidinylation
The guanidinium moiety is a critical pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions at physiological pH.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, masking the high basicity and nucleophilicity of the guanidine group to prevent unwanted side reactions during complex molecular construction.[1][3][4] However, the synthesis of Boc-guanidines can be fraught with challenges, often leading to frustratingly low yields. This guide is designed to be your first point of reference for diagnosing and resolving these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during Boc-guanidine synthesis.
Q1: My Boc-guanidine is not dissolving in the reaction solvent. What should I do?
A1: Solubility issues are a common initial roadblock. Boc-guanidine and its precursors generally have good solubility in polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, as well as some polar protic solvents like methanol and ethanol.[5] If you are experiencing poor dissolution, consider the following:
-
Solvent Choice: Ensure you are using a recommended solvent. THF is a widely effective choice for many guanidinylation reactions.[5][6][7]
-
Co-solvents: Employing a solvent mixture can enhance solubility.
-
Gentle Heating: Warming the mixture can significantly improve solubility, but be cautious of the thermal stability of your reagents.[5]
-
Sonication: Ultrasonic agitation can help break up solid aggregates and promote dissolution.[5]
-
Reagent Purity: Impurities in your starting materials can sometimes negatively impact solubility.[5]
Q2: How can I avoid the formation of di-Boc or other over-protected guanidines?
A2: The formation of multiple Boc-protected guanidines is a common side reaction. To favor mono-protection, careful control of stoichiometry is key. Use only a slight excess (typically 1.0-1.2 equivalents) of your Boc-protecting reagent, such as di-tert-butyl dicarbonate ((Boc)₂O).[6] Slow, dropwise addition of the protecting reagent to the reaction mixture can also help. It is crucial to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction as soon as the starting amine is consumed.[6]
Q3: What is the best way to monitor the progress of my guanidinylation reaction?
A3: TLC and LC-MS are the most effective techniques for monitoring the reaction.[6] TLC provides a quick and straightforward way to visualize the consumption of your starting amine and the appearance of the product spot. LC-MS offers more definitive information, allowing you to track the masses of the starting materials, intermediates, and the desired product, as well as any potential byproducts.
In-Depth Troubleshooting Guide
When simple fixes are not enough, a more systematic approach is required. This section breaks down common low-yield scenarios and provides a logical path to a solution.
Problem 1: The reaction is sluggish or shows no conversion of the starting amine.
This is one of the most common issues and can stem from several root causes. A systematic evaluation of your reagents and conditions is the best path forward.
Caption: A step-by-step workflow for troubleshooting low yields in Boc-guanidine synthesis.
Step 1: Verify the Quality and Stoichiometry of Your Reagents
The quality of your starting materials is paramount. Even minor impurities or degradation can significantly impact your yield.
-
Amine Substrate: Confirm the purity of your amine. Water is a particularly problematic contaminant as it can hydrolyze reactive intermediates.[6] Ensure your amine is dry, for instance, by co-evaporation with an anhydrous solvent like toluene.
-
Guanidinylating Agent: The stability of the guanidinylating agent is a frequent cause of low yields.[6] Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can degrade over time. If you are using di-Boc-thiourea, it requires an activating agent to form the reactive species.[1][7][8]
-
Solvents and Bases: Always use anhydrous solvents.[6] Moisture can lead to unwanted side reactions. The base used should be of high quality and appropriate for the specific reaction.
Step 2: Optimize Your Reaction Conditions
Guanidinylation reactions can be sensitive to the conditions employed.
-
Temperature: While many reactions proceed at room temperature, some may require gentle heating to overcome activation energy barriers.[6] Conversely, excessive heat can cause decomposition of reagents or the desired product.[6]
-
Reaction Time: Incomplete conversion is often a matter of insufficient reaction time.[6] Monitor the reaction periodically and allow it to proceed until the starting amine is no longer detectable.
-
Solvent: The choice of solvent is critical for ensuring that both the amine and the guanidinylating agent are fully dissolved.[7] Tetrahydrofuran (THF) is a common and effective solvent for many Boc-guanidine syntheses.[6][7]
Step 3: Consider the Reactivity of Your Substrates
If your reagents and conditions are in order, the inherent reactivity of your molecules may be the issue.
-
Sterically Hindered or Weakly Nucleophilic Amines: Amines that are sterically bulky or have their nucleophilicity reduced by electron-withdrawing groups can be challenging to guanidinylate.[7][9] In these cases, a more reactive guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine, may be necessary.[2][9] Alternatively, more forcing reaction conditions (e.g., higher temperature, longer reaction time) may be required.
Problem 2: The reaction works, but the isolated yield is low after work-up and purification.
Low isolated yields can be due to product loss during the work-up and purification steps or the formation of difficult-to-separate byproducts.
-
Aqueous Work-up: During the work-up, ensure that the pH of the aqueous layer is appropriate to keep your product in the organic phase. A standard work-up often involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracting with an organic solvent like ethyl acetate.[6]
-
Purification: Boc-protected guanidines are often purified by flash column chromatography on silica gel.[6][10] Choosing the right solvent system for your column is crucial to achieving good separation from any unreacted starting materials or byproducts.
-
Product Stability: Consider the stability of your Boc-protected guanidine. The Boc group is labile to strong acids.[4][11] Ensure that no acidic conditions are inadvertently introduced during the work-up or purification that could lead to premature deprotection.
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common procedures in Boc-guanidine synthesis.
Protocol 1: General Procedure for Guanidinylation of a Primary Amine
This protocol describes a general method for the synthesis of an N,N'-di-Boc-protected guanidine from a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions can take anywhere from a few hours to 24 hours depending on the amine's reactivity.[3]
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.
Protocol 2: Boc Deprotection Under Acidic Conditions
This protocol outlines the removal of the Boc protecting groups to yield the final guanidine salt.
-
Dissolution: Dissolve the Boc-protected guanidine in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 50-95% solution in DCM) to the stirred solution.[11]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[11]
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[11] The resulting guanidine TFA salt can often be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold ether.[10][11]
Note on Scavengers: During Boc deprotection, a reactive tert-butyl cation is formed, which can lead to side reactions, particularly the alkylation of nucleophilic residues.[11] For sensitive substrates, the addition of a scavenger like triisopropylsilane (TIS) to the deprotection cocktail is recommended.[11]
Data Summary
The choice of guanidinylating agent can significantly impact reaction outcomes. The table below provides a comparative summary of commonly used reagents.
| Guanidinylating Agent | Typical Substrates | Reactivity | Key Advantages |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary and some secondary amines | High | Stable, crystalline solid; provides good yields.[2][9] |
| N,N'-Di-Boc-thiourea (with activator) | Primary and secondary amines | Moderate to High | Cost-effective; can be activated with reagents like TCT to avoid heavy metals.[7][8] |
| N,N'-Di-Boc-N''-triflylguanidine | Weakly nucleophilic and sterically hindered amines | Very High | Highly reactive for challenging substrates.[2][9][12] |
Visualizing the Chemistry
A clear understanding of the reaction mechanism is essential for effective troubleshooting.
Caption: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent, followed by the elimination of a leaving group.
Conclusion
Low yields in Boc-guanidine synthesis are a common but surmountable challenge. By systematically evaluating your reagents, optimizing reaction conditions, and understanding the underlying chemical principles, you can effectively troubleshoot and improve the outcomes of your experiments. This guide provides a framework for this process, empowering you to confidently synthesize these vital chemical motifs.
References
- Troubleshooting low yield in Boc-guanidine synthesis - Benchchem. (URL: )
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372. (URL: )
- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N¢-Di-Boc-Protected Guanidines. SYNLETT, 2009(20), 3368-3372. (URL: )
- Synthesis of Substituted Guanidines Using Boc - Benchchem. (URL: )
- The Dual Nature of a Workhorse: An In-depth Technical Guide to the Reactivity of the Boc-Protecting Group on Guanidine - Benchchem. (URL: )
- Synthesis of Cyclic Guanidines Using Boc-Protected Precursors: Application Notes and Protocols - Benchchem. (URL: )
- A Comparative Guide to Guanidinylating Agents: Boc-Guanidine and Its Altern
- Boc-guanidine deprotection side reactions and how to avoid them - Benchchem. (URL: )
- Understanding the Synthesis and Properties of N,N'-Bis(tert-butoxycarbonyl)guanidine. (URL: )
- Improving the solubility of Boc-guanidine for reaction setup - Benchchem. (URL: )
-
Linder, M. R., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54589. (URL: [Link])
- Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds - Benchchem. (URL: )
- An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine - Benchchem. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Guanidine Compounds Using Amberlite® Resins
Welcome to the technical support center for the purification of guanidine and guanidinium-containing compounds using Amberlite® ion exchange resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your purification workflows and resolve common issues with confidence.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the purification of guanidine compounds with Amberlite® resins.
Q1: Which type of Amberlite® resin is best for purifying my guanidine compound?
A1: The best choice of resin depends on the properties of your guanidine compound and the impurities you need to remove. Guanidine and its derivatives are strong bases (pKa typically >12), meaning they will be protonated and carry a positive charge (as the guanidinium ion) in most aqueous solutions (pH < 12). Therefore, a cation exchange resin is the appropriate choice.
You have two main options within the Amberlite® portfolio:
-
Strong Acid Cation (SAC) Exchangers (e.g., AmberLite™ HPR, AmberLite™ IRN series): These resins have strongly acidic functional groups (sulfonic acid) and are ionized over a wide pH range (0-14).[1] They are excellent for binding strongly basic compounds like guanidinium and are less affected by the pH of your sample.[1]
-
Weak Acid Cation (WAC) Exchangers (e.g., AmberLite™ IRC series): These resins have carboxylic acid functional groups and are typically used for less basic compounds. They are generally not recommended for guanidine purification due to the very high basicity of the guanidinium group.
For most applications involving guanidine compounds, a strong acid cation exchange resin is the most robust and reliable choice.
Q2: At what pH should I load my guanidine sample onto the column?
A2: To ensure strong binding, you should load your sample at a pH where your guanidine compound is positively charged. Given the high pKa of guanidine, it will be protonated over a very broad pH range. A loading pH between 4.0 and 8.0 is generally a safe and effective range. It is crucial to ensure the pH of your sample is adjusted to match the pH of your equilibration buffer to prevent any sudden changes that could affect binding.[2]
Q3: How do I elute my purified guanidine compound from the resin?
A3: Elution is achieved by disrupting the electrostatic interaction between the positively charged guanidinium ion and the negatively charged functional groups of the resin. This can be done in two primary ways:
-
Increasing the ionic strength: By introducing a high concentration of a competing cation (e.g., Na⁺ from NaCl or H⁺ from an acid), you can displace the bound guanidinium. This is the most common method.
-
Increasing the pH: By raising the pH to be close to or above the pKa of the guanidinium group (pH > 12), the guanidinium ion will be deprotonated, lose its positive charge, and no longer bind to the resin. However, working with highly basic solutions can be challenging and may not be suitable for all compounds or downstream applications.
A step or gradient elution with an acidic or high-salt buffer is typically the most effective and controllable method.
Q4: Can I regenerate and reuse my Amberlite® resin after guanidine purification?
A4: Yes, Amberlite® resins are designed for multiple cycles of use. Regeneration involves stripping the bound guanidinium and any other remaining cations from the resin and returning the functional groups to their active form. For a strong acid cation exchanger, this is typically done by washing with a strong acid, followed by a rinse to remove excess acid, and then re-equilibration with the starting buffer.
Experimental Protocols and Workflows
Core Principles of Guanidine Purification by Cation Exchange
The purification process relies on the strong positive charge of the guanidinium ion. The workflow involves four main stages: Equilibration, Loading, Washing, and Elution.
Sources
Technical Support Center: Synthesis of N-Phthaloyl-guanidines
Welcome to the technical support center for the synthesis and yield optimization of N-phthaloyl-guanidines. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable intermediates. Our guidance is grounded in established chemical principles and validated experimental protocols to ensure scientific integrity and reproducibility.
Introduction to N-Phthaloyl-guanidine Synthesis
N-Phthaloyl-guanidines serve as key intermediates in the synthesis of more complex substituted guanidines, a motif prevalent in many biologically active compounds. The phthaloyl group offers a stable protecting group that can be removed under specific conditions, allowing for the sequential introduction of diverse substituents. A prevalent and efficient method for their synthesis is a one-pot reaction involving N-chlorophthalimide, an isocyanide, and an amine.[1] However, as with any multi-component reaction, challenges can arise that may impact the yield and purity of the desired product. This guide will walk you through common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of N-phthaloyl-guanidines in the one-pot synthesis?
A1: The reaction proceeds through a stepwise mechanism. Initially, N-chlorophthalimide reacts with the isocyanide to form a highly reactive imidoyl chloride intermediate. This intermediate is then attacked by a nucleophilic amine to generate the N-phthaloyl-guanidine product.[1]
Q2: I am observing a significant amount of an isoindolinone byproduct. What is the cause and how can I minimize it?
A2: The formation of an isoindolinone byproduct can occur, particularly when using non-polar solvents. Acetonitrile has been identified as the optimal solvent to favor the formation of the desired N-phthaloyl-guanidine.[1]
Q3: Can I use aliphatic amines in this reaction? I've heard they can cause issues.
A3: Yes, aliphatic amines can be used, but they can lead to an unexpected ring-opening of the phthalimide group, especially upon heating. This side reaction can be mitigated by carefully controlling the reaction temperature and stoichiometry.[1]
Q4: How does the electronic nature of the isocyanide and amine affect the reaction yield?
A4: The electronic properties of both the isocyanide and the amine play a crucial role. Generally, guanidines derived from aliphatic and benzyl isocyanides tend to give higher yields. Aromatic isocyanides, particularly those with electron-withdrawing groups, may result in lower yields. Similarly, more nucleophilic aliphatic and aralkyl amines generally provide better yields compared to less nucleophilic anilines.[1]
Q5: What are the recommended methods for deprotecting the N-phthaloyl group?
A5: The phthaloyl group can be effectively removed using hydrazine hydrate or methylhydrazine under mild conditions to yield the free guanidine.[1] Alternatively, a two-stage, one-flask method using sodium borohydride followed by acetic acid offers a near-neutral deprotection strategy that can prevent racemization in chiral molecules.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues that lead to low yields or impure products in N-phthaloyl-guanidine synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Degraded Reagents | Verify Reagent Quality: Ensure the purity and dryness of all starting materials. N-chlorophthalimide can be sensitive to moisture. Isocyanides can have a limited shelf life and should be checked for purity. Use freshly distilled and anhydrous solvents. |
| Sub-optimal Reaction Conditions | Optimize Temperature and Time: The initial formation of the imidoyl chloride intermediate is typically rapid at 0°C. Subsequent addition of the amine is often carried out at room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Incorrect Stoichiometry | Check Reagent Ratios: Carefully control the stoichiometry of the reactants. A slight excess of the isocyanide and amine relative to N-chlorophthalimide is often beneficial. |
| Low Nucleophilicity of the Amine | Increase Reaction Temperature or Time: For weakly nucleophilic amines, gentle heating may be required to drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures. |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Phthalimide Ring-Opening | Use Appropriate Amine and Control Temperature: This is more prevalent with aliphatic amines. If possible, consider using an alternative amine. If the aliphatic amine is necessary, maintain a lower reaction temperature and carefully monitor the reaction progress to avoid prolonged heating. |
| Formation of Isoindolinone | Solvent Selection: As mentioned in the FAQs, use acetonitrile as the solvent to minimize the formation of this byproduct. |
| Hydrolysis of Intermediates or Product | Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the imidoyl chloride intermediate or the final product. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Product is an Oil or Sticky Solid | Salt Formation: For basic N-phthaloyl-guanidines, conversion to a hydrochloride salt can facilitate isolation and handling by inducing crystallization. |
| Strong/Irreversible Binding to Silica Gel | Alternative Stationary Phases: If the product shows strong affinity for silica gel, consider using neutral alumina for column chromatography. Additionally, performing two TLCs with different solvent systems (e.g., silica gel with hexane:EtOAc and toluene:MeCN) can help in identifying suitable purification conditions.[2] |
| Decomposition on Silica Gel | Avoid Protic Solvents: Do not use methanol or ethanol in the mobile phase during silica gel chromatography, as this can lead to the opening of the phthalimide ring.[2] |
| Co-elution with Impurities | Optimize Chromatography Conditions: Experiment with different solvent gradients and compositions to achieve better separation. Flash column chromatography can provide higher resolution. |
Experimental Protocols
General One-Pot Synthesis of N-Phthaloyl-guanidines
This protocol is adapted from the work of Demjén et al. (2018).[1]
-
To a cooled (0°C) suspension of N-chlorophthalimide (1.0 mmol) in anhydrous acetonitrile (2.0 mL), add the isocyanide (1.1 equiv.).
-
Stir the mixture at 0°C for 15 minutes.
-
Add triethylamine (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup and purification procedures (e.g., extraction and column chromatography).
Deprotection of N-Phthaloyl-guanidines
-
Dissolve the N-phthaloyl-guanidine in a suitable solvent (e.g., acetonitrile).
-
Add methylhydrazine (1.5 equiv.).
-
Stir the mixture at 40°C for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, perform an appropriate workup to isolate the deprotected guanidine.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Scheme for N-Phthaloyl-guanidine Synthesis
Caption: The general reaction pathway for the synthesis of N-phthaloyl-guanidines.
References
-
Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2014-2023. [Link]
-
Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
Sources
Technical Support Center: Guanidinylation of Sterically Hindered Amines
Welcome to the Technical Support Center for guanidinylation reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a guanidinyl moiety to sterically hindered amines. In this resource, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you might encounter in the lab, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Guanidine
"I am attempting to guanidinylate a sterically hindered secondary amine, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?"
Low yields in the guanidinylation of sterically hindered amines are a frequent challenge, primarily stemming from the reduced nucleophilicity of the amine and steric clashes that impede the approach to the guanidinylating agent.[1]
Potential Causes and Solutions:
-
Insufficient Reactivity of the Guanidinylating Agent: Standard reagents may not be electrophilic enough to react with a hindered amine.
-
Solution: Employ a more powerful guanidinylating agent. Reagents like N,N'-Di-Boc-N''-triflylguanidine are highly effective for hindered amines due to the electron-withdrawing triflyl group, which increases the electrophilicity of the guanidinyl carbon.[2]
-
-
Steric Hindrance: The bulky substituents on your amine may be physically blocking the reaction site.
-
Solution 1: Optimize reaction conditions by increasing the temperature or extending the reaction time. However, be mindful that prolonged heating can lead to decomposition.[3]
-
Solution 2: The choice of base is critical. While a strong, non-nucleophilic base is needed to deprotonate the amine or activate the reagent, a sterically bulky base can sometimes exacerbate hindrance.[4] Experiment with different bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a potassium base like KOtBu, which can be more effective than tertiary amines in certain cases.[5]
-
-
Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Solution: Screen a variety of anhydrous solvents. While aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common, for particularly challenging reactions, more polar solvents like dimethylformamide (DMF) might be necessary to improve solubility and reaction rates.[3]
-
-
Reagent Quality: Degradation of the guanidinylating agent or impurities in the amine or solvent can significantly impact the reaction.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. It is good practice to use freshly opened or properly stored reagents.[3]
-
Issue 2: Identification of Unexpected Byproducts in Mass Spectrometry
"My LC-MS analysis shows a major peak corresponding to a mass that is double what I expect for my monosubstituted guanidine. What is this byproduct and how can I prevent its formation?"
This observation strongly suggests the formation of an N,N'-disubstituted guanidine , where the guanidinylating agent has reacted with two molecules of your amine.
Mechanism of N,N'-Disubstituted Guanidine Formation:
This side reaction is more prevalent when using highly reactive guanidinylating agents or when there is a localized excess of the amine. The initially formed monosubstituted guanidine can, under certain conditions, act as a nucleophile and react with another activated guanidinylating agent molecule or a related intermediate.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the guanidinylating reagent relative to the amine.
-
Slow Addition: Add the amine to the solution of the guanidinylating agent slowly and at a controlled temperature (e.g., 0 °C). This helps to maintain a low concentration of the amine and minimizes the chance of a second addition.
-
Choice of Reagent: Some guanidinylating reagents are more prone to this side reaction than others. If the problem persists, consider a reagent with a better-defined reactivity profile for monosubstitution.
Issue 3: Formation of a Cyclic Product
"My starting amine contains another nucleophilic functional group (e.g., a hydroxyl or another amine). Instead of the expected guanidine, I have isolated a cyclic product. What happened?"
This is a classic case of an intramolecular cyclization reaction. The guanidinylation occurs as intended, but the newly installed guanidine, or an intermediate in the process, then reacts with the internal nucleophile to form a heterocyclic system.[6]
Causality and Prevention:
-
Mechanism: Once the primary amine is guanidinylated, the molecule can adopt a conformation that brings the internal nucleophile into proximity with the electrophilic carbon of the guanidine or an activated intermediate. The subsequent intramolecular attack is often kinetically favored over an intermolecular reaction, especially if it leads to the formation of a stable 5- or 6-membered ring.[6]
-
Protective Group Strategy: The most effective way to prevent intramolecular cyclization is to protect the secondary nucleophilic group before the guanidinylation step. The choice of protecting group will depend on its compatibility with the guanidinylation conditions and the ease of its subsequent removal.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the cyclization pathway by reducing the rate of the intramolecular reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best guanidinylating reagents for sterically hindered amines?
For sterically hindered amines, highly electrophilic reagents are generally required. Here is a comparison of commonly used reagents:
| Guanidinylating Reagent | Key Features | Considerations |
| N,N'-Di-Boc-N''-triflylguanidine | Highly reactive due to the triflyl leaving group. Effective for a wide range of hindered and weakly nucleophilic amines.[2] | Can be sensitive to moisture. The triflic acid generated can require careful neutralization during workup. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commonly used as a peptide coupling reagent, but can be a potent guanidinylating agent, especially for aliphatic amines.[4] | Can lead to guanidinylation as an unwanted side reaction in peptide synthesis.[2] Reaction conditions can be tuned to favor or suppress this reactivity.[4][5] |
| N,N'-Bis(allyloxycarbonyl)-S-methylisothiourea | A milder reagent that can be effective for some hindered systems. | May require activation with a thiophilic agent (e.g., a mercury or silver salt), which can be environmentally undesirable.[7] |
Q2: How does the choice of base influence the guanidinylation of hindered amines?
The base plays a crucial role in activating the amine and/or the guanidinylating reagent. For hindered amines, a strong, non-nucleophilic base is typically required.
-
Triethylamine (TEA) vs. Diisopropylethylamine (DIPEA): While both are common choices, the more hindered DIPEA can sometimes help to suppress side reactions by minimizing its own competing nucleophilic attack on the guanidinylating agent.[8]
-
Stronger Bases (DBU, KOtBu): For particularly unreactive amines, stronger bases like DBU or potassium tert-butoxide can be more effective in promoting the reaction.[5] However, their high basicity can also promote side reactions like elimination if your substrate is susceptible.
Q3: Can the solvent have a significant impact on side reactions?
Yes, the solvent can influence both the reaction rate and the product distribution.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents can accelerate the reaction by stabilizing charged intermediates. However, they can also promote side reactions and may be difficult to remove during workup.
-
Less Polar Solvents (DCM, THF): These are often good starting points. They are less likely to participate in side reactions but may result in slower reaction rates for challenging substrates. It is crucial to use anhydrous solvents to prevent hydrolysis of the guanidinylating reagent.[3]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Guanidinylation of a Hindered Amine using N,N'-Di-Boc-N''-triflylguanidine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Guanidinylating Reagent: To this solution, add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired protected guanidine.
Diagrams
Caption: Troubleshooting workflow for low guanidinylation yields.
Caption: Competing reaction pathways in guanidinylation.
References
- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90(7), 2636–2643. [Link]
-
Kayser, V., et al. (2015). Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. Marine Drugs, 13(11), 6936–6949. [Link]
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed. [Link]
-
Gutiérrez-Bonet, À., et al. (2019). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 24(18), 3349. [Link]
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]
-
Gotor, V., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3527–3565. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]
-
Funk, M. A., & Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54502. [Link]
-
Laranjo, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50694–50701. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability | MDPI [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Heavy Metal Reagents in Guanidine Synthesis
Welcome to the technical support center for the synthesis of guanidines with a focus on avoiding heavy metal reagents. This resource is designed for researchers, scientists, and drug development professionals who are seeking robust, reliable, and environmentally conscious methods for constructing the guanidinium functional group. The guanidine moiety is a cornerstone in medicinal chemistry and materials science, yet its synthesis has traditionally been fraught with challenges, including the use of toxic heavy metal reagents.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of modern, heavy metal-free guanidine synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the move away from heavy metal-dependent guanidylation methods.
Q1: Why is it crucial to avoid heavy metal reagents in guanidine synthesis?
A: Historically, reagents like mercury salts (e.g., HgCl₂) were widely used to activate thioureas for conversion into guanidines.[1][3] However, these heavy metals are highly toxic and pose significant environmental and health risks.[4] Regulatory scrutiny and a growing emphasis on green chemistry have driven the development of safer alternatives. Eliminating heavy metals simplifies waste disposal, reduces process hazards, and is essential for the synthesis of compounds intended for pharmaceutical applications where metal contamination is strictly controlled. A new method utilizing iodine as a mild and inexpensive coupling reagent has been developed for synthesizing deoxynucleic guanidine (DNG) oligonucleotides, eliminating the need for toxic mercury salts.[4]
Q2: What are the most common heavy metal-free strategies for guanidine synthesis?
A: The most prevalent modern approaches can be categorized as follows:
-
Carbodiimide-Mediated Guanylation: This is a highly versatile and atom-economical method involving the addition of an amine to a carbodiimide.[1][5]
-
Guanylation with Cyanamides: Cyanamide itself or its derivatives can serve as direct guanylating agents, often facilitated by a catalyst.[6]
-
Use of Pre-activated Guanylating Agents: A variety of stable, non-metallic reagents have been developed to transfer the guanidinyl group. These include pyrazole-1-carboxamidines and triflylguanidines.[1][7][8]
-
Phosphonium and Uronium Salt-Based Methods: While primarily known as peptide coupling reagents, some can be repurposed for guanylation, particularly of less nucleophilic amines.[9][10]
Q3: I am experiencing low yields in my carbodiimide-mediated guanylation. What are the likely causes?
A: Low yields in this reaction are often traced back to a few key factors:
-
Carbodiimide Reactivity: The electrophilicity of the carbodiimide is critical. Electron-withdrawing groups on the carbodiimide increase its reactivity.
-
Amine Nucleophilicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react sluggishly.[5]
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly impact the reaction rate and equilibrium.
-
Carbodiimide Stability: Carbodiimides can be susceptible to hydrolysis or oligomerization, especially under harsh conditions.
Q4: My purification is proving difficult, with byproducts that are hard to separate. What are common byproducts and how can I minimize them?
A: A frequent byproduct in guanidine synthesis is the corresponding urea, formed from the reaction of the amine with any isocyanate impurities or from the breakdown of intermediates. Over-guanidinylation of primary amines is also a possibility. To minimize these:
-
Control Stoichiometry: Use a precise stoichiometry of your amine and guanylating agent. A slight excess of the amine can sometimes be beneficial.
-
Protecting Groups: Employing protecting groups on the guanidine nitrogen atoms during the synthesis can prevent side reactions and simplify purification.[11][12][13] The Boc (tert-butoxycarbonyl) group is a common choice.[1]
-
Purification Strategy: Guanidines are basic, which can be exploited for purification. Acid-base extraction is a powerful technique. Alternatively, converting the guanidine to a salt (e.g., with oxalic acid) can facilitate purification by precipitation.[10]
II. Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for specific experimental challenges.
Scenario 1: Incomplete Conversion in Carbodiimide-Mediated Guanylation of a Weakly Nucleophilic Amine
Problem: You are attempting to guanylate an electron-poor aniline with N,N'-diisopropylcarbodiimide (DIC), and after 24 hours at room temperature, you observe only 30% conversion by LC-MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete guanylation.
Scenario 2: Formation of an Inseparable Urea Byproduct
Problem: Your desired guanidine product co-elutes with a significant amount of a urea byproduct during column chromatography.
Troubleshooting and Purification Strategy:
-
Confirm Byproduct Identity: Use mass spectrometry to confirm the byproduct is the expected urea.
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Moisture can lead to the hydrolysis of intermediates to form ureas.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can prevent side reactions with atmospheric CO₂ that can lead to carbamate and urea formation.
-
-
Alternative Purification Protocol: Acid-Base Extraction
-
Step 1: Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic guanidine will be protonated and move into the aqueous layer, while the neutral urea byproduct will remain in the organic layer.
-
Step 3: Separation: Separate the aqueous and organic layers.
-
Step 4: Basification and Extraction: Basify the aqueous layer with a base like NaOH to deprotonate the guanidinium salt. Extract the free guanidine back into an organic solvent.
-
Step 5: Final Workup: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified guanidine.
-
Caption: Acid-base extraction workflow for purification.
III. Detailed Experimental Protocols
These protocols provide step-by-step guidance for common heavy metal-free guanidylation methods.
Protocol 1: Scandium(III) Triflate Catalyzed Guanylation of an Amine with Cyanamide in Water
This method is particularly useful for water-soluble substrates like peptides and avoids the need for pre-activated reagents.[6]
Materials:
-
Amine (1.0 mmol)
-
Cyanamide (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Deionized water (2.0 mL)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add the amine (1.0 mmol) and deionized water (2.0 mL).
-
Add cyanamide (1.2 mmol) to the solution.
-
Add scandium(III) triflate (0.1 mmol).
-
Seal the tube tightly.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Purify the product as appropriate for the substrate, which may involve extraction or chromatography.
Protocol 2: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This is a reliable method using a commercially available, stable guanylating agent that reacts under mild conditions.[14]
Materials:
-
Amine (1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)
-
Base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol)
Procedure:
-
Dissolve the amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.
IV. Data Summary and Reagent Comparison
Choosing the right guanylation strategy depends on the specific substrate and desired outcome. The following table provides a comparative overview of common heavy metal-free approaches.
| Method | Common Reagents | Typical Conditions | Advantages | Disadvantages |
| Carbodiimide-Mediated | DIC, EDC | Room temp to reflux; optional catalyst (e.g., Sc(OTf)₃) | Atom-economical; wide substrate scope | Can be slow with weak nucleophiles; potential for urea byproducts |
| Cyanamide-Based | Cyanamide, substituted cyanamides | 100 °C in water with Sc(OTf)₃; or other Lewis acids | Direct; good for hydrophilic substrates | Can require elevated temperatures; cyanamide is toxic |
| Pyrazole-Carboxamidine | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Room temp; base-mediated | Mild conditions; stable reagent; good yields | Reagent can be expensive; produces stoichiometric byproducts |
| Triflylguanidines | N,N'-Di-Boc-N''-triflylguanidine | Room temp | Highly reactive; effective for unreactive amines | Reagent preparation required; triflyl group removal needed |
V. Conclusion
The transition away from heavy metal reagents in guanidine synthesis is a significant advancement in organic chemistry, aligning with the principles of safety and sustainability. By understanding the mechanisms and potential pitfalls of modern, metal-free methods, researchers can effectively troubleshoot their experiments and develop robust synthetic routes. The strategies outlined in this guide—from carbodiimide-mediated reactions to the use of advanced guanylating agents—provide a powerful toolkit for the efficient and clean synthesis of this vital functional group.
References
-
Feierberg, I., et al. (2001). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 66(18), 6037-6043. Available at: [Link]
-
Kumar, S., Singh, U., & Singh, L. (2007). A Review in the Synthesis of Guanidines Derivatives. Oriental Journal of Chemistry, 23(2). Available at: [Link]
-
Gómez-Benítez, V., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(8), 2694-2732. Available at: [Link]
-
Grubbs, J. B., et al. (2019). Mercury-Free Automated Synthesis of Guanidinium Backbone Oligonucleotides. ACS Chemical Biology, 15(1), 125-131. Available at: [Link]
-
Feierberg, I., et al. (2001). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 66(18), 6037-6043. Available at: [Link]
-
Feierberg, I., et al. (2001). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. Request PDF. Available at: [Link]
-
Linton, B. R., et al. (2001). Synthesis of Guanidines in Solution. Request PDF. Available at: [Link]
-
Zhang, W. X., et al. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254-265. Available at: [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. Google Patents. US6072075A.
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. Available at: [Link]
-
van der Heijden, M. S., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3623-3633. Available at: [Link]
-
Goodman, M., & Zapf, C. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Request PDF. Available at: [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. Available at: [Link]
-
Romo, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54400. Available at: [Link]
- Dow Chemical Co. (2007). Method for removal of guanidine compound from aqueous media. Google Patents. US20070161821A1.
-
Zhang, W. X., et al. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. PubMed. Available at: [Link]
-
Zhang, W. X., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(10), 1838-1847. Available at: [Link]
-
Martínez-Sotelo, N. L., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6563. Available at: [Link]
-
J-Stage. (n.d.). Guanidine Chemistry. Available at: [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent Developments in Guanylating Agents. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. International Journal of Organic Chemistry, 2(3), 256-260. Available at: [Link]
-
Bhattacharjee, J., et al. (2016). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. ResearchGate. Available at: [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. Google Patents. EP0983232B1.
-
Zhang, W. X., et al. (2015). ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Request PDF. Available at: [Link]
-
Carpino, L. A., et al. (2002). The uronium/guanidinium Peptide coupling reagents: finally the true uronium salts. PubMed. Available at: [Link]
-
Zhang, W. X., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Scilit. Available at: [Link]
-
Coles, M. P. (2021). Guanidinates as Alternative Ligands for Organometallic Complexes. Inorganics, 9(11), 83. Available at: [Link]
-
Grubbs, J. B., et al. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e113. Available at: [Link]
-
Flörke, S., et al. (2023). Understanding structure–activity relationships: iron(II) complexes of “Legacy Guanidines” as catalysts for the synthesis of polylactide. Dalton Transactions, 52(40), 14383-14393. Available at: [Link]
-
Ishikawa, T. (2004). Guanidine chemistry. Chemical & Pharmaceutical Bulletin, 52(4), 383-394. Available at: [Link]
-
Zhang, W. X., et al. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. OUCI. Available at: [Link]
-
Zhang, W. X., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Semantic Scholar. Available at: [Link]
-
Berlinck, R. G. S., et al. (2012). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 29(12), 1382-1406. Available at: [Link]
-
Pál, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8969. Available at: [Link]
- American Cyanamid Co. (1950). Preparation of guanidine salts. Google Patents. US2524054A.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Mercury-Free Automated Synthesis of Guanidinium Backbone Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Guanidine Condensation Reactions
Welcome to the technical support center for the synthesis and optimization of guanidine condensation reactions. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of guanidine chemistry. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the common initial queries and challenges encountered during the synthesis of guanidines.
Question 1: My guanidine condensation reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
Low reactivity in guanidine condensations can often be traced back to a few key parameters. A systematic evaluation is crucial for efficient troubleshooting.[1]
-
Reagent Quality: Ensure the purity and dryness of your amine substrate and guanidinylating agent.[1] The presence of moisture can lead to hydrolysis of reactive intermediates, particularly when using reagents like Boc-anhydride.[1] It is also critical to verify the integrity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine), as degradation can significantly lower yields.[1]
-
Solvent Choice: The solubility of both the amine and the guanidinylating agent is paramount.[1] Tetrahydrofuran (THF) is a common choice, but for reactions requiring elevated temperatures, a more inert solvent like chlorobenzene may be necessary to prevent side reactions such as THF polymerization, especially when using reactive electrophiles like methyl triflate.[2]
-
Temperature: Many guanidinylation reactions are sensitive to temperature. If the reaction is slow at room temperature, gentle heating can be beneficial. However, excessive heat can cause decomposition of reagents or the desired product.[1] Monitoring the reaction at various temperatures is recommended to find the optimal balance.
-
Reaction Time: It is essential to monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Insufficient reaction time will lead to incomplete conversion, while extended periods may promote the formation of byproducts.[1]
Question 2: I am observing significant byproduct formation in my reaction. What are the most common side reactions and how can I mitigate them?
Byproduct formation is a frequent challenge. Understanding the potential side reactions is the first step toward minimizing them.
-
Over-guanidinylation: For primary amines or guanidines with multiple nitrogen atoms, the formation of di- or even tri-protected products is a common issue.[1] To address this, carefully control the stoichiometry of your protecting agent, typically using 1.0 to 1.2 equivalents.[1]
-
Intramolecular Cyclization: Substrates containing other reactive functional groups can undergo intramolecular cyclization, competing with the desired intermolecular condensation.[1] Careful selection of protecting groups for these other functionalities is crucial.
-
Decomposition of Reagents or Products: As mentioned, excessive heat can lead to decomposition. It's also important to consider the stability of your reagents and products under the reaction and work-up conditions. For example, some protecting groups are labile to acidic or basic conditions.[3][4]
Question 3: What are the best practices for the work-up and purification of guanidines?
The basic nature of guanidines can present challenges during purification.
-
Aqueous Work-up: Emulsion formation is a common problem during aqueous work-up, which can lead to product loss.[1] The addition of brine (saturated NaCl solution) can help to break up these emulsions.[1]
-
Purification Method: Flash column chromatography is often necessary to separate the desired guanidine from unreacted starting materials and byproducts.[1] Careful selection of the solvent system is critical for achieving good separation. Due to their basicity, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking on silica gel.
-
Salt Formation: Guanidines are strong bases and readily form salts.[5][6] This property can be exploited for purification through crystallization of the guanidinium salt.[5][7]
Section 2: Troubleshooting Guides - A Deeper Dive
This section provides more detailed, scenario-based troubleshooting advice.
Guide 1: Low Yield in Boc-Protected Guanidine Synthesis
Low yields in the synthesis of Boc-protected guanidines are a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.[1]
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low yields in Boc-guanidine synthesis.
Guide 2: Challenges in Guanidine Condensation with Bis-Electrophiles
Reactions of guanidines with bis-electrophiles can lead to the formation of complex heterocyclic structures.[2] Optimizing these reactions requires careful consideration of several factors.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Chlorobenzene is often optimal for reactions requiring high temperatures. | It is inert and can be safely heated to 95-100 °C.[2] |
| Guanidine Form | The use of guanidine hydrochloride salts can be essential for successful cyclocondensation. | The free amine may not yield the desired product.[2] |
| Reaction Conditions | Microwave heating can significantly accelerate these reactions. | For example, heating to 160 °C in trifluoroethanol can lead to smooth reactions.[2] |
| Additives | Ammonium acetate or ammonium chloride can be beneficial in aminolysis steps. | These additives can facilitate the reaction.[2] |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Boc-Guanidinylation using Di-Boc-Thiourea and Cyanuric Chloride
This protocol is adapted from a method for the activation of di-Boc-thiourea.[1]
-
Activation of Di-Boc-thiourea:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di-Boc-thiourea (1.0 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add cyanuric chloride (TCT) (0.33 equiv.) to the solution and stir the mixture at 0 °C for 30 minutes.
-
-
Guanidinylation Reaction:
-
To the activated mixture, add the amine substrate (1.2 equiv.), N-methylmorpholine (NMM) (2.0 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Monitoring Reaction Progress by TLC
Analytical monitoring is crucial for optimizing reaction time and identifying potential issues.[1]
-
Sample Preparation:
-
At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate.
-
-
Eluent Selection:
-
Choose a solvent system that provides good separation of your starting materials, product, and any major byproducts. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
-
Development and Visualization:
-
Develop the TLC plate in a chamber saturated with the chosen eluent.
-
Visualize the spots using a UV lamp and/or a suitable staining agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines).
-
-
Interpretation:
-
The disappearance of the starting material spot(s) and the appearance of the product spot indicate the progress of the reaction. The presence of multiple new spots may suggest the formation of byproducts.
-
Section 4: Advanced Concepts and Mechanistic Insights
A deeper understanding of the underlying chemistry can aid in more rational experimental design.
The Role of Protecting Groups in Guanidine Synthesis
The high basicity and nucleophilicity of the guanidine functional group often necessitate the use of protecting groups to avoid side reactions.[3][8]
Common Protecting Groups for Guanidines:
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Widely used, but can lead to over-protection.[1] |
| p-Toluenesulfonyl | Tos | Strong acid or reducing conditions (Na/liquid NH3) | Very stable, but harsh deprotection conditions.[3] |
| Nitrobenzyloxycarbonyl | NPys | Unstable under acidic conditions | Easily removed.[3] |
| Trifluoroacetyl | Tfa | Mild basic conditions | Orthogonal to Boc and Cbz strategies.[4] |
Protecting Group Strategy Workflow:
Caption: A logical workflow for selecting a protecting group strategy in guanidine synthesis.
Section 5: Analytical Methods for Guanidine Compounds
Accurate analysis is key to both monitoring reactions and characterizing final products.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for both quantitative and qualitative analysis of guanidine derivatives.[9][10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be particularly effective for retaining these polar compounds.[9] Ion chromatography is another valuable technique for the analysis of guanidine compounds in aqueous samples.[12]
-
Spectroscopic Methods: Infrared (IR) spectroscopy can be used to identify the characteristic vibrations of the guanidine functional group.[13]
-
Titration: For quantitative analysis of guanidine salts, acid-base titration can be a straightforward method.[13]
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Troubleshooting low yield in Boc-guanidine synthesis. (n.d.). Benchchem.
- Preparation of guanidine salts. (n.d.). Google Patents.
- Bartoli, S., Jensen, K. B., & Kilburn, J. D. (n.d.). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.The Journal of Organic Chemistry. ACS Publications.
- Guanidine salt. (n.d.). LookChem.
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PMC. NIH.
- Preparation of guanidine salts. (n.d.). Google Patents.
- Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. (n.d.). Google Patents.
- Guanidine hydrochloride synthesis. (n.d.). ChemicalBook.
- A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. (n.d.). RSC Publishing.
- Synthesis of guanidines. (n.d.). Organic Chemistry Portal.
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). NIH.
- What are the analytical methods for detecting Guanidine Carbonate? (2025). Blog.
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC. PubMed Central.
- Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes. (n.d.). Chemical Communications. RSC Publishing.
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). DTIC.
- Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. (2025). ACS Publications.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). PMC.
- Method for crystallizing guanidinium salts. (n.d.). Google Patents.
- A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. (2016). PubMed.
- HPLC Methods for analysis of Guanidine. (n.d.). HELIX Chromatography.
- 68 questions with answers in GUANIDINES | Science topic. (n.d.). ResearchGate.
- Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing.
-
Dodonov, V. A., Xiao, L., Kushnerova, O. A., Baranov, E. V., Zhao, Y., Yang, X.-J., & Fedushkin, I. L. (2020). Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes. Chemical Communications, 56(54), 7475–7478. [Link]
- Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes. (2020). PubMed.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. ACS Publications.
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PMC.
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). JoVE.
- How to Run guanidine hydrochloride sample in SDS gel ? (2018). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2524054A - Preparation of guanidine salts - Google Patents [patents.google.com]
- 6. Guanidine salt | lookchem [lookchem.com]
- 7. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 8. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. helixchrom.com [helixchrom.com]
- 12. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnsparrowchemical.com [jnsparrowchemical.com]
strategies to prevent over-protection in Boc-guanidine synthesis
<Technical Support Center: Boc-Guanidine Synthesis >
Strategies to Prevent Over-Protection and Other Common Side Reactions
Introduction
Welcome to the Technical Support Center for Boc-Guanidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc-protected guanidinylating reagents. The guanidinium group, most notably found in the amino acid arginine, is a critical functional group in many biologically active molecules due to its ability to participate in hydrogen bonding and electrostatic interactions at physiological pH.[1] However, its high basicity and nucleophilicity present significant synthetic challenges, necessitating the use of protecting groups.[1]
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for guanidines, effectively tempering its reactivity and making it compatible with various reaction conditions.[1][2] While invaluable, the use of Boc-guanidine is not without its complexities. A common and significant challenge is over-protection , where multiple Boc groups are unintentionally added to the guanidine moiety or other nucleophilic sites. This, along with other side reactions, can lead to complex product mixtures, reduced yields, and purification difficulties.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your Boc-guanidine synthesis workflows. We will delve into the mechanistic basis of these side reactions and provide actionable strategies to prevent them, ensuring the integrity and efficiency of your synthetic routes.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis and use of Boc-protected guanidines.
Issue 1: My reaction resulted in a mixture of mono-, di-, and tri-Boc protected guanidines. How can I selectively synthesize the desired protected species?
Likely Cause: This is a classic case of over-protection (or under-protection) stemming from improper control over reaction stoichiometry and conditions. The different nitrogen atoms of the guanidine group have varying nucleophilicity, which can be influenced by the reaction environment.
Solutions:
-
Stoichiometric Control: Carefully control the molar equivalents of your Boc-protection reagent (e.g., Boc anhydride, Boc-ON). For mono-Boc protection, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the Boc reagent relative to the guanidine can favor the desired product. Conversely, for di-Boc protection, a controlled excess (e.g., 2.2 equivalents) is typically required.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of reaction and lead to less selective protection.
-
Slow Addition: Add the Boc-protection reagent dropwise or in portions over an extended period. This helps to maintain a low concentration of the reagent in the reaction mixture, favoring the more reactive sites and reducing the likelihood of over-protection.
-
Choice of Base: The choice and amount of base can significantly influence the outcome. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. The amount of base should be carefully optimized to deprotonate the guanidinium salt without excessively increasing the nucleophilicity of the guanidine nitrogens.
Issue 2: During the guanidinylation of a primary amine with a Boc-protected guanidinylating reagent, I observe significant amounts of a side product where the starting amine is di-guanidinylated.
Likely Cause: This side reaction can occur if the newly formed Boc-guanidine product is more nucleophilic than the starting amine or if the reaction conditions are too harsh.
Solutions:
-
Reagent Selection: Consider using a less reactive guanidinylating reagent. For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is known for providing clean reactions with high yields.[1] For less nucleophilic amines, a more reactive reagent like N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) might be necessary, but careful control of stoichiometry is crucial.[1]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the amine relative to the guanidinylating reagent to ensure the complete consumption of the more expensive reagent and minimize di-guanidinylation of the product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting guanidinylating reagent is consumed to prevent further reaction with the product.
Issue 3: My LC-MS analysis shows a mass corresponding to my desired product +56 Da after a reaction involving a Boc-guanidine.
Likely Cause: A mass increase of 56 Da is a characteristic signature of tert-butylation.[3] This occurs when the tert-butyl cation, a byproduct of Boc-group cleavage or side reactions under acidic conditions, alkylates a nucleophilic site on your molecule.[3]
Solutions:
-
Use of Scavengers: During reactions that might generate the tert-butyl cation (e.g., deprotection with strong acids like TFA), the addition of scavengers is critical. Triisopropylsilane (TIS) and water are common scavengers that effectively trap the tert-butyl cation.
-
Avoid Strong Acids with Sensitive Substrates: If your substrate is particularly sensitive to tert-butylation, consider alternative deprotection strategies that do not generate carbocations. For instance, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine can be a milder alternative to TFA for Boc deprotection.[3]
Issue 4: During solid-phase peptide synthesis (SPPS), I'm observing δ-lactam formation with arginine residues.
Likely Cause: δ-Lactam formation is an intramolecular cyclization where the activated carboxylic acid of an N-terminally protected arginine reacts with its own side-chain guanidine group.[3] This is a known side reaction, and the use of di-Boc protected arginine has been shown to increase its likelihood.[3]
Solutions:
-
Choice of Protecting Group: If δ-lactam formation is a significant issue, consider using alternative arginine side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or even NO2, which has been shown to prevent this side reaction.[4][5]
-
Coupling Reagents: The choice of coupling reagent can influence the extent of this side reaction. Using coupling reagents that minimize the lifetime of the activated carboxylic acid can be beneficial.
-
Orthogonal Protection Strategy: A well-designed orthogonal protection strategy is key. The Boc group on the guanidine is acid-labile, making it compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups on other parts of the molecule.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common Boc-protected guanidinylating reagents and when should I use them?
A1: Several reagents are available, each with specific advantages:
-
N,N'-Bis(Boc)-S-methylisothiourea: A widely used, commercially available reagent for guanidinylating primary and secondary amines.[1]
-
N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent): A highly reactive reagent suitable for less nucleophilic amines.[1]
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable, crystalline reagent that often provides high yields and clean reactions.[1]
The choice depends on the nucleophilicity of your amine and the desired reactivity.
Q2: What is the principle of orthogonality and how does it apply to Boc-guanidine synthesis?
A2: Orthogonality in protecting group strategy means that one protecting group can be selectively removed in the presence of another.[4] The acid-labile Boc group on the guanidine is orthogonal to the base-labile Fmoc group and hydrogenolysis-labile Cbz group, allowing for selective deprotection and functionalization in complex syntheses.[4]
Q3: Can I use Boc-protection for the guanidine group in Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: Yes, the Boc group is an excellent choice for protecting the arginine side chain in Fmoc SPPS. Its stability to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection is a key advantage.[2][6]
Q4: Are there alternatives to Boc for guanidine protection?
A4: Yes, several other protecting groups are used for guanidines, each with its own cleavage conditions and advantages. These include sulfonyl-based groups like Pbf and Pmc, as well as the nitro (NO2) group.[4][7] Trifluoroacetyl has also been explored as an orthogonal protecting group that is cleaved under mild basic conditions.[8][9][10] The best choice depends on the specific requirements of your synthesis.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Guanidine
This protocol outlines a general method for the selective introduction of a single Boc group onto a guanidine.
Materials:
-
Guanidine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (0.95 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the guanidine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve the Boc2O in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed or the reaction appears to have stalled, quench the reaction by adding a small amount of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol provides a method for the efficient guanidinylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent. If starting from an amine salt (e.g., hydrochloride), add 1.1 equivalents of DIPEA and stir for 15 minutes.
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography.
Data Presentation
Table 1: Comparison of Common Guanidinylating Reagents
| Reagent | Reactivity | Advantages | Common Applications |
| N,N'-Bis(Boc)-S-methylisothiourea | Moderate | Commercially available, good for most primary and secondary amines.[1] | General purpose guanidinylation. |
| N,N'-Bis(Boc)-N''-triflylguanidine | High | Guanidinylates less nucleophilic amines.[1] | Synthesis of complex guanidine-containing natural products. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Moderate | Stable, crystalline, often gives clean reactions and high yields.[1] | Solution and solid-phase synthesis.[11] |
Visualizations
Diagram 1: General Guanidinylation Reaction Workflow
Caption: A simplified workflow for a typical guanidinylation reaction.
Diagram 2: Logical Flow for Troubleshooting Over-Protection
Caption: A decision tree for addressing over-protection in Boc-guanidine synthesis.
References
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(23), 9133–9136. Retrieved from [Link]
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. Retrieved from [Link]
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
The reagents used for the optimization of compound 4 guanidylation process. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Guanidination Procedures for MALDI Mass Mapping. (n.d.). ResearchGate. Retrieved from [Link]
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis? (2022). ResearchGate. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Optimization of Guanidine Formation Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). Journal of Visualized Experiments. Retrieved from [Link]
- Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. (1968). Google Patents.
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed. Retrieved from [Link]
-
Synthetic accesses to biguanide compounds. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). Molecules. Retrieved from [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments. Retrieved from [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). MDPI. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (2001). PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidine Extraction Troubleshooting Hub: Resolving Emulsions
Welcome to the Technical Support Center for Guanidine-Based Extractions. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions—one of the most common and frustrating issues in nucleic acid purification. As Senior Application Scientists, we've distilled field-proven insights and fundamental principles into this comprehensive resource to help you not only break emulsions but prevent them from forming in the first place.
Section 1: Understanding the Enemy: Why Do Emulsions Form?
Guanidinium thiocyanate (GTC) and guanidinium hydrochloride are powerful chaotropic agents essential for lysing cells and denaturing proteins, including pesky RNases.[1][2][3] However, the very properties that make them effective also create conditions ripe for emulsion formation during the subsequent phenol-chloroform extraction.
An emulsion is a stable mixture of two immiscible liquids, like the aqueous sample and the organic solvent.[4][5] In guanidine-based protocols, this stability is often caused by:
-
High Concentrations of Surfactant-like Molecules: Lipids, fats, phospholipids, and denatured proteins can act as surfactants. These molecules have regions that are soluble in the aqueous phase and other regions soluble in the organic phase, allowing them to stabilize the microscopic droplets of one phase within the other.[4][6]
-
Sample-Specific Contaminants: Tissues rich in fat (e.g., adipose, brain, skin), polysaccharides (e.g., plant material, bacterial capsules), or high molecular weight proteins can create a thick, impenetrable interphase.[6][7][8][9]
-
Mechanical Shearing: Overly vigorous mixing or homogenization can break the organic phase into extremely fine droplets, increasing the surface area between the phases and promoting a stable emulsion.[6]
The result is a cloudy, often thick, intermediate layer (the interphase) that traps your target nucleic acids, leading to significantly reduced yields and purity.[6][10]
Section 2: The Troubleshooter's Decision Tree
When an emulsion appears after centrifugation, a systematic approach is key. This decision tree provides a logical workflow to diagnose the likely cause and select the most effective intervention.
Caption: Troubleshooting workflow for resolving emulsions.
Section 3: First-Line Interventions: FAQs for Common Issues
This section addresses the most frequent and easily resolved emulsion problems.
Q1: I have a small, wispy interphase. What's the first and simplest thing to try? A: Patience and gravity are your first tools. If the emulsion is minor, simply re-centrifuging the sample is often sufficient. Increase the centrifugation time (e.g., from 15 min to 20-30 min) and/or the speed (up to 12,000 x g).[11] Performing this spin at a lower temperature (2-8°C) can also help compact the interphase by altering the densities and solubilities of the components.[11][12]
Q2: The protocol says not to vortex. How vigorously should I mix after adding chloroform? A: The goal is to create a transiently homogenous suspension without permanently shearing the phases. Instead of vortexing, which can create a very stable emulsion, shake the tube vigorously by hand for about 15 seconds.[11] The mixture should appear milky or pink, indicating a good mix, before you centrifuge.[8][13]
Q3: My aqueous (top) layer is cloudy or colored. What does this mean? A: A cloudy or colored aqueous phase often indicates contamination.
-
Fat/Lipid Contamination: Especially common with adipose or skin samples, fat micelles can float into the aqueous phase, sometimes picking up pigments and causing a pink or yellow hue.[8][14] A pre-centrifugation step of the lysate before adding chloroform can help pellet debris and float a lipid layer that can be removed.[8][12]
-
Polysaccharide/Proteoglycan Contamination: Samples like plants or cartilage can release viscous contaminants that make the aqueous phase difficult to pipette. This requires specific chemical intervention (see Section 4).[7]
Section 4: Advanced & Chemical Interventions: Protocols
For stubborn emulsions, a more direct chemical or physical approach is necessary.
Protocol 4.1: High-Salt Precipitation for Polysaccharide Removal
Polysaccharides are notorious for co-precipitating with RNA in low-ionic strength solutions. Adding a high-salt solution can keep them soluble while the RNA is precipitated.[7][15][16]
Step-by-Step Methodology:
-
After phase separation, carefully transfer the aqueous phase containing the RNA to a new, sterile microcentrifuge tube.
-
Add 0.25 volumes of isopropanol and mix gently.
-
Add 0.25 volumes of a high-salt solution (e.g., 0.8 M sodium citrate and 1.2 M NaCl).[15]
-
Mix by inversion and incubate at room temperature for 10-15 minutes.
-
Centrifuge at ≥10,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Discard the supernatant and proceed with a standard 75% ethanol wash.
| Reagent | Final Concentration (Approx.) | Mechanism of Action |
| Sodium Chloride (NaCl) | >1 M | Increases ionic strength, keeping polysaccharides in solution while RNA precipitates.[16] |
| Sodium Acetate (NaOAc) | ~0.3 M | Provides necessary cations for ethanol precipitation of nucleic acids.[7][17] |
Protocol 4.2: Using Phase Separation Aids
For samples with high lipid or protein content, specialized reagents can create a solid barrier between the phases, making recovery of the aqueous layer simple and complete.
-
1-Butanol Extraction: Butanol is an organic solvent that can help resolve emulsions and remove residual phenol contamination.[18]
-
Add an equal volume of water-saturated 1-butanol to the RNA sample already in the aqueous phase.
-
Vortex briefly and centrifuge for 1-2 minutes.
-
Discard the upper (butanol) phase.
-
Repeat if necessary, then proceed to isopropanol precipitation.
-
-
Phase Lock Gel™ (PLG): This is an inert gel that has a density intermediate between the aqueous and organic phases.[10][19][20]
-
Use a pre-aliquoted tube containing Phase Lock Gel. Before use, centrifuge the tube for ~30 seconds to pellet the gel.
-
Add your sample lysate and the phenol/chloroform mixture directly to the PLG tube.
-
Mix by inversion (do not vortex).[19]
-
Centrifuge as per your standard protocol (e.g., 12,000 x g for 5-15 minutes).[10]
-
The PLG will migrate to form a stable, solid barrier between the lower organic phase/interphase and the upper aqueous phase.
-
Simply decant the aqueous phase into a new tube. This method can increase nucleic acid recovery by 20-30%.[10][19]
-
Caption: Mechanism of Phase Lock Gel™ action.
Section 5: Proactive Measures: Preventing Emulsions Before They Start
The most effective way to deal with an emulsion is to prevent it from forming.
-
Ensure Correct Reagent-to-Sample Ratio: Using too little guanidine-based lysis reagent for your sample amount is a primary cause of incomplete lysis and subsequent emulsion formation.[14][21] A general rule is 1 mL of reagent per 50-100 mg of tissue or per 10 million cells.[12][]
-
Avoid Overloading the System: If you are working with particularly difficult samples (e.g., very fatty tissue), reduce the amount of starting material.[21] This ensures the denaturing and partitioning capacity of the reagents is not overwhelmed.
-
Pre-Process Difficult Samples: For fatty tissues, perform a centrifugation step after homogenization in the lysis reagent but before adding chloroform. This will pellet insoluble debris and float a lipid layer that can be easily aspirated and discarded.[8][12]
-
Gentle but Thorough Mixing: As mentioned, avoid vortexing after adding chloroform. A vigorous 15-second hand shake is sufficient to ensure proper partitioning without creating a stable emulsion.[11]
Section 6: Summary of Troubleshooting Strategies
| Symptom | Likely Cause | Recommended Action | Mechanism of Action |
| Minor, wispy interphase | Incomplete phase separation | Re-centrifuge at a higher speed, for a longer duration, or at a lower temperature (4°C).[11] | Increased g-force and lower temperature enhance the density difference, compacting the interphase. |
| Thick, white, opaque interphase | High lipid or protein content.[6] | Use Phase Lock Gel™ or perform a 1-butanol extraction.[18][19] | PLG creates a physical barrier; butanol helps to resolve the emulsion chemically.[18] |
| Viscous, gelatinous aqueous phase | Polysaccharide or proteoglycan contamination.[7] | Add a high-salt solution (e.g., NaCl/sodium citrate) during isopropanol precipitation.[16] | High ionic strength increases the solubility of polysaccharides, preventing their co-precipitation with RNA.[7] |
| Phase Inversion (pink layer on top) | High fat or salt content in the aqueous phase.[9][23] | Reduce starting material. Perform a pre-clearance spin to remove fat before chloroform addition.[8][12] | Reduces the concentration of contaminants that alter the density of the aqueous phase. |
References
-
Phase Lock Gel™ (PLG). (n.d.). Eppendorf. Retrieved from [Link]
-
How to remove phenol, polysaccharide, high salt precipitation solution contamination in Trizol RNA extraction? (2015). ResearchGate. Retrieved from [Link]
-
High-Salt Precipitation Solution Manual ver.1. (n.d.). NIPPON GENE. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Phase Lock Gel Datasheet. (n.d.). Quantabio. Retrieved from [Link]
-
A Simple and Rapid Method for Isolating High-quality RNA from Kenaf with High Polysaccharide and Polyphenol Contents. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Manual Phase Lock Gel™ (PLG). (n.d.). Gene Target Solutions. Retrieved from [Link]
-
Krebs, M., et al. (2009). A simple and loss-free method to remove TRIzol contaminations from minute RNA samples. ResearchGate. Retrieved from [Link]
-
An Optimised High-Salt CTAB Protocol for Both DNA and RNA Isolation from Succulent Stems of Hylocereus sp. (2014). ResearchGate. Retrieved from [Link]
-
A simple and efficient protocol for isolation of high quality functional RNA from different tissues of turmeric (Curcuma longa L.). (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
Acid guanidinium thiocyanate-phenol-chloroform extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Practical Applications and Considerations of Phenol-Chloroform Extraction. (2024). Bitesize Bio via YouTube. Retrieved from [Link]
-
DIY Phase Separating Gel: How to Make Your Own. (2024). Bitesize Bio. Retrieved from [Link]
-
Acid Guanidinium Thiocyanate Phenol Chloroform (TRIzol) extraction. (2017). YouTube. Retrieved from [Link]
-
Tackling emulsions just got easier. (2023). Biotage. Retrieved from [Link]
-
Guanidium thiocyanate-phenol-chloroform extraction. (n.d.). Labster. Retrieved from [Link]
-
Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction. Nature Protocols. Retrieved from [Link]
-
RNA Extraction via Guanidine Thiocyanate and Phenol. (2023). Biology LibreTexts. Retrieved from [Link]
-
Troubleshooting Guide: RNA Extraction for Sequencing. (n.d.). CD Genomics. Retrieved from [Link]
-
How emulsions form and break? (2024). Biolin Scientific. Retrieved from [Link]
-
Trizol RNA extraction protocol. (n.d.). Stanford University. Retrieved from [Link]
-
How to resolve TRIzol Isolation Phase Inversion for Fat Tissue Samples? (2019). ResearchGate. Retrieved from [Link]
-
Total RNA extraction using Trizol reagent. (n.d.). UConn Health. Retrieved from [Link]
-
How to remove phenol from Trizol isolated RNA? (2016). ResearchGate. Retrieved from [Link]
-
Troubleshooting RNA Isolation. (n.d.). Bitesize Bio. Retrieved from [Link]
Sources
- 1. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. theory.labster.com [theory.labster.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A simple and efficient protocol for isolation of high quality functional RNA from different tissues of turmeric (Curcuma longa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 11. health.uconn.edu [health.uconn.edu]
- 12. case.edu [case.edu]
- 13. yeasenbio.com [yeasenbio.com]
- 14. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. nippongene.com [nippongene.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. med.upenn.edu [med.upenn.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 23. youtube.com [youtube.com]
Validation & Comparative
Introduction: The Guanidinium Moiety as a Privileged Scaffold in Drug Discovery
An In-Depth Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)guanidine
The guanidine functional group, with its unique Y-shaped planar structure and delocalized positive charge upon protonation, is a cornerstone of medicinal chemistry.[1] First isolated in 1861 from guanine, a fundamental component of nucleic acids, the guanidinium moiety has since been identified in a vast array of biologically active natural products.[1] Its remarkable stability and ability to engage in multi-point hydrogen bonding and electrostatic interactions make it a "privileged scaffold"—a molecular framework that is repeatedly found in drugs and drug candidates.[2][3] Guanidine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[4][5]
This guide focuses on a specific synthetic derivative, this compound. We will provide a comparative analysis of its biological activities, contextualizing its potential by examining its performance relative to other guanidine analogs. This analysis is grounded in structure-activity relationships (SAR) and detailed experimental methodologies, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging this important chemical class.
Physicochemical Profile and Synthesis of this compound
The structure of this compound features a guanidine core attached to a phenyl ring substituted with a methoxy group at the para-position. The methoxy group, being electron-donating, influences the electronic properties of the entire molecule, which in turn modulates its interaction with biological targets.
The synthesis of aryl guanidines is well-established. A common and efficient laboratory-scale synthesis involves the guanylation of the corresponding aniline, in this case, p-anisidine (4-methoxyaniline).
Caption: Proposed mechanism of anticancer activity for guanidine derivatives. [3]
Antimicrobial Activity
Many guanidine-containing compounds, including the clinical antiseptic chlorhexidine, function as potent antimicrobial agents. [6][7]Their primary mechanism involves the electrostatic attraction between the cationic guanidinium group and the negatively charged components of bacterial cell membranes (e.g., phospholipids, teichoic acids). This interaction disrupts membrane integrity, leading to leakage of cytoplasmic contents and cell death. [8][9] Comparative Antimicrobial Activity of Guanidine Derivatives
The table below compares the Minimum Inhibitory Concentration (MIC) of various guanidine compounds against representative Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Isopropoxy benzene guanidine (IBG) | Riemerella anatipestifer | 0.5–2 | [7] |
| Isopropoxy benzene guanidine (IBG) | Staphylococcus aureus | - | [9] |
| Polyhexamethylene guanidine (PHMG) | S. aureus, P. aeruginosa, E. coli | Swift bactericidal effect at 1% | [10] |
| Chlorhexidine (Reference) | S. aureus, P. aeruginosa, E. coli | Swift bactericidal effect at 0.2% | [10] |
| Cationic Guanidine (CatDex) | Streptococcus mutans | 50 µmoL L⁻¹ | [6] |
| Cationic Guanidine (CatDex) | Porphyromonas gingivalis | 50 µmoL L⁻¹ | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The antimicrobial activity of guanidine derivatives is often correlated with their lipophilicity. The presence of an alkyl or aryl group, such as the methoxyphenyl group, provides the necessary hydrophobicity to partition into the lipid bilayer of the bacterial membrane. Isopropoxy benzene guanidine (IBG), an analog of our target compound, shows excellent activity against certain bacteria, highlighting the potential of this scaffold. [7][9]* Gram-Negative vs. Gram-Positive: Guanidine compounds can be effective against both Gram-positive and Gram-negative bacteria. However, the outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can present an additional barrier, sometimes resulting in higher MIC values compared to Gram-positive organisms. [6]Some guanidines, like IBG, show limited activity against common Gram-negative bacteria alone but can act synergistically with other antibiotics like colistin. [9]
Antidiabetic Activity
The guanidine scaffold is the basis for some of the most widely used antidiabetic drugs, such as metformin (a biguanide). [11]These compounds can improve glucose homeostasis through multiple mechanisms, including the activation of AMP-activated protein kinase (AMPK), which increases glucose uptake in peripheral tissues like muscle, and the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase in the gut. [12][13] Comparative Antidiabetic Activity of Guanidine Analogs
| Compound | Assay | Result | Potential Mechanism | Reference |
| Metformin (Reference) | T2DM Treatment | Clinically used | AMPK Activation | [11][14] |
| 3-Guanidinopropionic acid | T2DM Treatment | Clinically used | - | [14] |
| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | Glucose Uptake (C2C12 cells) | >2x increase at 50 µM | AMPK, AKT Activation | [13] |
| 1,3,5-trisubstituted-2-thiohydantoin (analog 5a) | α-glucosidase inhibition | IC50 = 5.76 µg/mL | Enzyme Inhibition | [12] |
Structure-Activity Relationship (SAR) Insights:
-
AMPK/AKT Pathway Activation: The compound DMPB, which shares the 4-methoxyphenyl moiety with our target compound, was shown to significantly increase glucose uptake in muscle cells by activating the AMPK and AKT signaling pathways. [13]This provides a strong rationale for investigating this compound for similar activity.
-
Enzyme Inhibition: The ability of guanidine-related structures to inhibit α-glucosidase and α-amylase presents another therapeutic avenue. [12]The structural features that confer potent inhibition often involve specific hydrogen bonding patterns within the enzyme's active site. Computational studies are frequently used to predict and rationalize these interactions. [12][15]
Key Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust and reproducible data generation.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. It follows guidelines from the Clinical Laboratory Standard Institute (CLSI). [16] Causality: The broth microdilution method is a quantitative technique that allows for the simultaneous testing of multiple compound concentrations against a standardized bacterial inoculum, providing a precise measure of antimicrobial potency.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 256 to 0.5 µg/mL).
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well. [16]3. Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) to confirm bacterial growth, a negative control (wells with broth only) to ensure sterility, and a known antibiotic control (e.g., gentamicin) to validate the assay's performance.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Assessment of DNA Binding Affinity via UV-Visible Spectroscopy
This protocol assesses the ability of a compound to bind to DNA by observing changes in its UV-Visible absorption spectrum upon titration with DNA. A hypochromic shift (decrease in absorbance) is often indicative of groove-binding interactions. [3] Causality: When a small molecule intercalates or binds within the grooves of the DNA double helix, the electronic transitions of its chromophore are perturbed. This perturbation leads to measurable changes in the absorption spectrum, allowing for the calculation of the binding constant (Kb), which quantifies the affinity of the interaction.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., 50 µM) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Prepare a concentrated stock solution of high-quality DNA (e.g., salmon sperm DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.
-
Spectrophotometric Titration: Place a fixed concentration of the test compound in a quartz cuvette. Record its initial UV-Vis absorption spectrum (e.g., from 200-400 nm).
-
DNA Titration: Add successive, small aliquots of the DNA stock solution to the cuvette. After each addition, allow the mixture to equilibrate for 5 minutes and then record the new absorption spectrum.
-
Data Analysis: Monitor the absorbance at the compound's maximum absorption wavelength (λmax). Correct for the dilution effect of adding DNA.
-
Binding Constant Calculation: Plot [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation. The binding constant (Kb) is calculated as the ratio of the slope to the intercept of this plot. A higher Kb value indicates a stronger binding affinity. [3]
Conclusion
This compound belongs to a class of compounds with immense therapeutic potential. While direct biological data on this specific molecule is emerging, a comparative analysis based on structure-activity relationships of its close analogs provides a strong predictive framework for its activity. The electron-donating methoxy group is expected to modulate its interaction with key biological targets. Evidence from related structures suggests promising avenues for investigation in anticancer therapy (via DNA binding), antimicrobial applications (via membrane disruption), and antidiabetic treatments (via AMPK pathway modulation). The experimental protocols detailed herein provide a robust starting point for researchers to empirically validate these predicted activities and further elucidate the therapeutic potential of this compound.
References
- A Comparative Analysis of this compound Hydrochloride and Its Analogs in Preclinical Research. Benchchem.
- Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 106600.
- Novel approaches to screening guanidine derivatives.
- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
- Antimicrobial Activity of a Cationic Guanidine Compound against Two P
- N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook.
- Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. PubMed.
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
- This compound | 67453-80-9. Benchchem.
- Biological activities of guanidine compounds.
- Quantitative antidiabetic activity prediction for the class of guanidino- and aminoguanidinopropionic acid analogs based on electron-conform
- Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.
- Antibacterial activity of isopropoxy benzene guanidine against Riemerella an
- Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
- Applications of Guanidine in Pharmaceutical Field. JOCPR.
- Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantit
- Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. MDPI.
- Hwang, J. T., Kim, S., & Choi, S. Y. (2015). Anti-diabetic effect of 2,5-dimethoxy(4-methoxyphenyl)benzamide. Pharmazie, 70(5), 328-330.
Sources
- 1. This compound | 67453-80-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantitative suspension method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities [mdpi.com]
- 13. Anti-diabetic effect of 2,5-dimethoxy(4-methoxyphenyl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Quantitative antidiabetic activity prediction for the class of guanidino- and aminoguanidinopropionic acid analogs based on electron-conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Fourth Guanidine Riboswitch Class in Bacteria
For Researchers, Scientists, and Drug Development Professionals
The landscape of bacterial gene regulation has been significantly expanded by the discovery of riboswitches, structured RNA elements that directly bind small molecules to control gene expression. Among these, guanidine-sensing riboswitches have unveiled a crucial role for the seemingly simple molecule, guanidine, in bacterial physiology, primarily in detoxification pathways.[1][2][3][4][5] Initially, three distinct classes of guanidine riboswitches—guanidine-I, -II, and -III—were identified, each with a unique structural architecture for recognizing its ligand.[5][6][7] More recently, compelling evidence has led to the validation of a fourth class, the guanidine-IV riboswitch, further diversifying the known mechanisms of guanidine sensing in bacteria.[1][2][3][4]
This guide provides an in-depth comparison of the guanidine-IV riboswitch with its previously characterized counterparts. We will delve into the experimental data supporting its validation, outline the key methodologies employed, and discuss its unique characteristics and the implications for understanding bacterial metabolism and potential drug development.
The Established Guanidine Riboswitch Classes: A Brief Overview
Before exploring the fourth class, it is essential to understand the foundational characteristics of the first three.
-
Guanidine-I (ykkC/yxkD leader): This class is a transcriptionally-regulating riboswitch that, upon guanidine binding, undergoes a conformational change that prevents the formation of a terminator stem, leading to the expression of downstream genes.[8][9] These genes often encode for multidrug efflux pumps of the SugE family, which have been shown to export guanidine.[1][2][10][11]
-
Guanidine-II (mini-ykkC): This riboswitch typically functions at the translational level.[9] It is composed of two stem-loop structures that cooperatively bind guanidine, inducing a structural rearrangement that makes the Shine-Dalgarno sequence accessible for ribosome binding and subsequent translation initiation.[12][13][14][15][16][17]
-
Guanidine-III: Also acting as a translational switch, this class is predominantly found in Actinobacteria. Guanidine binding stabilizes the "ON" conformation, promoting translation of associated genes.[6][7][9]
The Emergence of a Fourth Class: Guanidine-IV
The discovery of the guanidine-IV riboswitch was the result of a targeted bioinformatics approach.[1][2][10] Researchers searched for novel conserved RNA motifs in the upstream regions of sugE genes, which are frequently regulated by known guanidine riboswitches.[1][2][10] This strategy identified several new candidates, one of which was experimentally validated as a new structural class of guanidine riboswitch.[1][2]
Key Distinguishing Features of Guanidine-IV:
-
Novel Aptamer Structure: The guanidine-IV riboswitch possesses a unique aptamer—the ligand-binding domain—that is structurally distinct from the guanidine-I, -II, and -III classes.[3][4] This highlights the remarkable ability of RNA to evolve diverse solutions for recognizing the same small molecule.
-
Association with Novel Transporter Families: A significant finding is that guanidine-IV riboswitches are often associated with genes encoding transporters from families structurally different from the SugE pumps linked to the other guanidine riboswitch classes.[1][2][11][18] This suggests the existence of as-yet-uncharacterized guanidine export systems in bacteria.
-
Predicted Transcriptional Regulation: The guanidine-IV riboswitch is predicted to function as a transcriptional "ON" switch, where ligand binding prevents the formation of a terminator stem, similar to the guanidine-I class.[3][4][9]
Experimental Validation of the Guanidine-IV Riboswitch
The validation of the guanidine-IV riboswitch relied on a combination of in vivo and in vitro experiments, providing a robust body of evidence for its function.
In Vivo Validation: Reporter Gene Assays
A cornerstone of riboswitch validation is the use of reporter gene assays to demonstrate ligand-dependent gene expression in living cells.[19][20][21][22]
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a reporter gene assay to validate riboswitch function.
In the case of the guanidine-IV riboswitch, a genetic reporter system in Staphylococcus aureus demonstrated an 80-fold induction of reporter gene expression upon the addition of 5 mM guanidine.[1][2] This strong, ligand-dependent activation is a clear indicator of a functional riboswitch.
In Vitro Validation: Probing RNA Structure and Ligand Binding
To demonstrate direct interaction between the RNA and the ligand, and to understand the structural changes that occur upon binding, in vitro techniques are indispensable.
1. In-Line Probing
In-line probing is a method that leverages the inherent chemical instability of RNA to infer its secondary structure.[23][24][25][26][27] Unstructured regions of the RNA are more susceptible to spontaneous cleavage, and this pattern of cleavage changes in the presence of a binding ligand.
Experimental Protocol: In-Line Probing
-
RNA Preparation: Synthesize the guanidine-IV riboswitch RNA sequence in vitro and label it at the 5' end with a radioactive isotope (e.g., ³²P).
-
Incubation: Incubate the labeled RNA in a buffer solution under conditions that allow for spontaneous cleavage. Prepare parallel reactions with and without various concentrations of guanidine.
-
Quenching: After a set incubation period (typically 24-48 hours), stop the cleavage reaction.
-
Gel Electrophoresis: Separate the RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Analysis: Visualize the cleavage products using autoradiography. Regions of the RNA that are protected from cleavage upon guanidine binding are inferred to be part of the structured aptamer domain that interacts with the ligand.
For the guanidine-IV riboswitch, in-line probing experiments would show a distinct change in the cleavage pattern in the presence of guanidine, confirming a direct binding event and providing insights into the regions of the RNA involved in forming the binding pocket.
2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions.[28][29][30][31][32] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare a solution of the guanidine-IV riboswitch RNA in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of guanidine in the same buffer and load it into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the guanidine solution into the RNA solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to RNA. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
ITC provides quantitative data on the affinity and specificity of the riboswitch-ligand interaction. The guanidine-IV riboswitch exhibits a dissociation constant in the micromolar range, similar to the other guanidine riboswitch classes.[2]
Comparative Analysis of Guanidine Riboswitch Classes
| Feature | Guanidine-I | Guanidine-II | Guanidine-III | Guanidine-IV |
| Regulation Level | Transcriptional | Translational | Translational | Transcriptional (predicted) |
| Mechanism | Anti-terminator | Sequesters/reveals Shine-Dalgarno | Sequesters/reveals Shine-Dalgarno | Anti-terminator |
| Aptamer Structure | Complex, with a pseudoknot | Two stem-loops | Distinct fold | Novel, distinct fold |
| Ligand Binding | Single binding site | Cooperative binding to two sites | Single binding site | To be fully elucidated |
| Commonly Regulated Genes | sugE efflux pumps | sugE efflux pumps | sugE efflux pumps | Novel transporter families (e.g., PnuC, MATE) |
| Dissociation Constant (Kd) | 25-300 µM | ~150-250 µM | Similar to I and II | ~150-250 µM |
Data compiled from multiple sources.[2][9]
Signaling Pathway: Guanidine-IV Riboswitch (Predicted)
Caption: Predicted transcriptional "ON" switch mechanism of the guanidine-IV riboswitch.
Implications and Future Directions
The validation of the guanidine-IV riboswitch has several important implications for the fields of microbiology and drug development:
-
Expanded Understanding of Guanidine Homeostasis: The discovery of a fourth class of guanidine-sensing riboswitches underscores the importance of guanidine detoxification in a wide range of bacteria. The association with novel transporter families suggests that our understanding of how bacteria handle guanidine is still incomplete.[3][4]
-
New Targets for Antibacterial Drugs: Riboswitches are attractive targets for the development of novel antibiotics because they are generally absent in eukaryotes and regulate essential genes.[20] The unique structure of the guanidine-IV aptamer presents a new target for the design of small molecules that could disrupt guanidine sensing and lead to bacterial cell death.
-
Validation of Bioinformatics-Driven Discovery: The successful identification of the guanidine-IV riboswitch through a bioinformatics pipeline highlights the power of this approach for discovering new regulatory RNAs.[1][2][10]
Future research will likely focus on solving the high-resolution structure of the guanidine-IV aptamer in complex with its ligand, which will provide a detailed blueprint for rational drug design. Furthermore, characterizing the function of the novel transporters regulated by this riboswitch will shed more light on the diverse strategies bacteria employ to survive in the presence of toxic compounds.
References
- Liberman, J. A., Bogue, J. T., Jenkins, J. L., Salim, M., & Wedekind, J. E. (2014). ITC analysis of ligand binding to preQ1 riboswitches. Methods in Molecular Biology, 1103, 139–152.
-
Nelson, J. W., Atilho, R. M., Sherlock, M. E., Stockbridge, R. B., & Breaker, R. R. (2020). Discovery and characterization of a fourth class of guanidine riboswitches. Nucleic Acids Research, 48(22), 12889–12899. [Link]
-
Jones, C. P., & Ferré-D'Amaré, A. R. (2019). Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. Methods in Molecular Biology, 1964, 75–87. [Link]
-
Weinberg, Z., Kim, P. B., & Breaker, R. R. (2020). Discovery and characterization of a fourth class of guanidine riboswitches. bioRxiv. [Link]
-
Sherlock, M. E., & Breaker, R. R. (2020). Biochemical Validation of a Fourth Guanidine Riboswitch Class in Bacteria. ACS Chemical Biology, 15(12), 3127–3135. [Link]
-
Nelson, J. W., Atilho, R. M., Sherlock, M. E., Stockbridge, R. B., & Breaker, R. R. (2020). Discovery and characterization of a fourth class of guanidine riboswitches. ResearchGate. [Link]
-
Holliday, M. J., Reiss, C. W., Strobel, S. A., & Schwalbe, H. (2020). Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering. ChemBioChem, 21(16), 2296–2304. [Link]
-
Sherlock, M. E., & Breaker, R. R. (2020). Biochemical Validation of a Fourth Guanidine Riboswitch Class in Bacteria. bioRxiv. [Link]
-
Wikipedia contributors. (2023). ykkC-yxkD leader. Wikipedia. [Link]
-
Lee, S., Mathews, D. H., & Wedekind, J. E. (2023). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. Methods in Molecular Biology, 2568, 53–73. [Link]
-
Reiss, C. W., & Strobel, S. A. (2017). Structural basis for ligand binding to the guanidine-II riboswitch. RNA, 23(9), 1338–1343. [Link]
-
Nelson, J. W., Atilho, R. M., Sherlock, M. E., Stockbridge, R. B., & Breaker, R. R. (2020). Discovery and characterization of a fourth class of guanidine riboswitches. Nucleic Acids Research, 48(22), 12889–12899. [Link]
-
Weinberg, Z., Kim, P. B., & Breaker, R. R. (2020). Discovery and characterization of a fourth class of guanidine riboswitches. Nucleic Acids Research, 48(22), 12889–12899. [Link]
-
Sherlock, M. E., & Breaker, R. R. (2020). Biochemical Validation of a Fourth Guanidine Riboswitch Class in Bacteria. bioRxiv. [Link]
-
Haddad, M., & Hall, J. (2017). The Structure of the Guanidine-II Riboswitch. Structure, 25(7), 1115–1122.e2. [Link]
-
Jones, C. P., & Ferré-D'Amaré, A. R. (2019). Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. ResearchGate. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-Line Probing Analysis of Riboswitches. ResearchGate. [Link]
-
Reiss, C. W., & Strobel, S. A. (2017). Structural basis for ligand binding to the guanidine-II riboswitch. RNA, 23(9), 1338–1343. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-line probing analysis of riboswitches. Semantic Scholar. [Link]
-
Lee, S., Mathews, D. H., & Wedekind, J. E. (2023). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. PubMed. [Link]
-
Breaker, R. R. (2022). Discovering riboswitches: the past and the future. RNA Biology, 19(1), 1041–1051. [Link]
-
Kulenkamp, C., Sezer, D., & Biedermann, F. (2021). Guanidine-II aptamer conformations and ligand binding modes through the lens of molecular simulation. Nucleic Acids Research, 49(12), 6614–6626. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-Line Probing Analysis of Riboswitches. Springer Nature Experiments. [Link]
-
Ribocentre. (n.d.). Guanidine. Ribocentre-switch. [Link]
-
Atilho, R. M., & Breaker, R. R. (2022). From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology. Journal of Biological Chemistry, 298(6), 101995. [Link]
-
Sherlock, M. E., & Breaker, R. R. (2017). Biochemical Validation of a Third Guanidine Riboswitch Class in Bacteria. Biochemistry, 56(2), 349–357. [Link]
-
Atilho, R. M., & Breaker, R. R. (2023). Exploiting natural riboswitches for aptamer engineering and validation. Nucleic Acids Research, 51(2), 523–536. [Link]
-
Regulski, E. E., & Breaker, R. R. (2008). In-line probing analysis of riboswitches. Methods in Molecular Biology, 419, 53–67. [Link]
-
Lünse, C. E., Schüller, A., & Mayer, G. (2017). An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system. Scientific Reports, 7(1), 7794. [Link]
-
Leron, R. B., & Chen, S.-J. (2019). Evaluating riboswitch optimality. PLoS Computational Biology, 15(10), e1007344. [Link]
-
Breaker, R. R. (2018). Riboswitches and Translation Control. Cold Spring Harbor Perspectives in Biology, 10(1), a032700. [Link]
-
Sherlock, M. E., & Breaker, R. R. (2017). Biochemical Validation of a Third Guanidine Riboswitch Class in Bacteria. ACS Figshare. [Link]
-
Lünse, C. E., & Mayer, G. (2017). Reporter Gene-Based Screening for TPP Riboswitch Activators. Methods in Molecular Biology, 1520, 227–235. [Link]
-
Battaglia, M. R., Ke, A., & Batey, R. T. (2017). Structural basis for guanidine sensing by the ykkC family of riboswitches. RNA, 23(8), 1199–1207. [Link]
-
Wedekind, J. E., & Liberman, J. A. (2022). A small RNA that cooperatively senses two stacked metabolites in one pocket for gene control. ResearchGate. [Link]
-
Breaker, R. R. (2023). Riboswitches. Current Biology, 33(9), R346–R351. [Link]
-
McCown, P. J., & Breaker, R. R. (2017). Variant Bacterial Riboswitches Associated with Nucleoside Hydrolase Genes Sense Nucleoside Diphosphates. Journal of Molecular Biology, 429(19), 2898–2909. [Link]
-
Wikipedia contributors. (2023). mini-ykkC RNA motif. Wikipedia. [Link]
-
Battaglia, M. R., Ke, A., & Batey, R. T. (2017). Structural basis for guanidine sensing by the ykkC family of riboswitches. RNA, 23(8), 1199–1207. [Link]
-
Nelson, J. W., & Breaker, R. R. (2021). Genome-wide discovery of structured noncoding RNAs in bacteria. ResearchGate. [Link]
Sources
- 1. Discovery and characterization of a fourth class of guanidine riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a fourth class of guanidine riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Validation of a Fourth Guanidine Riboswitch Class in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Validation of a Third Guanidine Riboswitch Class in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Biochemical Validation of a Third Guanidine Riboswitch Class in Bacteria - American Chemical Society - Figshare [acs.figshare.com]
- 8. ykkC-yxkD leader - Wikipedia [en.wikipedia.org]
- 9. Guanidine [riboswitch.ribocentre.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. d-nb.info [d-nb.info]
- 13. Structural basis for ligand binding to the guanidine-II riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Structure of the Guanidine-II Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for ligand binding to the guanidine-II riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mini-ykkC RNA motif - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reporter Gene-Based Screening for TPP Riboswitch Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] In-line probing analysis of riboswitches. | Semantic Scholar [semanticscholar.org]
- 25. In-Line Probing Analysis of Riboswitches | Springer Nature Experiments [experiments.springernature.com]
- 26. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluating riboswitch optimality - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 29. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guanidinium Group: A Privileged Scaffold for DNA Recognition - A Comparative Guide to Novel Derivatives
In the intricate world of molecular recognition, the quest for synthetic ligands that can bind to DNA with high affinity and specificity is a cornerstone of drug discovery and development. These molecules hold the potential to modulate gene expression, inhibit the replication of pathogenic organisms, and serve as tools for diagnosing and probing the structure of our very blueprint. Among the myriad of chemical motifs explored for this purpose, the guanidinio group stands out as a "privileged scaffold." Its inherent positive charge at physiological pH, coupled with its ability to form multiple hydrogen bonds, makes it an exceptional candidate for interacting with the negatively charged phosphate backbone and the hydrogen bond donor/acceptor sites within the grooves of the DNA double helix.[1][2]
This guide provides an in-depth comparative analysis of the DNA-binding properties of several novel classes of guanidine derivatives. We will delve into the experimental data that underpins our understanding of their interactions with DNA, comparing their performance against well-established DNA minor groove binders. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these promising compounds and to leverage this knowledge in their own research endeavors.
The Rationale: Why the Guanidinium Group Excels at DNA Binding
The guanidinium group, the functional component of the amino acid arginine, is a masterful architect of non-covalent interactions. Its planar, Y-shaped structure allows for the delocalization of its positive charge across three nitrogen atoms, creating a robust electrostatic attraction to the anionic phosphate groups that line the exterior of the DNA helix.[1] Beyond simple charge-charge interactions, the guanidinium moiety is a prolific hydrogen bond donor, capable of forming multiple, spatially defined hydrogen bonds with the phosphate oxygens and the electronegative atoms (N3 of adenine and O2 of thymine) lining the floor of the DNA minor groove.[3][4] This multipoint recognition is a key determinant of both the affinity and specificity of binding.
Recent research has focused on incorporating the guanidinium group into diverse molecular architectures to enhance DNA binding and to target specific DNA sequences or structures, such as G-quadruplexes.[5][6] By synthetically modifying the scaffold to which the guanidinium group is attached, researchers can fine-tune the molecule's shape, flexibility, and hydrophobic/hydrophilic balance, thereby influencing its preferred binding mode and sequence selectivity.
Evaluating DNA Binding: A Methodological Overview
To objectively compare the DNA-binding prowess of these novel guanidine derivatives, a suite of biophysical techniques is employed. Each method provides a unique window into the thermodynamics and kinetics of the binding event, as well as the structural consequences of complex formation.
dot
Caption: General experimental workflow for assessing DNA-ligand binding.
Experimental Protocols
Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
UV-Vis spectroscopy is a fundamental technique for monitoring the interaction between a ligand and DNA. Changes in the absorption spectrum of the ligand upon addition of DNA, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength (λmax), are indicative of binding.[7] The intrinsic binding constant (Kb) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or similar models.[4]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the guanidine derivative of known concentration in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically using the absorbance at 260 nm (A260) and an extinction coefficient of 6600 M⁻¹ cm⁻¹ (per nucleotide).[8][9]
-
Ensure all solutions are filtered (0.22 µm) to remove any particulate matter.
-
-
Titration:
-
Set up a series of experiments where the concentration of the guanidine derivative is held constant, and the concentration of DNA is incrementally increased.
-
In a 1 cm path length quartz cuvette, place a solution of the guanidine derivative (e.g., 50 µM).
-
Record the initial UV-Vis spectrum (typically from 230-500 nm).
-
Add small aliquots of the DNA stock solution to the cuvette, mix gently, and allow the solution to equilibrate for 5-10 minutes.
-
Record the UV-Vis spectrum after each addition of DNA.
-
A corresponding titration of buffer into the DNA solution should be performed to account for any dilution effects.
-
-
Data Analysis:
-
Correct the absorbance values for the dilution upon addition of the DNA solution.
-
Plot the absorbance of the ligand at its λmax as a function of the DNA concentration.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions, particularly when the ligand is fluorescent.[10] Binding to DNA can lead to quenching (decrease) or enhancement of the ligand's fluorescence intensity.[11] Competitive displacement assays using a fluorescent DNA probe, such as ethidium bromide (EtBr), can also be employed to determine the binding affinity of non-fluorescent guanidine derivatives.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the fluorescent guanidine derivative and DNA in a suitable buffer as described for UV-Vis spectroscopy.
-
For competitive binding assays, prepare a stock solution of a fluorescent probe like ethidium bromide.
-
-
Fluorescence Titration:
-
In a fluorescence cuvette, place a solution of the fluorescent guanidine derivative at a low concentration (e.g., 1-10 µM).
-
Record the initial fluorescence emission spectrum by exciting at a wavelength near the ligand's absorption maximum.
-
Add increasing concentrations of DNA to the cuvette, incubate for a few minutes to reach equilibrium, and record the fluorescence spectrum after each addition.
-
-
Competitive Binding Assay (for non-fluorescent compounds):
-
Prepare a solution of DNA and a fluorescent probe (e.g., ethidium bromide) that exhibits enhanced fluorescence upon binding to DNA.
-
Record the initial fluorescence of the DNA-probe complex.
-
Add increasing concentrations of the non-fluorescent guanidine derivative. A decrease in the fluorescence of the probe indicates that the guanidine derivative is displacing it from the DNA.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the DNA concentration (for direct titration) or the concentration of the guanidine derivative (for competitive assay).
-
For direct titration, the binding constant can be determined by fitting the data to a suitable binding isotherm.
-
For competitive binding, the binding constant of the guanidine derivative can be calculated using the Cheng-Prusoff equation, provided the binding constant of the fluorescent probe is known.
-
CD spectroscopy is a powerful technique for investigating the conformational changes in DNA upon ligand binding.[6][12] The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form).[13][14] Ligand binding can induce characteristic changes in the DNA CD spectrum, providing insights into the binding mode (e.g., intercalation vs. groove binding).[15]
Protocol:
-
Sample Preparation:
-
Prepare solutions of DNA and the guanidine derivative in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). High salt concentrations can interfere with CD measurements.
-
The final concentration of DNA is typically in the range of 50-100 µM.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette with a 1 cm path length (typically from 220-320 nm).
-
Prepare samples with a constant concentration of DNA and increasing concentrations of the guanidine derivative.
-
Record the CD spectrum for each sample after a short incubation period.
-
-
Data Analysis:
-
Subtract the CD spectrum of the buffer from all sample spectra.
-
Analyze the changes in the characteristic positive band around 275 nm and the negative band around 245 nm for B-form DNA.
-
Significant changes in the ellipticity and wavelength of these bands can indicate ligand-induced conformational changes in the DNA.
-
EMSA, or gel shift assay, is a technique used to detect DNA-ligand interactions.[16] It is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA molecule.[2][17]
Protocol:
-
Probe Preparation:
-
A short DNA fragment (oligonucleotide) containing the putative binding site is typically used as a probe.
-
The probe is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye) for detection.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of the guanidine derivative in a binding buffer. The buffer typically contains components to reduce non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)).[18]
-
-
Gel Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide or agarose gel.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
-
-
Detection:
-
After electrophoresis, the gel is dried (for radioactive probes) or transferred to a membrane (for biotin-labeled probes).
-
The positions of the free probe and the slower-migrating DNA-ligand complexes are visualized by autoradiography, chemiluminescence, or fluorescence imaging.
-
dot
Caption: Principle of Electrophoretic Mobility Shift Assay (EMSA).
Comparative Analysis: Novel Guanidine Derivatives vs. Established Binders
The true measure of a novel DNA-binding agent lies in its performance relative to well-characterized, established compounds. In this section, we compare the DNA-binding properties of recently developed guanidine derivatives with those of classic minor groove binders: Hoechst 33258 and DAPI.
Established Minor Groove Binders: The Benchmarks
Hoechst 33258 and DAPI (4',6-diamidino-2-phenylindole) are fluorescent dyes that bind with high affinity to the minor groove of DNA, showing a strong preference for AT-rich sequences. Their binding is characterized by a significant enhancement of fluorescence, making them excellent tools for DNA visualization and quantification.
| Compound | Binding Constant (Kb or Ka) (M⁻¹) | Sequence Preference | Reference |
| Hoechst 33258 | ~10⁷ - 10⁸ | A/T rich | |
| DAPI | ~10⁷ - 10⁸ | A/T rich |
Novel Guanidine Derivatives: A New Frontier
Recent publications have introduced several promising classes of guanidine derivatives with potent DNA-binding activity.
A recent study reported the synthesis and DNA-binding evaluation of a series of novel cyclopropyl-linked guanidine derivatives.[4] The lead compound in this series, 7i (4-Me, 4-Br-substituted) , demonstrated a strong interaction with salmon sperm DNA, with a binding constant comparable to that of the established minor groove binder cabozantinib.[4] The observed hypochromic shift in the UV-Vis spectrum upon DNA titration is indicative of a minor groove binding mode.[4]
Another class of compounds, phenyl-guanidine derivatives, has been investigated for their potential as therapeutic agents.[5] These compounds were assessed for their DNA affinity through UV titrations and fluorescent intercalator displacement assays. Several derivatives displayed significant antitumoral profiles, suggesting that their interaction with DNA is a key aspect of their biological activity.[5]
Bis-guanidinium derivatives, which feature two guanidinium groups, have also been synthesized and studied for their DNA binding properties.[3] The presence of two cationic centers often leads to enhanced DNA affinity due to the potential for simultaneous interaction with the phosphate backbone at two different locations. For example, N,N′-(Butane-1,4-Diyl)Bis(Guanidinium) Tetrachloroplatinate (II) was shown to reinforce the binding of the bis-guanidinium structure to double-stranded DNA.[3]
Quantitative Comparison
The following table summarizes the DNA binding constants for selected novel guanidine derivatives and compares them to the established binder Hoechst 33258.
| Compound | Class | DNA Type | Binding Constant (Kb) (M⁻¹) | Binding Mode | Reference |
| Hoechst 33258 | Bis-benzimidazole | Calf Thymus | ~10⁷ | Minor Groove | |
| Compound 7i | Cyclopropyl-Linked Guanidine | Salmon Sperm | 3.49 x 10⁵ | Minor Groove | [4] |
| Azo-Guanidine | Azo-Guanidine | - | ~10⁴ | Electrostatic |
Analysis of the Data:
The data reveals that while the novel guanidine derivatives exhibit significant DNA binding, their affinities, as determined by the reported binding constants, are generally lower than that of the high-affinity binder Hoechst 33258. However, it is crucial to consider the following:
-
Structural Diversity: The novel guanidine derivatives represent a wide range of chemical scaffolds, and their binding affinities can be further optimized through medicinal chemistry efforts.
-
Binding Mode: While many of these compounds are presumed to be minor groove binders, other interaction modes, such as electrostatic binding, may also be at play, as suggested for the azo-guanidine derivative.
-
Therapeutic Potential: A slightly lower binding affinity does not necessarily preclude therapeutic efficacy. Factors such as cell permeability, target specificity, and downstream biological effects are also critical determinants of a drug's success. The promising anticancer activity of some phenyl-guanidine derivatives underscores this point.[5]
Structure-Activity Relationships and Future Directions
The studies on novel guanidine derivatives have begun to illuminate key structure-activity relationships. For the cyclopropyl-linked guanidines, the nature and position of substituents on the phenyl rings significantly influence DNA binding affinity.[4] For instance, the combination of an electron-donating methyl group and a halogen in compound 7i resulted in the highest binding constant within that series, suggesting a synergistic effect of hydrophobic and electronic interactions.[4]
Future research in this area will likely focus on:
-
Rational Design: Utilizing computational modeling and the established SAR to design and synthesize new guanidine derivatives with enhanced DNA binding affinity and sequence specificity.
-
Elucidation of Binding Modes: Employing higher-resolution techniques, such as NMR spectroscopy and X-ray crystallography, to obtain detailed structural information on the DNA-ligand complexes.
-
Biological Evaluation: Expanding the biological testing of these compounds to a wider range of cell lines and disease models to fully assess their therapeutic potential.
Conclusion
Novel guanidine derivatives represent a vibrant and promising area of research in the development of DNA-binding agents. The inherent properties of the guanidinium group, combined with the versatility of synthetic chemistry, provide a powerful platform for creating molecules with tailored DNA recognition capabilities. While the binding affinities of the current generation of novel compounds may not yet surpass those of established high-affinity binders like Hoechst 33258, their diverse structures and demonstrated biological activities suggest that with further optimization, guanidine-based therapeutics will play an increasingly important role in medicine. The experimental methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of these exciting molecules.
References
-
Bailly, C., Viossat, B., Labouze, X., Morgant, G., Saturnino, C., Lancelot, J. C., ... & Dung, N. H. (Year). Synthesis, Crystal Structure and Interaction With DNA of N,N′-(Butane-1,4-Diyl)Bis(Guanidinium) Tetrachloroplatinate (II). Journal Name, Volume(Issue), pages. [Link]
-
Baraldi, P. G., Bovero, A., Fruttarolo, F., Preti, D., Tabrizi, M. A., Pavani, M. G., & Romagnoli, R. (2004). DNA minor groove binders as potential antitumor and antimicrobial agents. Medicinal research reviews, 24(4), 475–528. [Link]
- Bialy, L., & Stevens, M. F. (2003). DNA binding of a novel guanidine-containing disaccharide. Bioorganic & medicinal chemistry letters, 13(15), 2571–2574.
-
Cacho, M., et al. (2018). Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity. RSC Advances, 8(61), 35067-35077. [Link]
-
Dardonville, C., & Rozas, I. (2017). Bis(2-aminoimidazolines) and Bisguanidines: Synthetic Approaches, Antiparasitic Activity and DNA Binding Properties. Current medicinal chemistry, 24(27), 3006–3033. [Link]
-
Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(38), 31548-31563. [Link]
-
Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Nature protocols, 2(8), 1849–1861. [Link]
-
Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(38), 31548-31563. [Link]
- Jamil, M., et al. (2013). Naked Eye DNA detection: synthesis, characterization and DNA binding studies of a novel azo-guanidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 165-170.
-
Jamil, M., Altaf, A. A., Badshah, A., Shafiqullah, Ahmad, I., Zubair, M., ... & Ali, M. I. (2013). Naked Eye DNA detection: synthesis, characterization and DNA binding studies of a novel azo-guanidine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 105, 165–170. [Link]
-
Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]
-
Kubista, M., Åkerman, B., & Nordén, B. (1987). Characterization of the interaction between DNA and the fluorescent stain Hoechst 33258. Biochemistry, 26(14), 4545–4553. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of EMSA. Retrieved from [Link]
-
Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic chemistry, 138, 106600. [Link]
- Latt, S. A., & Wohlleb, J. C. (1975). Optical studies of the interaction of 33258 Hoechst with DNA, chromatin, and metaphase chromosomes. Chromosoma, 52(4), 297–316.
-
Pasternack, R. F., & Gibbs, E. J. (1996). Porphyrins as probes of DNA structure and dynamics. Metal ions in biological systems, 33, 367–395. [Link]
-
Kypr, J., & Vorlíčková, M. (2002). Circular dichroism spectroscopy reveals invariant conformation of guanine runs in DNA. Biophysical journal, 82(5), 2753–2755. [Link]
-
Kubista, M., et al. (1987). Binding of Hoechst 33258 and its derivatives to DNA. Journal of Biomolecular Structure and Dynamics, 4(6), 1013-1026. [Link]
-
Johnson, W. C., Jr. (1999). The circular dichroism of nucleic acids. Circular Dichroism and the Conformational Analysis of Biomolecules, 469-500. [Link]
-
Chen, F. M. (2010). [Application of circular dichroism to the study of interactions between small molecular compounds and DNA]. Yao xue xue bao = Acta pharmaceutica Sinica, 45(11), 1338–1344. [Link]
-
Ivanov, V. I., Minchenkova, L. E., Schyolkina, A. K., & Poletayev, A. I. (1973). Different conformations of double-stranded nucleic acid in solution as revealed by circular dichroism. Biopolymers, 12(1), 89–110. [Link]
-
ScienceOpen. (n.d.). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Retrieved from [Link]
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
-
Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]
-
de Oliveira, H. P. M., et al. (2022). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Biophysica, 2(3), 244-255. [Link]
-
BMG LABTECH. (n.d.). UV absorbance DNA quantitation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug. Retrieved from [Link]
-
Gerling, T., et al. (2016). Anion-specific structure and stability of guanidinium-bound DNA origami. Nanoscale, 8(21), 11246-11256. [Link]
-
ResearchGate. (n.d.). Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine. Retrieved from [Link]
-
Byrne, M. P., & Stites, W. E. (1997). The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model. Biophysical chemistry, 64(1-3), 51–60. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Guanidinium Group Involvement in Hordatine Interactions with the G-Quadruplex Motif Within the c-MYC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 13. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of computational methods to model DNA minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validating Guanidine Activity in Antigiardial Screening: A Comparative Guide
Giardiasis, caused by the protozoan parasite Giardia lamblia, remains a significant global health concern, causing millions of cases of diarrheal disease annually.[1][2] The emergence of resistance to frontline therapies, such as metronidazole, necessitates the discovery and validation of novel antigiardial agents.[2][3] Among the promising chemical scaffolds, guanidine-containing compounds have demonstrated potent activity against Giardia trophozoites, the disease-causing stage of the parasite.[1][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antigiardial activity of guanidine derivatives. We will delve into the rationale behind experimental choices, compare various screening methodologies, and provide detailed protocols for robust validation, ensuring scientific integrity and reproducibility.
The Promise of Guanidine Compounds
The guanidinium group, protonated at physiological pH, is a key pharmacophore in numerous biologically active molecules.[5] Its ability to form multiple hydrogen bonds and interact with biological targets makes it a privileged scaffold in drug design.[6][7] Several studies have highlighted the potent antiprotozoal activity of guanidine derivatives, including against Giardia.[6][8][9] Notably, analogues of the anticoccidial drug robenidine have shown remarkable in vitro efficacy against G. lamblia, with some compounds exhibiting 50% inhibitory concentrations (IC50) in the sub-micromolar range, significantly outperforming metronidazole in short-term assays.[1][4]
Comparative Analysis of In Vitro Screening Assays
The initial step in validating a compound's activity is a robust and reproducible in vitro screening assay. Several methods are available, each with its own advantages and limitations.
| Assay Type | Principle | Throughput | Advantages | Disadvantages |
| Manual Cell Counting | Microscopic enumeration of viable trophozoites. | Low | Direct visualization of parasite morphology. | Time-consuming, subjective, not suitable for large-scale screening.[10] |
| Metabolic Assays (e.g., ATP content) | Measurement of a metabolic marker (ATP) as an indicator of cell viability.[11] | High | Rapid, sensitive, and amenable to high-throughput screening (HTS).[11] | Indirect measurement of viability, can be affected by compounds that interfere with the assay chemistry. |
| Image-Based Assays | Automated microscopy and image analysis to quantify parasite numbers and morphology.[10] | Medium to High | Objective, provides multiparametric data (e.g., cell number, morphology), allows for kinetic measurements.[10] | Requires specialized imaging equipment and analysis software.[10] |
| Dye-Based Assays (e.g., DAPI staining) | Staining of parasite nuclei for automated counting.[10] | High | Reduces evaluation time compared to manual counting.[10] | Requires fixation and staining, precluding kinetic analysis on the same cell population.[10] |
For initial high-throughput screening of a guanidine compound library, the ATP content assay is highly recommended due to its speed, scalability, and sensitivity.[11] For more detailed follow-up studies and validation, image-based assays offer a more comprehensive understanding of the compound's effect on parasite growth and morphology.[10]
Experimental Validation Workflow
A rigorous validation process is crucial to confirm the antigiardial potential of a guanidine compound. The following workflow outlines the key experimental stages.
Caption: Proposed mechanism of action for guanidine compounds against Giardia.
Experimental Approaches to Elucidate the Mechanism of Action:
-
Electron Microscopy: Transmission electron microscopy (TEM) can reveal ultrastructural changes in trophozoites treated with guanidine compounds, such as membrane blebbing, vacuolization, and disruption of the adhesive disc. [12]* Membrane Permeability Assays: Use of fluorescent dyes that are excluded by intact membranes (e.g., propidium iodide) can quantify membrane damage.
-
Adhesion Assays: Evaluate the ability of treated trophozoites to attach to surfaces, as the adhesive disc is a critical virulence factor.
In Vivo Validation: A Critical Step
Promising candidates identified through in vitro screening must be evaluated in an animal model of giardiasis to assess their in vivo efficacy and tolerability. The mouse model is a well-established system for this purpose. [1][4] Key Parameters to Evaluate:
-
Parasite Load Reduction: Quantification of cyst shedding in feces or trophozoite numbers in the small intestine.
-
Clinical Signs: Monitoring of weight loss, diarrhea, and other clinical symptoms.
-
Tolerability: Observation for any adverse effects of the compound at the therapeutic dose.
One study found that a robenidine analogue was well-tolerated in mice when administered orally at 100 mg/kg and that treatment led to the inability of Giardia to regrow after removal of the compound. [1][4]
Conclusion
The validation of guanidine activity in antigiardial screening requires a systematic and multi-faceted approach. By employing a combination of high-throughput in vitro screening, rigorous cytotoxicity testing, in-depth mechanism of action studies, and ultimately, in vivo validation, researchers can confidently identify and advance promising guanidine-based compounds as next-generation therapies for giardiasis. This guide provides a robust framework to ensure the scientific rigor and translational potential of such drug discovery efforts.
References
-
Antigiardial Activity of Novel Guanidine Compounds. ChemMedChem. Available at: [Link]
-
Novel linear triaryl guanidines, N-substituted guanidines and potential prodrugs as antiprotozoal agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
(PDF) Antigiardial Activity of Novel Guanidine Compounds. ResearchGate. Available at: [Link]
-
Aminoalkyl Derivatives of Guanidine Diaromatic Minor Groove Binders with Antiprotozoal Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry. Available at: [Link]
-
High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
High-Throughput Screening for New Inhibitors of Giardia Lamblia. Grantome. Available at: [Link]
-
A novel in vitro image-based assay identifies new drug leads for giardiasis. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Aminoguanidines: New leads for treatment of Giardia duodenalis infection. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
-
Efficacy of antigiardial drugs. Expert Opinion on Drug Safety. Available at: [Link]
-
A Reprofiled Drug, Auranofin, Is Effective against Metronidazole-Resistant Giardia lamblia. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. mSystems. Available at: [Link]
-
Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of random. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports. Available at: [Link]
-
Efficacy of 5-Nitroimidazoles for the Treatment of Giardiasis: A Systematic Review of Randomized Controlled Trials. PLoS Neglected Tropical Diseases. Available at: [Link]
-
Reagents and conditions: (a) guanidine hydrochloride, NaOH, EtOH/PrOH,... ResearchGate. Available at: [Link]
-
Detection of Giardia lamblia stool samples: a comparison of two enzyme-linked immunosorbent assays. F1000Research. Available at: [Link]
-
Giardia intestinalis (lamblia). Centers for Disease Control and Prevention. Available at: [Link]
-
Antigiardial compounds with previously known activity and/ or not approved for human use. ResearchGate. Available at: [Link]
-
Guanidine. Wikipedia. Available at: [Link]
-
Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. ChemMedChem. Available at: [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Efficacy of antigiardial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Guanidine - Wikipedia [en.wikipedia.org]
- 6. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel linear triaryl guanidines, N-substituted guanidines and potential prodrugs as antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoguanidines: New leads for treatment of Giardia duodenalis infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(4-methoxyphenyl)guanidine Analogues as Neuroprotective Agents
Introduction: The Guanidine Scaffold and the Promise of Neuroprotection
The guanidine moiety is a privileged scaffold in medicinal chemistry, capable of engaging in a diverse range of non-covalent interactions, which underpins its presence in numerous biologically active compounds.[1] Its ability to form strong hydrogen bonds and interact with anionic groups like phosphates makes it an ideal pharmacophore for targeting complex biological macromolecules.[1] Within the vast landscape of neurological disorders, excitotoxicity—a pathological process wherein nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate—stands as a central mechanism of neuronal loss in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3]
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a primary mediator of excitotoxic cell death.[4] Its overactivation leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events.[3] Consequently, antagonists of the NMDA receptor have been a major focus of neuroprotective drug development.[2] Diarylguanidines, in particular, have emerged as a potent class of non-competitive NMDA receptor antagonists that act as ion channel blockers.[5][6]
This guide focuses on 1-(4-methoxyphenyl)guanidine as a foundational structure and explores the comparative efficacy of its analogues. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data, and provide detailed protocols for their evaluation. The central hypothesis, supported by extensive research, is that structural modifications to the aryl ring of the parent compound can significantly enhance its affinity for the NMDA receptor and, consequently, its neuroprotective efficacy. Specifically, literature suggests that compounds with ortho or meta substituents on the phenyl rings exhibit greater affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts, such as our reference compound.[5]
Mechanism of Action: Intercepting the Excitotoxicity Cascade
Under normal physiological conditions, the NMDA receptor ion channel is blocked by magnesium ions (Mg2+). Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the Mg2+ block is relieved, allowing Ca2+ to flow into the neuron. In excitotoxic conditions, excessive glutamate release leads to sustained receptor activation and a pathological influx of Ca2+. This Ca2+ overload activates a host of downstream catabolic enzymes, including proteases, lipases, and nucleases, and promotes the generation of reactive oxygen species, ultimately leading to neuronal death.[4]
1-Arylguanidine analogues function as open-channel blockers. They do not compete with glutamate or glycine for their binding sites. Instead, they bind to a site within the ion channel pore itself (often referred to as the PCP or MK-801 binding site), physically occluding the channel and preventing the influx of Ca2+.[4][6] This mechanism is voltage-dependent, meaning the antagonists bind more effectively when the channel is open, making them selectively active under conditions of excessive neuronal stimulation.
Figure 1: NMDA receptor-mediated excitotoxicity pathway and the blocking action of arylguanidine analogues.
Comparative Efficacy: A Structure-Activity Relationship Analysis
The neuroprotective efficacy of these compounds is strongly correlated with their binding affinity for the NMDA receptor's ion channel.[6] Radioligand binding assays, which measure the displacement of a known channel blocker like -MK-801, are the gold standard for quantifying this affinity, typically expressed as an IC50 value (the concentration of the analogue required to inhibit 50% of radioligand binding). A lower IC50 value indicates higher binding affinity.
The following table compares our parent compound, this compound, with several analogues reported in the literature to highlight key SAR principles.
| Compound Name | Structure | Key Structural Feature | NMDA Receptor Binding (IC50) | Rationale for Comparison |
| This compound | Para-methoxy substitution | >10,000 nM (Estimated)[5] | The reference compound. Para substitution generally results in lower affinity compared to ortho or meta analogues.[5] | |
| N,N'-Di-(2-tolyl)guanidine (DTG) | Di-ortho-methyl substitution | 2,130 nM[6] | Demonstrates the preference for ortho substitution over para for improved affinity.[5] | |
| N-(1-Naphthyl)-N'-(3-ethylphenyl)guanidine | Unsymmetrical, meta-ethyl & naphthyl groups | 102 nM[5] | Shows that unsymmetrical substitution and larger aromatic systems can dramatically increase affinity.[5][6] | |
| N-(1-Naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine | N-methylation | 36 nM [5] | Illustrates that small substituents on the guanidine nitrogen can further enhance affinity while reducing off-target effects.[5] | |
| N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine | Halogen & electron-donating groups | ~2 nM (Ki) [7] | Represents an optimized analogue with multiple favorable substitutions, leading to very high potency.[7] |
Note: Structures are representational. The estimated IC50 for the parent compound is based on the established SAR principle that para-substituted diarylguanidines have significantly lower affinity than ortho or meta variants, which have IC50 values in the micromolar range.[5][6]
Experimental Protocols for Efficacy Determination
To validate and compare the efficacy of novel analogues, a tiered approach involving binding affinity and functional neuroprotection assays is essential. The following protocols represent robust, self-validating systems for this purpose.
Protocol 1: NMDA Receptor Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the NMDA receptor ion channel by measuring its ability to compete with and displace the high-affinity radiolabeled channel blocker, [3H]MK-801.
Rationale for Methodological Choices:
-
Source Material: Whole rat brain membrane homogenates provide a native source of NMDA receptors with all associated subunits and modulatory proteins.[8]
-
Radioligand: [3H]MK-801 is used due to its high specificity and affinity for the open channel state, ensuring that the assay measures binding to the relevant therapeutic target site.[5][9]
-
Co-agonists: The inclusion of glutamate and glycine is critical to maximally activate the receptors and open the ion channels, making the [3H]MK-801 binding site accessible.[9]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize whole rat brains (minus cerebella) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat this wash step three times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
100-200 µg of membrane protein.
-
5 nM [3H]MK-801.
-
10 µM Glutamate and 10 µM Glycine (to open the channels).
-
Serial dilutions of the test this compound analogue (e.g., from 1 nM to 100 µM).
-
-
Non-Specific Binding: Prepare control wells containing 10 µM of unlabeled MK-801 to determine the level of non-specific binding.
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.[8]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each well. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: In Vitro Neuroprotection Assay via Calcium Imaging
This functional assay directly measures the ability of an analogue to prevent pathological Ca2+ influx in neurons challenged with an excitotoxic stimulus, providing a direct link between receptor binding and cellular protection.
Rationale for Methodological Choices:
-
Cell Model: Primary cortical neurons are used as they are a physiologically relevant cell type that is highly susceptible to excitotoxic injury.
-
Calcium Indicator: Fluo-4 AM is a fluorescent dye that exhibits a large increase in fluorescence intensity upon binding to free Ca2+, making it an excellent tool for monitoring intracellular calcium dynamics in real-time.[10]
-
Excitotoxic Stimulus: A high concentration of NMDA is used to specifically trigger NMDA receptor-mediated Ca2+ influx and subsequent neuronal injury.
Step-by-Step Methodology:
-
Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated, black-walled, clear-bottom 96-well plates and culture for 10-14 days to allow for mature synapse formation.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing 2 µM Fluo-4 AM and 0.01% Pluronic F-127 for 45-60 minutes at 37°C.[11]
-
Wash and Pre-incubation: Gently wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Add the salt solution containing serial dilutions of the test guanidine analogue to the wells and incubate for 15-20 minutes.
-
Baseline Fluorescence: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record the baseline fluorescence (Excitation ~494 nm / Emission ~516 nm) for 20-30 seconds.
-
Stimulation and Recording: The instrument automatically adds a high concentration of NMDA (e.g., 100 µM) to each well to induce excitotoxicity. Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 5-10 minutes.
-
Controls: Include wells with no drug (positive control for injury) and wells with a known potent antagonist like MK-801 (negative control for injury).
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence intensity for each well. Normalize the data to the positive control (100% Ca2+ influx). Plot the percentage of inhibition against the log concentration of the test compound to determine the EC50 value (the concentration providing 50% neuroprotection).
Figure 2: General experimental workflow for screening and validating novel 1-arylguanidine analogues.
Conclusion and Future Directions
The evidence strongly indicates that the neuroprotective efficacy of this compound analogues is directly linked to their affinity for the NMDA receptor ion channel. The parent compound, with its para-methoxy group, serves as a valuable starting point but likely possesses suboptimal activity based on established structure-activity relationships.[5] Strategic modifications—such as moving substituents to the ortho or meta positions, introducing halogens or other functional groups, and creating unsymmetrical structures—can yield analogues with orders of magnitude greater potency.[5][6][7] Compounds like N-(1-Naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine and its more complex derivatives demonstrate the potential of this chemical class, achieving nanomolar affinity for the NMDA receptor.[5][7]
For researchers and drug development professionals, the path forward involves a recursive cycle of rational design, synthesis, and evaluation using the robust protocols detailed herein. By systematically exploring the chemical space around the 1-arylguanidine scaffold, it is possible to identify lead candidates with high potency and selectivity, paving the way for the development of novel therapeutics to combat the devastating consequences of excitotoxic neuronal injury.
References
-
Javitt, D.C. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]
-
Reddy, N. L., Hu, L. Y., Cotter, R. E., Fischer, J. B., Wong, W. J., McBurney, R. N., Weber, E., Holmes, D. L., Wong, S. T., Prasad, R., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(2), 260–267. Available at: [Link]
-
Reddy, N. L., Hu, L. Y., Cotter, R. E., Wong, W. J., Wu, C., Fischer, J. B., Yuen, P. W., McBurney, R. N., & Wong, S. T. (1996). Synthesis and structure-activity studies of N-(substituted phenyl)-N'-(3-ethylphenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of Medicinal Chemistry, 39(8), 1620–1626. Available at: [Link]
-
Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Bio-protocol. (2019). NMDA receptor binding studies. Bio-protocol, 9(10), e3247. Available at: [Link]
-
Chang, H. R., & Chen, Y. (2015). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature Communications, 6, 6770. Available at: [Link]
-
Fischer, J. B., Wiese, J., Fontana, D. J., & Codd, E. E. (1995). In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites. The Journal of pharmacology and experimental therapeutics, 273(3), 1285–1291. Available at: [Link]
-
Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 139, 106600. Available at: [Link]
-
Zukin, R. S., & Javitt, D. C. (n.d.). N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. PubMed. Available at: [Link]
-
Kilbourn, M. R., & Haka, M. S. (1988). NMDA receptor channels: labeling of MK-801 with iodine-125 and fluorine-18. Nuclear Medicine and Biology, 15(6), 677-680. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature. Available at: [Link]
-
Ajmone-Cat, M. A., & Nicolini, A. (2000). Neuroprotective effect of σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 31(4), 947-954. Available at: [Link]
-
Iadecola, C., & Zhang, F. (1997). Neuroprotective effect of aminoguanidine on transient focal ischaemia in the rat brain. British Journal of Pharmacology, 120(8), 1533-1540. Available at: [Link]
-
Iroegbu, J., & Osuagwu, U. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]
-
Tufail, M., & Taylor, C. W. (2017). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. STAR protocols, 2(3), 100684. Available at: [Link]
-
ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell.... ResearchGate. Available at: [Link]
-
Wilson, J. M., & Wilson, K. P. (2012). Ratiometric imaging of calcium during ischemia-reperfusion injury in isolated mouse hearts using Fura-2. Journal of visualized experiments : JoVE, (65), e4050. Available at: [Link]
-
protocols.io. (2023). CALCIUM IMAGING PROTOCOL. protocols.io. Available at: [Link]
-
Szymańska, P., & Kochańczyk, M. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of mathematical biology, 79(7), 1596–1614. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of IC50 values, normalised to AL, for various formulations.... ResearchGate. Available at: [Link]
-
Vyklicky, V., & Korinek, M. (2022). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. International Journal of Molecular Sciences, 23(18), 10839. Available at: [Link]
-
Morley, R. M., & Tse, H. W. (2013). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 75, 12-23. Available at: [Link]
-
Hansen, K. B., & Traynelis, S. F. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current opinion in pharmacology, 12(1), 9-16. Available at: [Link]
-
Gibb, A. J. (2021). Allosteric antagonist action at triheteromeric NMDA receptors. Neuropharmacology, 198, 108761. Available at: [Link]
-
Tsvetkova, D., & Obreshkova, D. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(3), 481. Available at: [Link]
-
Iroegbu, J., & Osuagwu, U. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 17(5), 639. Available at: [Link]
-
ResearchGate. (n.d.). Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Comparative analysis of antiproliferative IC 50 values for Compounds.... ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds | MDPI [mdpi.com]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 5. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. CALCIUM IMAGING PROTOCOL [protocols.io]
A Senior Application Scientist's Guide to Comparative Docking Studies of Guanidine Derivatives with Target Proteins
Introduction
The guanidinium group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, is of profound interest in drug discovery. Its ability to exist in a protonated state across a wide physiological pH range allows it to engage in a rich network of non-covalent interactions, including hydrogen bonds and salt bridges, with biological macromolecules.[1] This makes guanidine derivatives versatile scaffolds for targeting a diverse array of proteins and nucleic acids. This guide provides a comparative analysis of the docking performance of various guanidine derivatives against key biological targets, supported by experimental data and detailed workflows to ensure scientific integrity.
The significance of the guanidine moiety in drug design is underscored by its presence in numerous approved drugs and its capacity to interact with anionic groups like carboxylates and phosphates, which are pivotal for molecular recognition at the active sites of many enzymes and on the surface of DNA.[2][3] Understanding the subtle structural modifications that enhance the binding affinity and selectivity of these derivatives is paramount for the rational design of novel therapeutics. This guide will delve into comparative docking studies against three major classes of targets: viral proteases, cholinesterases, and DNA, providing researchers with the insights and methodologies to conduct their own robust in-silico investigations.
The Versatility of the Guanidinium Group in Molecular Recognition
The guanidinium group's effectiveness as a pharmacophore stems from its unique electronic and structural properties. As one of the strongest organic bases, it is protonated at physiological pH, conferring a positive charge that facilitates strong electrostatic interactions with negatively charged residues in protein active sites or the phosphate backbone of DNA.[1] This charged nature, combined with the planar geometry and the presence of multiple hydrogen bond donors, allows for specific and high-affinity binding to biological targets. These interactions are fundamental to the biological activity of many guanidine-containing compounds, from enzyme inhibition to DNA minor groove binding.[2][4]
Comparative Docking Analysis of Guanidine Derivatives
This section presents a comparative analysis of the docking performance of various guanidine derivatives against three prominent classes of therapeutic targets. The data is summarized in tables to facilitate a clear comparison of binding affinities and, where available, corresponding experimental validation.
Target Class 1: Viral Proteases (SARS-CoV-2 Main Protease)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[4][5] Several studies have explored the potential of guanidine derivatives as Mpro inhibitors.
A virtual screening of benzoylguanidine derivatives against two different crystal structures of SARS-CoV-2 Mpro (PDB IDs: 6LU7 and 6Y2F) revealed several potential inhibitors.[4] The docking studies identified compounds that could fit within the substrate-binding site and interact with the catalytic dyad (His41 and Cys145).[4]
| Guanidine Derivative Scaffold | PDB ID | Docking Score (kcal/mol) | Experimental Validation (IC50) | Reference |
| Benzoylguanidines | 6LU7 | -8.9 to -7.8 | BZG2: 77 µM (uncompetitive) | [4][6] |
| Benzoylguanidines | 6Y2F | -7.9 to -7.11 | Not Reported | [4] |
| α-ketoamide inhibitor | Not specified | -10.7 (AutoDock Vina) | Not Reported | [7] |
Table 1: Comparative docking scores and experimental data for guanidine derivatives targeting SARS-CoV-2 Mpro.
Target Class 2: Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[8][9][10] Guanidine-containing compounds have been identified as potent cholinesterase inhibitors.[8][11]
A study on guanidine-type alkaloids isolated from Buthus martensii Karsch demonstrated significant inhibitory activity against both AChE and BChE.[8] Molecular docking studies revealed that these compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[8][11]
| Guanidine Derivative | Target Enzyme | Docking Score (kcal/mol) | Experimental Validation (IC50) | Reference |
| Buthutin A | AChE | Not explicitly stated, but showed key interactions | 7.83 ± 0.06 μM | [8] |
| Buthutin A | BChE | Not explicitly stated, but showed key interactions | 47.44 ± 0.95 μM | [8] |
| Phenosafranine | AChE | -9.2 | Not Reported | [12] |
| Safranin-O | BChE | -9.1 | Ki = 0.44 ± 0.085 μM | [12] |
Table 2: Comparative docking scores and experimental data for guanidine derivatives targeting cholinesterases.
Target Class 3: DNA Minor Groove
The minor groove of DNA is a well-established target for small molecules that can interfere with DNA replication and transcription, leading to anticancer and antimicrobial effects.[13][14] The positively charged guanidinium group can form strong interactions with the negatively charged phosphate backbone and the hydrogen bond acceptor atoms on the floor of the minor groove.[2]
Novel pyridazin-3(2H)-one-based guanidine derivatives have been designed and evaluated as DNA minor groove binders.[11][13] Docking studies with a DNA dodecamer (PDB ID: 1D64) showed that bis-guanidinium compounds exhibited stronger binding than their mono-guanidinium counterparts, a finding that correlated with their in-vitro anticancer activity.[13]
| Guanidine Derivative Scaffold | PDB ID | Docking Score (kcal/mol) | Experimental Validation (Binding Constant Kb) | Reference |
| Bis-guanidinium pyridazinones | 1D64 | > -7.7 | Not Reported | [11][13] |
| Mono-guanidinium pyridazinones | 1D64 | ≤ -6.8 | Not Reported | [13] |
| 4-Me, 4-Br-substituted guanidine | Not specified | -8.9 | 3.49 × 10^5 ± 0.04 M^−1 | [14] |
Table 3: Comparative docking scores and experimental data for guanidine derivatives targeting the DNA minor groove.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of in-silico predictions, a well-defined and rigorously validated docking protocol is essential. This section outlines a detailed, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Molecular Docking Workflow
The overall workflow for a typical molecular docking study is depicted below. This process involves the preparation of the target protein (receptor) and the small molecules (ligands), performing the docking calculations, and analyzing the results.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol for Docking with AutoDock Vina
This protocol provides a generalized procedure for docking a library of guanidine derivatives to a target protein.
1. Receptor Preparation:
-
Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to aid in defining the binding site.
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[2][5] Remove water molecules, co-solvents, and any unwanted heteroatoms. If the protein is a multimer, retain only the chain of interest.
-
Add Hydrogens and Charges: Use software like AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein atoms.[3]
-
Save as PDBQT: Save the prepared receptor in the PDBQT file format, which includes the added hydrogens and charges.[15]
2. Ligand Preparation:
-
Create 3D Structures: Draw the 2D structures of your guanidine derivatives using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. This can be done using software like Open Babel.
-
Save as PDBQT: Convert the energy-minimized ligand structures into the PDBQT format using ADT. This step defines the rotatable bonds in the ligands.
3. Grid Box Generation:
-
Define the Binding Site: In ADT, load the prepared receptor. Define the search space for the docking by creating a grid box that encompasses the active site of the protein. If a co-crystallized ligand was present, center the grid box on its location.[3]
-
Set Grid Parameters: Adjust the size and center of the grid box to ensure it is large enough to accommodate the ligands but not excessively large, which would increase computation time.
4. Running AutoDock Vina:
-
Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[16]
5. Analysis of Results:
-
Examine Binding Poses: Visualize the output PDBQT file in a molecular viewer to inspect the predicted binding poses of the ligands within the active site.
-
Analyze Interactions: Identify the key interactions (hydrogen bonds, salt bridges, hydrophobic interactions) between the top-ranked poses of the guanidine derivatives and the amino acid residues of the target protein. Tools like BIOVIA Discovery Studio Visualizer or PyMOL can be used for this purpose.[15]
-
Compare Binding Affinities: Rank the docked compounds based on their binding affinities and compare these values across the series of derivatives to establish structure-activity relationships (SAR).
Scientific Integrity: Validation of Docking Protocols
The trustworthiness of in-silico predictions hinges on the rigorous validation of the docking protocol. A well-validated protocol provides confidence that the computational model can accurately reproduce experimentally observed binding modes.
The Principle of Self-Validation
A robust docking protocol should be a self-validating system. This is typically achieved by re-docking the co-crystallized ligand into the active site of the protein.[4][6] If the docking protocol can accurately reproduce the experimentally determined binding pose of the native ligand (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), it is considered validated.[17] This demonstrates that the chosen parameters and scoring function are appropriate for the system under study.
Validation Workflow
Caption: Workflow for the validation of a molecular docking protocol.
Correlation with Experimental Data
Ultimately, the most compelling validation of a docking study is the correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 or Ki values).[18][19][20] A strong correlation suggests that the computational model is not only predicting the correct binding mode but is also providing a reasonable estimate of the binding free energy. This is crucial for the use of docking in virtual screening and lead optimization, where the goal is to prioritize compounds for experimental testing.
Conclusion
Comparative molecular docking is a powerful tool for understanding the structure-activity relationships of guanidine derivatives and for guiding the design of new, more potent and selective therapeutic agents. The inherent ability of the guanidinium group to form strong and specific interactions with biological targets makes it a privileged scaffold in drug discovery. By employing a rigorously validated docking protocol, as outlined in this guide, researchers can generate reliable in-silico data to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The integration of computational and experimental approaches is key to successfully harnessing the therapeutic potential of this versatile class of compounds.
References
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. (2022). ACS Publications. [Link]
-
AutoDockVina Protein-Ligand Docking Guide. (n.d.). Scribd. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. [Link]
-
Understanding the Guanidine‐Like Cationic Moiety for Optimal Binding into the DNA Minor Groove. (n.d.). Semantic Scholar. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
-
Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. (2024). Nature. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. (2021). PMC - PubMed Central. [Link]
- Minor DNA Groove Binding Agent Optimis
-
Comparative Docking Analysis of Rational Drugs Against COVID-19 Main Protease. (2020). ResearchGate. [Link]
-
How can I validate docking result without a co-crystallized ligand?. (2021). Bioinformatics Stack Exchange. [Link]
-
(PDF) Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. (2024). ResearchGate. [Link]
-
Study and Evaluation of Novel Potent Acetyl Choline Esterase Inhibitors Using Molecular Docking Simulations. (2023). Organic Chemistry Research. [Link]
-
Enzyme ChE, cholinergic therapy and molecular docking: Significant considerations and future perspectives. (2024). PMC - PubMed Central. [Link]
-
Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/ Guanidine Derivatives as Promising Antidiabetic Agent. (n.d.). PubMed. [Link]
-
(PDF) Molecular Docking, Synthesis And Biological Evaluation Of Sulphonylureas/Guanidine Derivatives As Promising Antidiabetics Agent. (2019). ResearchGate. [Link]
-
Molecular Docking Study for Phenazine Derivative Compounds: Cholinesterases and Alzheimer's disease. (n.d.). Yüksek İhtisas Üniversitesi Sağlık Bilimleri Dergisi. [Link]
-
Validation of the docking protocol. Comparative analysis of the binding.... (n.d.). ResearchGate. [Link]
-
Correlation between molecular docking and experiment. The calculated.... (n.d.). ResearchGate. [Link]
-
Molecular docking of potential SARS-CoV-2 papain-like protease inhibitors. (n.d.). PMC. [Link]
-
Interaction of small molecules with the SARS-CoV-2 main protease in silico and in vitro validation of potential lead compounds using an enzyme-linked immunosorbent assay. (n.d.). PubMed Central. [Link]
-
Identification of cholinesterases inhibitors from flavonoids derivatives for possible treatment of Alzheimer's disease: In silico and in vitro approaches. (n.d.). PMC - NIH. [Link]
Sources
- 1. Understanding the Guanidine‐Like Cationic Moiety for Optimal Binding into the DNA Minor Groove | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of small molecules with the SARS-CoV-2 main protease in silico and in vitro validation of potential lead compounds using an enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme ChE, cholinergic therapy and molecular docking: Significant considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cholinesterases inhibitors from flavonoids derivatives for possible treatment of Alzheimer's disease: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergi.yuksekihtisasuniversitesi.edu.tr [dergi.yuksekihtisasuniversitesi.edu.tr]
- 13. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/ Guanidine Derivatives as Promising Antidiabetic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)guanidine
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)guanidine, a compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this particular compound, this protocol is predicated on the known hazards of analogous guanidine derivatives, such as Guanidine Hydrochloride, and established best practices for chemical waste management.
The procedural guidance herein is designed to be comprehensive, ensuring that every step, from initial handling to final disposal, is conducted with the utmost attention to safety and environmental responsibility. By understanding the "why" behind each procedural step, laboratory personnel can cultivate a proactive safety culture that extends beyond mere compliance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Guanidine and its derivatives are known to possess biological activity and potential irritant properties. Therefore, this compound should be handled as a hazardous substance.
Key Hazards Associated with Guanidine Derivatives:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Aquatic Toxicity: Harmful to aquatic life.
Personal Protective Equipment (PPE) Protocol:
The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation. |
| Hand | Nitrile gloves are recommended. Always inspect gloves for integrity before use. | Provides a barrier against skin contact, which can cause irritation. Proper glove removal technique is crucial to prevent cross-contamination. |
| Body | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling dust, especially in poorly ventilated areas. | Guanidine derivatives can be harmful if inhaled. A respirator minimizes the risk of respiratory tract irritation. |
Part 2: Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Package Waste: Place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if compatible), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).
Disposal Workflow Diagram:
Senior Application Scientist's Guide: Safe Handling of 1-(4-Methoxyphenyl)guanidine
Welcome, researchers and innovators. In the landscape of drug discovery and scientific research, our progress is intrinsically linked to our diligence in safety. 1-(4-Methoxyphenyl)guanidine is a compound of interest, but like many specialized reagents, it demands our full respect and a comprehensive understanding of its handling requirements. This guide moves beyond a simple checklist, providing you with the essential, field-tested safety and operational protocols necessary to handle this compound with confidence and integrity. Our goal is to empower you with the knowledge to not only protect yourself and your work but to foster a culture of safety that defines laboratory excellence.
Hazard Profile and Proactive Risk Assessment
Before a single container is opened, a thorough understanding of the inherent risks is paramount. The primary hazards associated with this compound are well-defined and dictate the necessary control measures. The compound is classified as harmful and an irritant, with specific risks tied to common laboratory operations.
The primary routes of potential exposure are:
-
Inhalation: Breathing in fine dust particles, especially during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the solid compound or solutions, leading to irritation.
-
Ocular Contact: Eye exposure to dust or splashes, causing serious irritation.
-
Ingestion: Accidental swallowing, which can be harmful.
The Globally Harmonized System (GHS) provides a clear summary of these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning [1] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | Warning | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | Warning | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] | Warning | |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[1][3] | Warning |
| Hazardous to the aquatic environment | H402: Harmful to aquatic life[2] | None | None |
This profile demonstrates that the compound is not merely a nuisance dust; it is a bioactive chemical that requires specific barriers to prevent exposure.
Personal Protective Equipment (PPE): An Essential Barrier
PPE is your final and most personal line of defense.[5] Its selection is not arbitrary; it is a direct response to the hazards identified above. The causality is simple: if the compound causes serious eye irritation, your eye protection must be absolute. If it causes skin irritation, your gloves and lab coat must be impermeable and handled correctly.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving/Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing Solid | Chemical safety goggles & face shield | Double-layered nitrile gloves | Long-sleeved, cuffed lab coat | NIOSH-approved respirator (e.g., N95) is mandatory [2][6][7] |
| Preparing Solutions | Chemical safety goggles & face shield[5][8] | Double-layered nitrile gloves | Long-sleeved, cuffed lab coat | Required if not in a certified chemical fume hood |
| General Handling | Chemical safety goggles | Nitrile gloves | Long-sleeved, cuffed lab coat | Not required if in a certified chemical fume hood |
Detailed PPE Protocols:
-
Eye and Face Protection: Because this compound causes serious eye irritation, standard safety glasses are insufficient.[9] Chemical safety goggles that form a seal around the eyes are required for all handling operations. When weighing the powder or preparing solutions where splash potential is high, a full-face shield must be worn over the goggles.[5]
-
Hand Protection: Use powder-free nitrile gloves , as they provide good chemical resistance for incidental contact.[9] Before use, always inspect gloves for any signs of damage. For tasks involving the solid powder or concentrated solutions, double-gloving is required . This provides a critical backup layer. The outer glove should be removed and disposed of immediately after the task is complete or if contamination is suspected. Gloves should be changed at least every 30-60 minutes during prolonged use.[5][9]
-
Body Protection: A clean, long-sleeved laboratory coat with tight-fitting knit cuffs is the minimum requirement.[9] The cuffs prevent dust or drips from reaching the skin of the forearm. For large-scale operations, a disposable, back-closing gown offers superior protection. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]
-
Respiratory Protection: The inhalation hazard is most acute when handling the solid compound.[7] All weighing and aliquoting of the powder must be performed in a certified chemical fume hood, a ventilated balance enclosure, or while wearing a NIOSH-approved particulate respirator (e.g., N95 or higher).[2][3] This is a non-negotiable control to prevent respiratory tract irritation.
Operational and Disposal Plans
A safe workflow is a validated system. These procedural steps are designed to minimize exposure at every stage of the compound's lifecycle in your lab.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, verify the container's integrity.
-
Store in the original, tightly sealed container in a designated, well-ventilated, cool, and dry area.[11][12] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[1][13]
-
Ensure the storage location is clearly labeled and separate from incompatible materials like strong oxidizing agents.[14]
-
-
Preparation and Use:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]
-
Ensure an eyewash station and safety shower are immediately accessible and tested.[7][14]
-
Before handling, assemble all necessary equipment and PPE.
-
When weighing, use a spatula to gently transfer the powder, minimizing dust creation.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers closed when not in active use.[11]
-
-
Decontamination and Disposal:
-
Personnel: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin.[3] Immediately wash hands and forearms thoroughly with soap and water.[11]
-
Surfaces: Decontaminate all work surfaces and equipment after use.
-
Waste: All disposable materials (gloves, wipes, etc.) that have come into contact with the compound must be considered hazardous waste. Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Chemical Disposal: Dispose of unused material and waste containers through a licensed waste disposal contractor, in strict accordance with all local, state, and federal regulations.[11][15] Do not allow the chemical to enter drains or the environment.[2][16]
-
Emergency Procedures: A Rapid Response Plan
Preparedness is the key to mitigating any incident. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[17]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs or persists, get medical advice.
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
-
If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[16] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[15]
Chemical Spill Response Workflow
A spill of solid this compound requires a calm, systematic response to contain the hazard and ensure a safe cleanup. The following workflow should be adopted.
Caption: Workflow for Solid Chemical Spill Response.
By adhering to these comprehensive guidelines, you ensure that your valuable research on compounds like this compound is conducted under the safest possible conditions, protecting yourself, your colleagues, and the integrity of your work.
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Material Safety Data Sheet - Guanidine hydrochloride. Cole-Parmer. [Link]
-
Safety Data Sheet - N-(3-Sulfamoylphenyl)guanidine. Angene Chemical. [Link]
-
Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Charles River Laboratories. [Link]
-
Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]
Sources
- 1. 67453-80-9|this compound|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pppmag.com [pppmag.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. targetmol.com [targetmol.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
